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  • Product: (2-Bromothiazol-5-yl)methanamine dihydrochloride
  • CAS: 1803600-18-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical Properties and Characterization of (2-Bromothiazol-5-yl)methanamine Dihydrochloride

Executive Summary (2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and pharmaceutical development[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and pharmaceutical development[1][2]. Featuring an electron-rich thiazole core, an electrophilic C2-bromine atom, and a nucleophilic C5-methanamine group, this compound offers orthogonal reactivity for complex molecular assembly[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its salt-form selection, and self-validating experimental protocols for its physical characterization.

Structural Architecture and Physicochemical Profile

The physical behavior of (2-Bromothiazol-5-yl)methanamine is fundamentally dictated by its heterocyclic architecture. The thiazole ring is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and π−π stacking interactions with biological targets[2][3].

However, the free base form (CAS: 131748-92-0) presents handling challenges, including limited aqueous solubility and susceptibility to oxidative degradation[4]. To circumvent these physical limitations, the compound is predominantly synthesized and stored as a dihydrochloride salt .

Quantitative Physicochemical Data

The following table summarizes the core physical and structural parameters of the compound.

PropertyValueReference
Chemical Name (2-Bromothiazol-5-yl)methanamine dihydrochloride[5]
CAS Registry Number 1803600-18-1[1]
Molecular Formula C4H7BrCl2N2S (Salt) / C4H5BrN2S (Free Base)[4][6]
Molecular Weight 265.99 g/mol (Salt) / 193.07 g/mol (Free Base)[4][6]
Topological Polar Surface Area (TPSA) ~67.2 Ų[6]
Hydrogen Bond Donors / Acceptors 3 / 3 (in dihydrochloride form)[6]
Rotatable Bonds 2[6]
Storage Conditions 2-8°C, Inert atmosphere (Argon/N2), Dark[1][4]

Causality in Physical Behavior: The Dihydrochloride Advantage

The selection of the dihydrochloride salt form is not arbitrary; it is a calculated decision based on the fundamental principles of physical chemistry.

  • Dual Protonation Sites: The molecule contains two basic centers: the primary aliphatic amine and the thiazole nitrogen. The primary amine is strongly basic (typical pKa ~9-10), while the thiazole nitrogen is weakly basic (typical pKa ~2.5). The use of two equivalents of hydrochloric acid ensures complete protonation of both sites.

  • Solubility Enhancement: The crystal lattice energy of the free base restricts its dissolution in polar aqueous media. By converting the molecule into a highly ionic dihydrochloride salt, the hydration energy dramatically exceeds the lattice energy, shifting the thermodynamic equilibrium toward dissolution. This is critical for biological assays and polar solvent reactions.

  • Oxidative Stability: Primary alkylamines attached to electron-rich heterocycles can undergo auto-oxidation or dimerization. Protonating the amine physically prevents the nitrogen lone pair from participating in unwanted nucleophilic attacks or single-electron transfer reactions during long-term storage[1][4].

Validated Experimental Workflows for Physical Characterization

To ensure scientific integrity, any physical characterization must rely on self-validating systems. Below are the definitive protocols for profiling the physical properties of (2-Bromothiazol-5-yl)methanamine dihydrochloride.

Workflow Start Compound: (2-Bromothiazol-5-yl)methanamine 2HCl Solubility Aqueous Solubility & pKa Profiling Start->Solubility Thermal Thermal Analysis (DSC/TGA) Start->Thermal Titration Potentiometric Titration (pH 2.0 - 12.0) Solubility->Titration DSC Differential Scanning Calorimetry Thermal->DSC Result1 Determine pKa1 (Thiazole) & pKa2 (Amine) Titration->Result1 Result2 Assess Melting Point & Hygroscopicity DSC->Result2

Experimental workflow for characterizing the dihydrochloride salt.

Protocol A: Thermodynamic pKa Profiling via Potentiometric Titration

Objective: Determine the exact ionization constants to predict pH-dependent solubility. Causality: The electron-withdrawing bromine at C2 inductively lowers the pKa of the thiazole nitrogen. Understanding this shift is vital for liquid-liquid extraction and formulation.

Step-by-Step Methodology:

  • System Validation: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1°C. Perform a blank titration of the background solvent to validate the absence of dissolved CO2​ .

  • Sample Preparation: Dissolve 5.0 mg of the dihydrochloride salt in 20.0 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Under a continuous purge of high-purity nitrogen gas (to prevent carbonic acid formation), titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The two distinct inflection points will correspond to the deprotonation of the thiazole nitrogen ( pKa1​ ) and the primary amine ( pKa2​ ).

Protocol B: Thermal Stability & Hygroscopicity Assessment (DSC/TGA)

Objective: Evaluate the solid-state integrity and water-uptake potential of the salt lattice. Causality: Dihydrochloride salts frequently exhibit hygroscopicity. TGA differentiates between surface-adsorbed moisture and true hydrate formation, while DSC maps the endothermic melting and exothermic decomposition events.

Step-by-Step Methodology:

  • System Validation: Run an empty aluminum pan baseline to subtract instrument thermal drift.

  • Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into an aluminum pan. For TGA, use a pinholed lid to allow evolved gases to escape; for DSC, use a crimped lid.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: The inert N2 atmosphere prevents oxidative combustion, isolating pure thermal decomposition.

  • Interpretation: An initial mass loss in TGA below 100°C indicates hygroscopic water. A sharp endothermic peak in the DSC trace indicates the melting point, immediately followed by a broad exotherm representing the dissociation of HCl gas and structural decomposition.

Impact of Physical Properties on Chemical Reactivity Logic

The physical state and electronic distribution of (2-Bromothiazol-5-yl)methanamine dictate its synthetic utility. The compound acts as a bifunctional hub[2].

Reactivity Core Scaffold (2-Bromothiazol-5-yl)methanamine Site1 C2-Position Bromine Atom Core->Site1 Site2 C5-Position Methanamine Group Core->Site2 Rxn1 Palladium-Catalyzed Cross-Coupling Site1->Rxn1 Rxn2 Amide Bond Formation Site2->Rxn2 Prod1 C2-Aryl Thiazole Derivatives Rxn1->Prod1 Prod2 Thiazole-5-carboxamides Rxn2->Prod2

Bifunctional reactivity logic of the 2-bromothiazole-5-methanamine scaffold.

  • The C2-Bromine Handle: The electron-withdrawing nature of the thiazole ring weakens the C-Br bond, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for rapid Suzuki, Stille, or Sonogashira cross-coupling reactions to build extended π -systems[2][3].

  • The C5-Methanamine Nucleophile: Because the amine is insulated from the aromatic ring by a methylene spacer, it retains high aliphatic nucleophilicity. To utilize this site, the dihydrochloride salt must be neutralized in situ using a non-nucleophilic organic base (e.g., DIPEA or TEA), converting the stable solid back into the reactive free base for amide coupling or reductive amination.

References

  • Source: bidepharm.
  • Title: 1001413-46-2|(2-Bromothiazol-5-yl)
  • Title: 1-[4-(2-Methyl-1,3-thiazol-4-yl)
  • Source: benchchem.
  • Source: nih.
  • Title: (2-Bromothiazol-5-yl)

Sources

Exploratory

Technical Guide to (2-Bromothiazol-5-yl)methanamine Dihydrochloride: Structural Properties, Reactivity, and Applications in Drug Discovery

Executive Summary (2-Bromothiazol-5-yl)methanamine dihydrochloride is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and organic synthesis[1]. Featuring a uniquely functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromothiazol-5-yl)methanamine dihydrochloride is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and organic synthesis[1]. Featuring a uniquely functionalized thiazole core, it offers orthogonal reactivity: a primary amine for electrophilic trapping and a C2-bromide primed for transition-metal-catalyzed cross-coupling[2]. This whitepaper details the physicochemical properties, structural causality, and field-validated protocols for incorporating this critical intermediate into drug discovery workflows.

Physicochemical Profile & Structural Causality

Understanding the physical properties and the rationale behind the salt form is critical for effective handling and reaction planning.

Quantitative Data Summary
PropertyValue
Chemical Name (2-Bromothiazol-5-yl)methanamine dihydrochloride
CAS Registry Number 1803600-18-1 (Dihydrochloride)[1] / 131748-92-0 (Free Base)[3]
Molecular Formula C₄H₇BrCl₂N₂S
Molecular Weight 265.99 g/mol (Salt)[4] / 193.07 g/mol (Free Base)[3]
SMILES C1=C(SC(=N1)Br)CN.Cl.Cl
Storage Conditions Inert atmosphere (Ar/N₂), 2-8°C, keep in dark place[3][4]
Causality of the Dihydrochloride Salt Form

Free base primary amines tethered to electron-deficient heteroaromatic rings are frequently susceptible to oxidative degradation and often present as viscous, difficult-to-handle oils. The formulation of (2-Bromothiazol-5-yl)methanamine as a dihydrochloride salt is a deliberate design choice. The protonation of the primary amine and the thiazole nitrogen prevents auto-oxidation, significantly extends shelf-life, and ensures the compound remains a free-flowing solid[4]. This solid state is essential for precise stoichiometric weighing during automated, high-throughput library synthesis.

Orthogonal Reactivity & Mechanistic Pathways

The strategic value of this compound lies in its bifunctionality, allowing chemists to perform divergent synthesis from a single core.

  • The C5-Methanamine (Nucleophile): Once liberated from its hydrochloride salt using a non-nucleophilic base, the primary amine acts as a potent nucleophile. It readily undergoes amide coupling with carboxylic acids, reductive amination with aldehydes, and sulfonylation[2][5].

  • The C2-Bromide (Electrophile): The bromine atom at the 2-position of the thiazole ring is highly activated toward oxidative addition by low-valent palladium species. This enables robust Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-couplings[6][7].

ReactivityMap Core (2-Bromothiazol-5-yl)methanamine Dihydrochloride Amine Primary Amine Reactivity Core->Amine Deprotection/Base Bromo C2-Bromide Reactivity Core->Bromo Cross-Coupling Amide Amide Coupling (HATU, DIPEA) Amine->Amide RedAm Reductive Amination (NaBH(OAc)3) Amine->RedAm Suzuki Suzuki-Miyaura (Pd-catalyst, Boronic Acid) Bromo->Suzuki Buchwald Buchwald-Hartwig (Pd-catalyst, Amines) Bromo->Buchwald

Fig 1. Divergent synthetic utility of (2-Bromothiazol-5-yl)methanamine.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Amide Coupling at the C5-Position

Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics in forming the active ester, which minimizes epimerization of sensitive substrates. DIPEA is required in excess (typically 4 equivalents) to neutralize the dihydrochloride salt and maintain a basic environment, freeing the amine for nucleophilic attack[5].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (4.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add (2-Bromothiazol-5-yl)methanamine dihydrochloride (1.1 eq) in one portion.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The complete disappearance of the activated ester mass peak and the emergence of the product mass validates reaction completion (typically 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Position

Causality: The C2-bromide of thiazoles can undergo unwanted protodehalogenation under harsh basic conditions. Using a mild base (e.g., K₃PO₄) and a robust bidentate catalyst like Pd(dppf)Cl₂ mitigates this side reaction[7]. Degassing the solvent is an absolute necessity; ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the bromothiazole derivative (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Add a solvent mixture of Toluene/H₂O (4:1 ratio, 0.1 M) and degas by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under a positive stream of Argon to prevent oxygen ingress.

  • Reaction: Seal the flask and heat the mixture to 90°C for 12 hours[7].

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

SuzukiWorkflow Step1 Reagent Prep (Thiazole + Boronic Acid) Step2 Degassing (Ar/N2 Purge) Step1->Step2 Step3 Catalyst Addition (e.g., Pd(dppf)Cl2) Step2->Step3 Step4 Heating & Reaction (90°C, 12h) Step3->Step4 Step5 LC-MS Monitoring Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6

Fig 2. Standardized workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery

Thiazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and epigenetic modulators[5][7]. The (2-Bromothiazol-5-yl)methanamine motif allows for the rapid exploration of structure-activity relationships (SAR).

By fixing the thiazole core, medicinal chemists can independently diversify the amine terminus (via amidation to probe solvent-exposed regions) and the C2 position (via Suzuki coupling to target deep hydrophobic pockets)[2][5]. This modularity makes it a highly prized intermediate for generating diverse screening libraries against novel biological targets.

Safety, Storage, and Handling

Adherence to environmental, health, and safety (EHS) principles is mandatory. The compound is classified with multiple GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation[4][8].

Handling Directives: Always handle within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Storage Directives: To prevent degradation, the material must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C[3][4].

References

  • Sigma-Aldrich. "(2-Bromothiazol-5-yl)methanamine | 131748-92-0". Sigma-Aldrich Catalog.
  • Achmem. "(2-Bromothiazol-5-yl)methanamine hydrochloride". Achmem Catalog.
  • Bide Pharm. "CAS:848499-31-0, 2-溴噻唑-5-甲酰胺". Bide Pharm Catalog.
  • BLD Pharm. "1001413-46-2|(2-Bromothiazol-5-yl)methanamine hydrochloride". BLD Pharm Catalog.
  • PMC. "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity". National Institutes of Health.
  • ResearchGate. "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles". ResearchGate.
  • Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Taylor & Francis Online.
  • bioRxiv. "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease". bioRxiv.

Sources

Foundational

Synthesis of (2-Bromothiazol-5-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary (2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) is a highly valued heterocyclic building block in modern drug discovery. The presence of both a primary amine and a C-2 bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) is a highly valued heterocyclic building block in modern drug discovery. The presence of both a primary amine and a C-2 bromine atom makes it an ideal bifunctional precursor for synthesizing complex kinase inhibitors and CYP17 antagonists [1]. However, the synthesis of this molecule presents a distinct chemoselective challenge: the C-2 bromine is highly susceptible to nucleophilic displacement, halogen-metal exchange, and reductive dehalogenation.

This technical guide provides a rigorous, self-validating analysis of two distinct synthetic pathways to access this molecule. By dissecting the causality behind reagent selection and reaction conditions, this guide equips process chemists and discovery scientists with the mechanistic logic required to scale and optimize this synthesis.

Retrosynthetic Analysis & Strategic Pathway Selection

The functionalization of the thiazole ring at the C-5 position can be achieved through two primary strategic disconnections:

  • Route A (Discovery Scale): Directed lithiation of 2-bromothiazole followed by formylation and reductive amination.

  • Route B (Process Scale): Radical bromination of 2-bromo-5-methylthiazole followed by a Gabriel synthesis.

G Target (2-Bromothiazol-5-yl)methanamine Dihydrochloride RouteA_Int 2-Bromothiazole-5-carbaldehyde Target->RouteA_Int Reductive Amination RouteB_Int 2-Bromo-5-(bromomethyl)thiazole Target->RouteB_Int Gabriel Synthesis RouteA_SM 2-Bromothiazole RouteA_Int->RouteA_SM Directed Lithiation RouteB_SM 2-Bromo-5-methylthiazole RouteB_Int->RouteB_SM Radical Bromination

Retrosynthetic pathways for (2-Bromothiazol-5-yl)methanamine dihydrochloride.

Route A: Directed Lithiation & Reductive Amination (Discovery Scale)

Mechanistic Causality: The Critical Choice of Base

When functionalizing 2-bromothiazole, the choice of lithiating agent dictates the regioselectivity of the reaction. Treating 2-bromothiazole with n-butyllithium (n-BuLi) results in rapid, thermodynamically driven lithium-halogen exchange at the C-2 position, yielding 2-lithiothiazole and destroying the target's halogen functionality [2].

To circumvent this, the sterically hindered, non-nucleophilic base lithium diisopropylamide (LDA) is utilized at cryogenic temperatures (-78 °C). LDA selectively deprotonates the most acidic available proton at the C-5 position, generating a transient 2-bromo-5-lithiothiazole intermediate. This preserves the C-2 bromine for downstream cross-coupling applications [3].

RouteA SM 2-Bromothiazole Step1 1. LDA, THF, -78°C 2. DMF SM->Step1 Int1 2-Bromothiazole-5-carbaldehyde Step1->Int1 Step2 NH4OAc, NaBH3CN MeOH, RT Int1->Step2 Int2 (2-Bromothiazol-5-yl)methanamine (Free Base) Step2->Int2 Step3 HCl in 1,4-Dioxane Int2->Step3 Product Target Dihydrochloride Step3->Product

Route A workflow: Directed lithiation and reductive amination.

Step-by-Step Protocol (Self-Validating Workflow)
  • Formylation:

    • Charge a flame-dried flask with 2-bromothiazole (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under argon.

    • Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. The internal temperature must not exceed -70 °C to prevent ring-opening or halogen dance rearrangements. Stir for 45 minutes.

    • Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow warming to room temperature.

    • Validation/Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The presence of the aldehyde is confirmed via TLC (UV active, stains with 2,4-DNPH) and ¹H NMR (characteristic aldehyde proton at ~9.9 ppm).

  • Reductive Amination:

    • Dissolve 2-bromothiazole-5-carbaldehyde (1.0 eq) in anhydrous MeOH (0.15 M). Add ammonium acetate (10.0 eq) and stir for 2 hours at room temperature to form the imine.

    • Add sodium cyanoborohydride (NaBH₃CN, 0.7 eq) in portions. Stir for 16 hours.

    • Validation/Workup: Acidify the mixture to pH 2 using 1M HCl to destroy excess hydride (gas evolution ceases). Basify the aqueous layer to pH 10 with 2M NaOH, then extract with DCM to isolate the free base [5].

  • Salt Formation:

    • Dissolve the free base in anhydrous diethyl ether. Add 4M HCl in 1,4-dioxane (2.5 eq). Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to yield the dihydrochloride salt.

Route B: Radical Bromination & Gabriel Synthesis (Process Scale)

Mechanistic Causality: Preventing Over-Alkylation

Direct amination of 2-bromo-5-(bromomethyl)thiazole [4] with methanolic ammonia is a highly flawed approach for scale-up. The resulting primary amine is more nucleophilic than ammonia, leading to a cascade of over-alkylation that generates complex mixtures of secondary and tertiary amines.

The Gabriel synthesis elegantly solves this by utilizing potassium phthalimide. The bulky phthalimide anion acts as a mono-alkylating nitrogen surrogate. Because the nitrogen is protected by two carbonyl groups, secondary alkylation is sterically and electronically impossible. Subsequent hydrazinolysis cleanly liberates the primary amine.

RouteB SM 2-Bromo-5-methylthiazole Step1 NBS, AIBN MeCN, Reflux SM->Step1 Int1 2-Bromo-5-(bromomethyl)thiazole Step1->Int1 Step2 Potassium Phthalimide DMF, 60°C Int1->Step2 Int2 Phthalimide Intermediate Step2->Int2 Step3 Hydrazine Hydrate EtOH, Reflux Int2->Step3 Int3 (2-Bromothiazol-5-yl)methanamine Step3->Int3 Step4 HCl in Diethyl Ether Int3->Step4 Product Target Dihydrochloride Step4->Product

Route B workflow: Radical bromination and Gabriel synthesis.

Step-by-Step Protocol (Self-Validating Workflow)
  • Radical Bromination:

    • Dissolve 2-bromo-5-methylthiazole (1.0 eq) in acetonitrile (0.5 M). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

    • Reflux (80 °C) for 4-6 hours.

    • Validation/Workup: Cool to 0 °C. The byproduct (succinimide) precipitates and is removed via filtration. Concentrate the filtrate to yield crude 2-bromo-5-(bromomethyl)thiazole.

  • Gabriel Substitution:

    • Dissolve the crude bromide (1.0 eq) in DMF (0.3 M). Add potassium phthalimide (1.1 eq). Stir at 60 °C for 4 hours.

    • Validation/Workup: Pour the mixture into ice water (3x volume). The highly crystalline phthalimide intermediate precipitates immediately. Filter and wash with water to remove DMF and unreacted potassium phthalimide.

  • Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate (1.0 eq) in ethanol (0.2 M). Add hydrazine hydrate (3.0 eq). Reflux for 2 hours.

    • Validation/Workup: As the reaction proceeds, the solid dissolves, followed by the precipitation of a new white solid (phthalhydrazide byproduct). Cool to room temperature, filter off the byproduct, and concentrate the filtrate to yield the free base.

  • Salt Formation:

    • Treat the free base with 2.5 eq of anhydrous HCl in ether/dioxane to precipitate the dihydrochloride salt.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both pathways, providing a data-driven basis for route selection based on laboratory capabilities and scale requirements.

ParameterRoute A (Lithiation/Amination)Route B (Radical/Gabriel)
Primary Application Discovery / Milligram to Gram scaleProcess / Multigram to Kilogram scale
Starting Material 2-Bromothiazole2-Bromo-5-methylthiazole
Key Intermediate 2-Bromothiazole-5-carbaldehyde2-Bromo-5-(bromomethyl)thiazole
Overall Yield 45 - 55%60 - 70%
Reaction Temperatures Cryogenic (-78 °C) to RTAmbient to Reflux (80 °C)
Major Impurities Des-bromo byproducts, secondary aminesSuccinimide residues, phthalhydrazide
Safety / Scalability Low scalability due to exothermic quench and cryogenic requirementsHigh scalability; avoids highly reactive organolithium species

References

  • US9371316B2 - Pyridine derivatives Google P
  • The preparation and fungicidal activity of a series of thiazolyl- and isothiazolyl-diarylcarbinols Canadian Journal of Chemistry[Link]

Exploratory

Engineering the 2-Aminothiazole Scaffold: Mechanistic Insights and Protocol Optimization in Hantzsch Synthesis

Executive Summary & Strategic Importance The 2-aminothiazole motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., pramipexole, dasatinib, famotidine) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-aminothiazole motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., pramipexole, dasatinib, famotidine) and experimental agents targeting Mycobacterium tuberculosis[1]. The classical2, first reported by Arthur Hantzsch in 1887, remains the most robust and versatile methodology for constructing this heterocycle[2].

This technical guide deconstructs the mechanistic causality of the Hantzsch reaction, evaluates modern green-chemistry optimizations, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Causality: The Logic of Hantzsch Cyclization

The Hantzsch synthesis is fundamentally a bimolecular condensation between an α-halocarbonyl compound (ketone or aldehyde) and a thiourea[2]. The success and regioselectivity of this reaction rely on the orthogonal reactivity of the functional groups involved.

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea acts as a "soft" nucleophile. Its polarizability is heavily enhanced by the resonance contribution of the adjacent nitrogen lone pairs. It preferentially attacks the "soft" electrophilic α-carbon of the haloketone via an SN​2 mechanism, displacing the halide leaving group and forming an S-alkylated intermediate[2].

  • Intramolecular Cyclization: The resulting thioether intermediate undergoes a rapid proton transfer, increasing the nucleophilicity of the imine-like nitrogen. This nitrogen then attacks the "hard" carbonyl carbon, forming a 5-membered hydroxythiazoline ring[2].

  • Dehydration and Aromatization: Acid-catalyzed or thermally driven dehydration eliminates a water molecule. This step acts as the thermodynamic sink of the reaction, driving the system toward the highly stable, fully conjugated aromatic 2-aminothiazole system[2].

Mechanism A α-Haloketone + Thiourea B S-Alkylation Intermediate (Thioether Formation) A->B Nucleophilic S-attack (-HX) C Intramolecular Cyclization (N-attack on Carbonyl) B->C Proton Transfer D Hydroxythiazoline Intermediate C->D Ring Closure E Dehydration (-H2O) D->E Acid/Base Catalysis F 2-Aminothiazole E->F Aromatization

Mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.

Strategic Optimization & Green Chemistry Paradigms

Historically, this reaction was performed in refluxing ethanol. However, the generation of lachrymatory α-haloketones and the requirement for prolonged heating have driven the development of one-pot, multicomponent, and solvent-free methodologies.

  • In-situ Halogenation: To avoid handling toxic, unstable α-haloketones, modern protocols utilize active methylene ketones with halogenating agents like Iodine/DMSO[3], N-bromosuccinimide (NBS), or4[4]. The halogenation and subsequent condensation occur sequentially in a single pot.

  • Solvent-Free Synthesis: By eliminating the solvent entirely, the local concentration of reactants is maximized. This high collision frequency often drives the reaction to completion in seconds under ambient conditions, significantly reducing the E-factor (environmental impact) of the synthesis[5].

  • Catalytic Enhancement: The use of reusable solid-supported catalysts, such as6 coupled with ultrasonic irradiation, has proven highly effective in accelerating reaction rates while maintaining green chemistry principles[6].

Quantitative Comparison of Hantzsch Synthesis Methodologies
MethodologySolventCatalyst / AdditiveTempTimeTypical Yield
Conventional EthanolNoneReflux (78°C)2-4 h60-80%
Solvent-Free NoneNoneRoom Temp< 1 min> 90%
One-Pot (TCCA) EthanolCa/4-MePy-IL@ZY-Fe3O480°C25 min85-95%
Ultrasonic EtOH/H2OSilica-supported TSARoom Temp15-30 min79-90%

Experimental Workflows & Validated Protocols

The following protocols are engineered as self-validating systems. The causality behind each reagent choice and the visual cues during the workflow serve as intrinsic quality control checkpoints.

Workflow Start Select Substrates Halogenation In situ α-Halogenation (Optional) Start->Halogenation Ketone Precursor Condensation Hantzsch Condensation (Solvent-free or Reflux) Start->Condensation α-Haloketone Precursor Halogenation->Condensation Monitoring TLC Monitoring Condensation->Monitoring Monitoring->Condensation Incomplete Workup Aqueous Workup (NaHCO3 Neutralization) Monitoring->Workup Complete Purification Recrystallization Workup->Purification

Experimental workflow logic for conventional and one-pot Hantzsch syntheses.

Protocol A: Conventional Solution-Phase Synthesis[2]

Best for standard laboratory setups and highly stable α-haloketones.

  • Reagent Assembly: To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

    • Causality: A 1.2 molar excess of thiourea is used because thiourea can partially oxidize under atmospheric conditions. The slight excess ensures the complete consumption of the more valuable α-haloketone.

  • Solvation & Heating: Add 10 mL of absolute ethanol to the flask. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with continuous magnetic stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Workup & Neutralization: Once TLC confirms the disappearance of the starting material, cool the mixture to room temperature. Pour the mixture into a beaker containing 20 mL of a 5% aqueous NaHCO3​ solution.

    • Causality: The reaction generates HBr as a byproduct, which protonates the basic 2-aminothiazole product (keeping it soluble). NaHCO3​ is a mild base, perfectly tuned to deprotonate the aminothiazolium salt without degrading the product, forcing the free base to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold distilled water, and purify by recrystallization from hot ethanol.

Self-Validation Checkpoints:

  • Checkpoint 1: The formation of a dense precipitate immediately upon the addition of NaHCO3​ confirms the successful generation and deprotonation of the thiazolium salt.

  • Checkpoint 2: A single, UV-active spot on the TLC plate with a lower Rf​ value than the starting haloketone confirms complete conversion and high crude purity.

Protocol B: One-Pot In Situ Halogenation & Cyclization[4]

Best for avoiding toxic intermediates and streamlining synthesis.

  • In Situ Halogenation: In a 20 mL scintillation vial, combine the active methylene ketone (1.5 mmol) and trichloroisocyanuric acid (TCCA, 0.5 mmol) in 3.0 mL of ethanol. Stir at 80 °C for 25 minutes.

  • Intermediate Verification: Confirm the formation of the α-haloketone intermediate via TLC.

  • Cyclization: Add thiourea (1.0 mmol) directly to the reaction mixture. Continue stirring at 80 °C until cyclization is complete (typically 30-60 minutes).

  • Workup: Neutralize the mixture with 10% NaHCO3​ solution to precipitate the 2-aminothiazole product. Filter, wash with water, and dry under a vacuum.

References

  • National Institutes of Health (NIH). "Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis".[Link]

  • RSC Publishing. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem".[Link]

  • Organic Chemistry Portal. "Thiazole synthesis".[Link]

  • MDPI. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst".[Link]

  • ResearchGate. "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system".[Link]

Sources

Foundational

(2-Bromothiazol-5-yl)methanamine dihydrochloride as a building block

Title: (2-Bromothiazol-5-yl)methanamine Dihydrochloride: A Bifunctional Scaffold for Advanced Medicinal Chemistry Executive Summary (2-Bromothiazol-5-yl)methanamine dihydrochloride is a highly versatile, functionally den...

Author: BenchChem Technical Support Team. Date: March 2026

Title: (2-Bromothiazol-5-yl)methanamine Dihydrochloride: A Bifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary

(2-Bromothiazol-5-yl)methanamine dihydrochloride is a highly versatile, functionally dense building block widely utilized in fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis. This technical guide details the structural rationale, physicochemical profile, and validated synthetic workflows for utilizing this scaffold. By dissecting the causality behind chemoselective functionalization and providing self-validating protocols, this whitepaper equips medicinal chemists with the precise methodologies required to integrate this thiazole derivative into targeted drug discovery pipelines.

The Strategic Role of Thiazole Building Blocks

Thiazoles are privileged heterocycles in medicinal chemistry, forming the core of numerous biologically active (e.g., thiamine, epothilone) and FDA-approved therapeutics (e.g., dasatinib, meloxicam)[1]. In modern drug design, particularly within fragment-based screening campaigns, thiazoles are highly prized for their ability to act as robust hydrogen bond acceptors and their favorable pharmacokinetic profiles[2].

(2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) stands out as a premier bifunctional building block. It offers two orthogonal vectors for derivatization: a nucleophilic primary amine and an electrophilic brominated sp2 carbon. This dual reactivity allows for rapid, iterative expansion of the molecular scaffold, a critical requirement for hit-to-lead optimization[3].

Structural Rationale and Physicochemical Profiling

The specific substitution pattern of this molecule is engineered for synthetic flexibility and stability:

  • The 5-Methanamine Motif: Unlike 5-aminothiazoles, where the amine is directly attached to the aromatic ring (resulting in poor nucleophilicity and high susceptibility to oxidation), the methylene spacer (-CH2-) in this building block isolates the primary amine. This preserves its aliphatic nucleophilicity (pKa ~ 8–9), making it ideal for amide couplings, reductive aminations, and urea formations.

  • The 2-Bromo Handle: Position 2 of the thiazole ring is highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom provides a superior leaving group compared to chlorine, allowing for milder palladium-catalyzed conditions.

  • The Dihydrochloride Salt Form: Free base primary amines on electron-rich heterocycles are prone to atmospheric oxidation and polymerization. The ensures long-term bench stability, prevents premature side reactions, and provides excellent aqueous solubility for direct biological screening[4].

Table 1: Physicochemical and Structural Data

PropertySpecification
Chemical Name (2-Bromothiazol-5-yl)methanamine dihydrochloride
CAS Registry Number 1803600-18-1 (Dihydrochloride) / 1001413-46-2 (HCl)
Molecular Formula C4H7BrCl2N2S
Molecular Weight 265.98 g/mol
SMILES Cl.Cl.NCC1=CN=C(Br)S1
Appearance Off-white to pale yellow crystalline solid
Storage Conditions 2-8°C, inert atmosphere (Argon/N2)

Synthetic Methodologies: Chemoselective Workflows

Causality in Experimental Design: When functionalizing a bifunctional molecule, controlling the sequence of reactions is paramount. The primary amine is highly reactive toward electrophiles under metal-free conditions, whereas the 2-bromo group requires palladium activation. Therefore, the optimal workflow dictates functionalizing the amine first, leaving the 2-bromo group intact for subsequent cross-coupling.

Step-by-Step Protocol: Chemoselective Amide Coupling followed by Suzuki-Miyaura Coupling

Phase 1: Amide Coupling (Amine Functionalization)

  • Preparation: Suspend (2-Bromothiazol-5-yl)methanamine dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Causality: 2.0 equivalents are strictly required to neutralize the dihydrochloride salt and liberate the free base. The remaining 1.0 equivalent acts as the catalytic base for the coupling reaction.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) in DMF for 10 minutes. Causality: HATU rapidly forms an active O-At ester, which prevents epimerization of chiral acids and accelerates the reaction with the amine.

  • Reaction: Transfer the activated acid to the amine solution. Stir at room temperature for 2 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The product mass must exhibit a characteristic 1:1 isotopic doublet (M and M+2) indicative of the intact bromine atom. If the doublet is absent, unwanted debromination or nucleophilic aromatic substitution (SNAr) has occurred.

Phase 2: Suzuki-Miyaura Cross-Coupling (Thiazole Core Expansion)

  • Setup: Combine the brominated amide intermediate (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq) in a 1,4-dioxane/water solvent system (4:1 ratio).

  • Base Addition: Add K2CO3 (2.0 eq). Causality: The aqueous inorganic base is essential to coordinate with the boronic acid, forming a negatively charged boronate complex that facilitates the transmetalation step with the palladium catalyst.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes undesired homocoupling of the boronic acid.

  • Heating: Heat the reaction to 90°C for 4 hours.

  • Self-Validation Step: Purify via silica gel chromatography. Analyze via 1H NMR. The disappearance of the starting material and the shift of the thiazole C4 proton (typically a singlet around 7.5–8.0 ppm) confirms successful C-C bond formation.

SyntheticWorkflow A (2-Bromothiazol-5-yl)methanamine Dihydrochloride B Base Neutralization (DIPEA, 3.0 eq) A->B Deprotonation C Amide Coupling (HATU, R-COOH) B->C Nucleophilic Attack D Brominated Amide Intermediate (Stable Handle) C->D Chemoselective E Suzuki-Miyaura Coupling (Pd-catalyst, Ar-B(OH)2) D->E Cross-Coupling F Final Functionalized Thiazole API Scaffold E->F Target Molecule

Chemoselective synthetic workflow for (2-Bromothiazol-5-yl)methanamine dihydrochloride.

Application in Targeted Drug Discovery

Thiazole derivatives are foundational in the development of [3]. The (2-Bromothiazol-5-yl)methanamine core is particularly effective for targeting the ATP-binding pocket of kinases such as BCR-ABL or Src family kinases.

By utilizing the 2-position to attach a hinge-binding heterocycle (e.g., a pyrimidine or pyridine ring) and leveraging the 5-methanamine to append a solvent-channel-directed moiety (e.g., a solubilizing piperazine group), medicinal chemists can systematically optimize both binding affinity and pharmacokinetic properties[2].

KinasePathway A Thiazole-Derived Kinase Inhibitor B Target Kinase (e.g., BCR-ABL / Src) A->B Competitive Binding at Hinge Region E Apoptosis / Cell Cycle Arrest A->E Therapeutic Outcome C Downstream Effector (e.g., STAT5 / CrkL) B->C Phosphorylation (Blocked) D Cellular Proliferation & Survival C->D Oncogenic Signal (Inhibited)

Mechanism of action for thiazole-derived kinase inhibitors in oncogenic pathways.

Analytical Validation and Quality Control

To ensure the integrity of the building block before initiating complex syntheses, rigorous analytical validation is required.

  • HPLC Analysis: Utilize a reverse-phase C18 column. Because the dihydrochloride salt is highly polar, employ a gradient starting with 95% aqueous buffer (containing 0.1% Trifluoroacetic acid) and 5% Acetonitrile. The compound will elute early; a slow gradient is necessary to resolve it from potential des-bromo impurities.

  • NMR Spectroscopy: In D2O or DMSO-d6, the methylene protons (-CH2-) should appear as a distinct doublet or broad singlet (depending on exchange) around 4.2 ppm, while the isolated thiazole C4 proton appears as a sharp singlet near 7.6 ppm. The absence of a C2 proton (which would appear >8.0 ppm) confirms the integrity of the bromine substitution.

References

  • Title: N-Propargylamines: versatile building blocks in the construction of thiazole cores Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL: [Link]

Sources

Exploratory

The 2-Aminothiazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular framewor...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among sulfur- and nitrogen-containing heterocycles, the 2-aminothiazole (2-AT) scaffold has emerged as one of the most versatile and effective pharmacophores[1].

As a Senior Application Scientist, I have observed the 2-AT ring consistently outperform bulkier heterocycles in kinase inhibition and allosteric modulation. Its unique physicochemical properties—specifically its dual capacity to act as both a hydrogen bond donor (via the exocyclic amine) and a hydrogen bond acceptor (via the thiazole nitrogen)—allow it to perfectly mimic the binding kinetics of ATP's adenine ring[2]. This whitepaper dissects the structural biology, quantitative binding data, and self-validating synthetic protocols associated with the 2-aminothiazole scaffold.

Structural Biology & Mechanistic Grounding

The pharmacological success of 2-aminothiazole is deeply rooted in its spatial geometry and electronic distribution. When targeting the ATP-binding pocket of kinases, the hinge region of the protein backbone requires specific hydrogen-bonding interactions.

  • ATP-Competitive Inhibition: In the discovery of Dasatinib (BMS-354825), a potent pan-Src/Abl kinase inhibitor, the 2-aminothiazole template was utilized to anchor the molecule within the active site[3]. The 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge region, while the thiazole nitrogen accepts a hydrogen bond from the backbone amide NH. This bidentate interaction is critical for achieving sub-nanomolar potency[3].

  • Allosteric Modulation: Beyond the highly conserved ATP pocket, 2-AT derivatives have recently been identified as selective allosteric modulators. For instance, novel 2-aminothiazole derivatives have been shown to inhibit protein kinase CK2 by binding to an allosteric pocket outside the ATP-binding site, stabilizing an inactive conformation of the enzyme[4]. This non-ATP competitive behavior is crucial for overcoming the off-target toxicities typically associated with highly conserved kinase active sites[5].

G A 2-Aminothiazole Pharmacophore B ATP Hinge Region (Bidentate H-Bonding) A->B H-Bond Donor/Acceptor C Allosteric Pocket (Hydrophobic/Pi-Cation) A->C Conformational Stabilization D Src/Abl Kinase Blockade (e.g., Dasatinib) B->D IC50 < 1 nM E CK2 Inactive Conformation (e.g., CAM4712 analogs) C->E Non-ATP Competitive F Oncogenic Signaling Arrest D->F E->F G Tumor Cell Apoptosis F->G

Mechanism of 2-aminothiazole kinase inhibitors in blocking downstream oncogenic signaling pathways.

Quantitative Pharmacological Profiling

The clinical validation of the 2-AT scaffold is evidenced by its presence in numerous FDA-approved drugs spanning oncology, gastroenterology, and infectious diseases[6]. Table 1 summarizes the quantitative binding affinities and therapeutic indications of key 2-aminothiazole derivatives.

Table 1: Pharmacological Profiles of Key 2-Aminothiazole Derivatives

Compound / DrugPrimary TargetBinding Affinity / PotencyTherapeutic IndicationMechanism of Action
Dasatinib Src / Abl KinaseIC50 < 1.0 nM[3]Chronic Myeloid LeukemiaATP-Competitive Inhibitor
Alpelisib PI3K (p110α)IC50 ~ 5.0 nM[1]Breast CancerKinase Inhibitor
Compound 29/30 Aurora Kinase AIC50 79 - 140 nM[7]Breast Cancer (Preclinical)ATP-Competitive Inhibitor
Compound 1 Protein Kinase CK2IC50 27.7 μM[4]Cancer (Preclinical)Allosteric Modulator
Famotidine H2 ReceptorHigh Affinity[6]Peptic Ulcer DiseaseCompetitive Antagonist
Cefdinir Penicillin-Binding ProteinsMIC < 1.0 μg/mL[6]Bacterial InfectionsCell Wall Synthesis Inhibitor

Experimental Methodology: The Hantzsch Thiazole Synthesis

To leverage the 2-aminothiazole scaffold in drug discovery, medicinal chemists require robust, high-yield synthetic routes. The classical Hantzsch thiazole synthesis, involving the condensation of an α -haloketone with a thiourea, remains the gold standard due to its operational simplicity and high regioselectivity[8].

Below is a self-validating, step-by-step protocol for the conventional synthesis of 4-aryl-2-aminothiazoles. I have detailed the causality behind each procedural choice to ensure reproducibility and scientific rigor.

Step-by-Step Protocol: Synthesis of 4-Aryl-2-aminothiazole

Reagents: Substituted α -bromoacetophenone (1.0 mmol), Thiourea (1.2 mmol), Absolute Ethanol (10 mL)[8].

Step 1: Reagent Solvation and Initiation

  • Action: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted α -bromoacetophenone and 1.2 mmol of thiourea in 10 mL of absolute ethanol[8].

  • Causality: Ethanol is selected as a polar protic solvent. The reaction initiates via the nucleophilic attack of the soft sulfur atom of thiourea onto the electrophilic α -carbon of the haloketone[8]. Ethanol stabilizes the resulting polar S-alkylation intermediate, lowering the activation energy of the transition state. A slight excess of thiourea (1.2 eq) drives the bimolecular nucleophilic substitution ( SN​2 ) to completion.

Step 2: Intramolecular Cyclization and Dehydration

  • Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous magnetic stirring for 2–4 hours[8].

  • Causality: While the initial S-alkylation can occur at room temperature, the subsequent intramolecular cyclization (where the thiourea nitrogen attacks the ketone carbonyl) and the final dehydration step require thermal energy. Refluxing ensures the elimination of a water molecule, which is the thermodynamic driving force that aromatizes the ring into the highly stable 2-aminothiazole system[8].

Step 3: In-Process Monitoring (Self-Validation)

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[8].

  • Causality: The disappearance of the less polar α -bromoacetophenone spot and the appearance of a highly polar, UV-active baseline spot (the hydrobromide salt of the product) validates that the condensation is complete.

Step 4: Workup and Isolation

  • Action: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a hydrobromide salt. Collect the solid via vacuum filtration and wash with cold ethanol[8].

  • Causality: Cooling decreases the solubility of the product salt in ethanol. Washing with cold ethanol removes unreacted thiourea and organic impurities without dissolving the target compound[8].

Step 5: Quality Control & Structural Confirmation

  • Action: Neutralize the salt with saturated aqueous NaHCO3​ to yield the free base, extract with ethyl acetate, and analyze via 1H -NMR.

  • Causality: A successful synthesis is definitively validated by the appearance of a characteristic singlet in the 1H -NMR spectrum around δ 6.50 - 7.00 ppm, corresponding to the isolated C5 proton of the newly formed thiazole ring.

Conclusion

The 2-aminothiazole scaffold is far more than a structural connector; it is a dynamic, privileged pharmacophore that actively dictates target affinity and selectivity. Whether exploiting its bidentate hydrogen-bonding capabilities in the ATP hinge region or leveraging its unique geometry for allosteric modulation, the 2-AT ring remains an indispensable tool in the medicinal chemist's arsenal for developing next-generation therapeutics.

Sources

Foundational

The (2-Bromothiazol-5-yl)methanamine Dihydrochloride Pharmacophore: A Technical Whitepaper on Synthetic Elaboration and Medicinal Chemistry Applications

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved therapeutics ranging from targeted anticancer kinase inhibitors (e.g., dasatinib, dabrafenib) to anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved therapeutics ranging from targeted anticancer kinase inhibitors (e.g., dasatinib, dabrafenib) to antimicrobial agents[1]. Within this chemical space, (2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) has emerged as a highly versatile bifunctional building block.

This whitepaper provides an in-depth technical guide to utilizing this pharmacophore. By offering two orthogonal reactive sites—an electrophilic 2-bromo position and a nucleophilic 5-aminomethyl group—this compound enables the rapid generation of diverse chemical libraries. We detail the physicochemical rationale for its salt form, step-by-step self-validating synthetic protocols, and its integration into modern drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The Orthogonal Reactivity Concept

The utility of (2-Bromothiazol-5-yl)methanamine lies in its dual functionality[2]. The bromine atom at the C2 position is highly activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent imine-like nitrogen[2]. Conversely, the 5-methanamine group provides a primary amine handle for amide coupling, reductive amination, or sulfonamide formation[3].

Causality of the Dihydrochloride Salt Form

Free primary amines attached to electron-rich heterocycles are notoriously prone to oxidative degradation, air-sensitivity, and undesired self-condensation over time. By formulating the building block as a dihydrochloride salt , the amine lone pair is protonated, rendering it unreactive and significantly increasing the shelf-life of the reagent. Furthermore, the salt form dramatically improves solubility in polar aprotic solvents (like DMF and DMSO) commonly used in high-throughput library synthesis.

Quantitative Physicochemical Data

Table 1: Physicochemical and structural properties of the pharmacophore.

PropertyValue (Dihydrochloride Salt)Value (Free Base)
CAS Registry Number 1803600-18-1131748-92-0
Molecular Formula C₄H₅BrN₂S · 2HClC₄H₅BrN₂S
Molecular Weight 265.98 g/mol 193.07 g/mol
Appearance Off-white to pale yellow powderLiquid/Semi-solid
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, 2-8°C, dark
Primary Reactivity Electrophilic (C2), Nucleophilic (C5)Electrophilic (C2), Nucleophilic (C5)

Synthetic Elaboration Workflows

To effectively utilize this building block, researchers must employ an orthogonal functionalization strategy. The primary amine must typically be protected or functionalized prior to transition-metal catalysis at the C2 position. If left unprotected, the primary amine can coordinate to Palladium catalysts (causing catalyst poisoning) or undergo undesired intra/intermolecular Buchwald-Hartwig amination.

G Core (2-Bromothiazol-5-yl)methanamine Dihydrochloride Amine 5-Aminomethyl Handle (Nucleophile) Core->Amine Step 1: Base Liberation & Functionalization Bromo 2-Bromo Handle (Electrophile) Core->Bromo Step 2: Pd-Catalysis Amides Amides, Sulfonamides, Secondary Amines Amine->Amides Acylation/Alkylation Coupling Suzuki, Stille, Buchwald-Hartwig Bromo->Coupling Cross-Coupling

Figure 1: Orthogonal functionalization strategy for the (2-Bromothiazol-5-yl)methanamine scaffold.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure scientific integrity and high reaction fidelity.

Protocol A: Free-Basing and Boc-Protection of the Aminomethyl Group

Objective: Mask the primary amine to prevent catalyst poisoning in downstream cross-coupling reactions.

Step-by-Step Methodology:

  • Preparation: Suspend (2-Bromothiazol-5-yl)methanamine dihydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 35 mmol) dropwise at 0°C. Causality: 2.0 equivalents are required to neutralize the dihydrochloride salt, while the excess 1.5 equivalents act as the base for the subsequent protection step.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11 mmol) in DCM (10 mL) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the deep purple spot (primary amine) confirms complete conversion.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: Confirm the product via LC-MS (Expected m/z for[M+H]⁺: 293.0 / 295.0, reflecting the bromine isotopes).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Introduce an aryl or heteroaryl group at the C2 position using Pd-catalysis[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the Boc-protected intermediate from Protocol A (1.0 eq, 1 mmol), an arylboronic acid (1.5 eq, 1.5 mmol), and Potassium Carbonate (K₂CO₃) (3.0 eq, 3 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture conventionally at 90°C for 12 hours, or via microwave irradiation at 110°C for 30 minutes.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. Look for the disappearance of the isotopic doublet (m/z 293/295) and the emergence of the coupled product mass. If debromination occurs (m/z 215), it indicates premature reductive elimination; consider switching to a more sterically hindered ligand (e.g., XPhos).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3 x 10 mL), wash with brine, dry, and purify via flash column chromatography.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (C-Br Bond Cleavage) Pd0->OA TM Transmetalation (Arylboronic Acid) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Product 2-Arylthiazole Derivative RE->Product

Figure 2: Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura coupling at the C2 position.

Applications in Drug Discovery

The unique spatial arrangement of the (2-Bromothiazol-5-yl)methanamine pharmacophore makes it highly valuable in structure-based drug design (SBDD).

  • Antitumor Agents: Thiazole fragments are potent pharmacophores in oncology. 2-Amino-4-(aminomethyl)thiazole and 5-(aminomethyl)thiazole derivatives have been heavily investigated for their cytotoxicity and apoptosis-inducing activities, often targeting the hypoxia-inducible factor-1α (HIF-1α) pathway[1].

  • Lysyl Oxidase (LOX) Inhibitors: In the pursuit of anti-metastatic agents, the aminomethyl group serves as a critical hydrogen bond donor/acceptor. Studies have utilized 2-bromothiazole-5-carbonitrile (a direct precursor to the aminomethyl derivative) to synthesize potent LOX inhibitors, demonstrating that the 2- and 5-positions of the heteroaromatic ring are optimal for placing sulfonyl and aminomethylene groups, respectively[3].

  • Kinase Inhibitors: The thiazole nitrogen acts as a crucial hydrogen bond acceptor in the hinge region of various kinases, while the C5 aminomethyl group can be directed toward the solvent-exposed region to improve pharmacokinetic properties (e.g., aqueous solubility and oral bioavailability).

References

  • Chang, J. et al. "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships". PubMed Central (PMC). Available at:[Link]

  • Liao, M. et al. "2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities". Mendeleev Communications, ResearchGate. Available at:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-Bromothiazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary The thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from broad-spectrum antimicrobials to targeted an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from broad-spectrum antimicrobials to targeted antineoplastic agents[1]. Within this structural class, 2-bromothiazole stands out as an exceptionally versatile synthetic building block. The electron-deficient nature of the thiazole ring—driven by the electronegative nitrogen and sulfur atoms—renders the carbon-bromine (C2-Br) bond highly susceptible to nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed oxidative addition[2]. This technical whitepaper explores the mechanistic biological activities of 2-bromothiazole derivatives and provides self-validating, field-proven methodologies for their synthesis and pharmacological evaluation.

Mechanistic Pathways of Biological Activity

Anticancer Activity via Kinase Inhibition

Derivatives of 2-bromothiazole, particularly N-aryl-2-aminothiazoles, have demonstrated profound efficacy as pan-inhibitors of Cyclin-Dependent Kinases (CDKs)[3]. By structurally mimicking the purine ring of ATP, these compounds competitively bind to the ATP-binding cleft of the CDK1, CDK2, and CDK4 complexes.

The biological causality is direct: binding prevents the kinase from phosphorylating the Retinoblastoma (Rb) protein. In its unphosphorylated state, Rb tightly sequesters the E2F transcription factor, preventing the transcription of genes required for S-phase entry, thereby inducing a rigid G1/S cell cycle arrest and subsequent apoptosis in malignant cells[3].

Pathway Inhibitor N-Aryl-2-aminothiazole CDK CDK1/2/4 Complex Inhibitor->CDK Inhibits ATP Binding Rb Retinoblastoma (Rb) CDK->Rb Prevents Phosphorylation E2F E2F Factor Rb->E2F Sequesters CellCycle Cell Cycle Arrest E2F->CellCycle Blocks Progression

Mechanism of cell cycle arrest via CDK inhibition by 2-bromothiazole derivatives.

Antimicrobial and Anti-inflammatory Profiles

Beyond oncology, the 2-bromothiazole scaffold is instrumental in developing antimicrobial and anti-inflammatory agents. For instance, ethynylthiazoles synthesized via the Sonogashira coupling of 2-bromothiazole exhibit significant anti-inflammatory activity by selectively inhibiting cyclooxygenase (COX) pathways[4]. Furthermore, 2,5-disubstituted thiazole derivatives have shown potent antibacterial properties against S. aureus and the ability to induce apoptosis in HeLa cell lines by binding to the Bcl-2 protein[5],[6].

G A 2-Bromothiazole Scaffold B Buchwald-Hartwig Amination A->B C Suzuki-Miyaura Coupling A->C D Sonogashira Coupling A->D E N-Aryl-2-aminothiazoles (CDK Inhibitors) B->E F 2-Arylthiazoles (Antimicrobial) C->F G Ethynylthiazoles (Anti-inflammatory) D->G

Workflow of 2-bromothiazole functionalization into bioactive derivatives.

Quantitative Data on Biological Efficacy

To contextualize the pharmacological breadth of these derivatives, the following table summarizes the quantitative efficacy of key 2-bromothiazole-derived classes across different biological targets.

Derivative ClassTarget / PathwayPrimary Biological ActivityRepresentative EfficacyReference
N-(Pyridin-2-yl)-2-aminothiazole CDK1/2/4Cell cycle arrest (Anticancer)IC₅₀: 12 - 45 nM[3]
2-(Phenylethynyl)thiazole COX PathwayAnti-inflammatoryHigh in vivo efficacy[4]
2,5-Dibromothiazole analogs HeLa / Bcl-2Apoptosis inductionIC₅₀: 3.48 - 8.84 µM[6]
2-Arylthiazole derivatives S. aureus / E. coliAntibacterialMIC: 16 - 32 µg/mL[7]

Validated Experimental Protocols

The following protocols are designed with strict adherence to scientific causality and feature built-in self-validating checkpoints to ensure data integrity.

Protocol 1: Synthesis of N-Aryl-2-aminothiazoles via Buchwald-Hartwig Cross-Coupling

This method transforms 2-bromothiazole into potent CDK inhibitors.

  • Step 1: Reagent Assembly & Causality Rationale Combine 2-bromothiazole (1.0 eq), the desired aniline derivative (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene. Rationale: Toluene is selected for its high boiling point and non-polar nature, which stabilizes the catalytic Pd(0) intermediate. NaOtBu is a strong, sterically hindered base that deprotonates the amine without acting as a competing nucleophile against the C2-Br bond.

  • Step 2: Degassing and Thermal Activation Purge the reaction vessel with Argon for 15 minutes, then heat to 90°C for 12 hours. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which would permanently halt the catalytic cycle.

  • Step 3: Self-Validation Checkpoint (LC-MS) Perform LC-MS on a crude reaction aliquot. The reaction is validated as complete only when the distinct isotopic doublet of the 2-bromothiazole starting material (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br isotopes) is entirely replaced by the singular product mass peak.

Protocol 2: In Vitro Radiometric Kinase Assay for CDK Inhibition

This protocol evaluates the biological activity of the synthesized derivatives against CDK2/Cyclin E.

  • Step 1: Complex Assembly & Thermodynamic Equilibration Incubate recombinant CDK2/Cyclin E complex with the synthesized 2-bromothiazole derivative in a standard kinase buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature. Rationale: Pre-incubation allows the small molecule inhibitor to reach thermodynamic equilibrium within the ATP-binding pocket before the highly competitive substrate (ATP) is introduced[3].

  • Step 2: Reaction Initiation Add 10 µM ATP spiked with [γ-³³P]ATP and Histone H1 (the phosphorylation substrate). Incubate for 30 minutes at 30°C. Rationale: ³³P is utilized over ³²P due to its lower emission energy, which significantly reduces background noise and improves the signal-to-noise ratio during high-throughput scintillation counting.

  • Step 3: Self-Validation Checkpoint (Control Baseline) Include Staurosporine (a known pan-kinase inhibitor) as a positive control in parallel wells. The assay plate is considered valid if and only if the calculated IC₅₀ for Staurosporine falls within 3 standard deviations of the established historical baseline (typically 5-15 nM). If it deviates, the entire plate's data must be discarded due to suspected enzyme degradation or buffer failure.

Sources

Protocols & Analytical Methods

Method

Amide coupling with (2-Bromothiazol-5-yl)methanamine dihydrochloride

Application Note: High-Efficiency Amide Coupling with (2-Bromothiazol-5-yl)methanamine Dihydrochloride Introduction & Strategic Overview The 2-aminothiazole and 2-bromothiazole scaffolds are privileged structures in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling with (2-Bromothiazol-5-yl)methanamine Dihydrochloride

Introduction & Strategic Overview

The 2-aminothiazole and 2-bromothiazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and hypoxia-activated prodrugs[1][2]. (2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) serves as a critical aliphatic amine building block for introducing this moiety via amide bond formation[3]. However, handling this reagent requires specific stoichiometric and mechanistic considerations due to its dihydrochloride salt form and the electronic nature of the halogenated heterocycle.

This guide provides field-validated protocols for the amidation of (2-Bromothiazol-5-yl)methanamine, detailing the causality behind reagent selection, base stoichiometry, and reaction monitoring to ensure self-validating and reproducible workflows.

Mechanistic Insights and Causality in Experimental Design

  • The Dihydrochloride Challenge (Stoichiometry) : The amine is supplied as a dihydrochloride salt. A common point of failure in amide couplings is insufficient base. Exactly 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) are consumed solely to neutralize the HCl and liberate the free nucleophilic amine[4]. To facilitate the coupling and neutralize any acidic byproducts generated during carboxylic acid activation, a minimum of 3.0 to 4.0 equivalents of base must be used[4][5].

  • Coupling Reagent Selection :

    • HATU : Highly efficient for sterically hindered or complex carboxylic acids. The weak base DIPEA deprotonates the carboxylic acid, which then reacts with HATU to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, followed by rapid aminolysis[6].

    • EDC/HOBt : A standard, cost-effective alternative. EDC forms an O-acylisourea intermediate, which is trapped by HOBt to prevent racemization and side reactions (like N-acylurea formation), creating a stable but reactive active ester[5][7].

  • Chemoselectivity (Temperature Control) : The 2-bromo position of the thiazole is susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions or high temperatures. Therefore, reactions must be strictly maintained at room temperature (20–25 °C) using strictly non-nucleophilic bases like DIPEA.

Workflow Visualization

AmideCoupling Acid Carboxylic Acid ActiveEster Activated Ester Intermediate Acid->ActiveEster + Base Reagent Coupling Reagent (HATU or EDC/HOBt) Reagent->ActiveEster Coupling Nucleophilic Acyl Substitution (Room Temp) ActiveEster->Coupling Salt (2-Bromothiazol-5-yl) methanamine·2HCl FreeAmine Free Base Amine Salt->FreeAmine - 2x DIPEA·HCl Base DIPEA (≥ 4.0 eq) Base Neutralization Base->FreeAmine FreeAmine->Coupling Product Target Amide Product (Check 1:1 Br Isotope) Coupling->Product - Byproducts

Workflow for the activation and coupling of the dihydrochloride amine salt.

Quantitative Data: Reagent Comparison

To aid in protocol selection, the following table summarizes the performance metrics of common coupling systems when reacted with (2-Bromothiazol-5-yl)methanamine dihydrochloride.

Coupling SystemBase RequiredSolventTypical YieldReaction TimeByproduct Profile & Workup
HATU DIPEA (4.0 eq)DMF85–95%2–4 hTetramethylurea byproduct; requires aqueous wash or chromatography[6].
EDC·HCl / HOBt DIPEA (4.0 eq)DCM or DMF70–85%12–16 hWater-soluble urea; easily removed via aqueous extraction[5].
T3P (50% in DMF) DIPEA (4.0 eq)EtOAc or DMF75–90%4–8 hWater-soluble phosphates; excellent for scale-up and easy workup.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling

Best for: Milligram-scale discovery chemistry, hindered carboxylic acids, and rapid library synthesis.

  • Preparation of the Acid Solution : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar)[1].

  • Activation : Add HATU (1.1 eq) to the solution. Stir for 5 minutes at room temperature to initiate active ester formation[6].

  • Amine Addition : Add (2-Bromothiazol-5-yl)methanamine dihydrochloride (1.05 eq) to the reaction mixture. The mixture will likely remain a suspension.

  • Base Addition (Critical Step) : Dropwise, add DIPEA (4.0 eq). The solution should become homogeneous as the dihydrochloride salt is neutralized and the free amine dissolves[4].

    • Self-Validation Check: Spot a micro-drop of the reaction mixture on wet pH paper. It must read pH 8–9. If it is acidic, the amine is still protonated; add additional DIPEA in 0.5 eq increments.

  • Reaction Monitoring : Stir at room temperature for 2–4 hours. Monitor by LC-MS.

    • Self-Validation Check: Look for the product mass. Crucially, verify the presence of the characteristic bromine isotopic pattern (a 1:1 ratio of [M+H]⁺ and [M+H+2]⁺) to ensure the 2-bromo group has not been inadvertently displaced by a nucleophile.

  • Workup : Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated NaHCO₃ (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable EDC/HOBt-Mediated Coupling

Best for: Gram-scale synthesis, cost-sensitive projects, and substrates prone to epimerization.

  • Dissolution : Suspend the carboxylic acid (1.0 eq) and (2-Bromothiazol-5-yl)methanamine dihydrochloride (1.05 eq) in anhydrous DCM (0.1 M)[5].

  • Neutralization : Add DIPEA (4.0 eq) and stir for 10 minutes until the amine salt is fully neutralized[4].

  • Coupling Reagents : Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). The reaction is maintained at 0 °C during the addition of EDC to control the initial exotherm, then allowed to warm to room temperature[5].

  • Reaction : Stir overnight (12–16 hours) at room temperature.

  • Workup : The primary advantage of EDC is its water-soluble byproducts[5]. Dilute the mixture with additional DCM. Wash with 1 M HCl (to remove unreacted amine and EDC byproducts), followed by saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. 4

  • CAS:848499-31-0, 2-bromo-thiazole-5-carboxamide. Bidepharm. 3

  • Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic acid in Synthetic Chemistry and Drug Discovery. Benchchem. 1

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). 5

  • Hypoxia‐Activated Prodrugs of PERK Inhibitors. ResearchGate.2

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.6

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. 7

Sources

Application

High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-Bromothiazole Derivatives: Mechanistic Insights and Optimized Protocols

Strategic Context in Drug Discovery The 1,3-thiazole core is a privileged pharmacophore in medicinal chemistry, playing a critical role in the structural framework of numerous biologically active compounds, including sma...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The 1,3-thiazole core is a privileged pharmacophore in medicinal chemistry, playing a critical role in the structural framework of numerous biologically active compounds, including small-molecule epigenetic inhibitors and anticancer therapeutics[1],[2]. Functionalizing the C2 position of the thiazole ring via the Suzuki-Miyaura cross-coupling reaction is a highly sought-after transformation. However, 2-bromothiazole derivatives are notoriously challenging substrates.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard generalized protocols. By analyzing the kinetic and thermodynamic hurdles specific to 2-bromothiazoles, this document provides a self-validating methodology that ensures high yields, prevents catalyst poisoning, and minimizes side reactions.

Mechanistic Causality: Overcoming Substrate-Specific Hurdles

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , Toluene) often fail or result in poor yields when applied to 2-bromothiazoles. Understanding the causality behind these failures is essential for rational reaction design:

  • Catalyst Poisoning (The Off-Cycle Trap): The nitrogen and sulfur heteroatoms in the thiazole ring possess lone pairs that can strongly coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This coordination creates a stable, off-cycle palladium complex, effectively poisoning the catalyst. To prevent this, sterically demanding bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) must be used. The large bite angle of dppf creates a steric shield around the palladium center, favoring the transmetalation step over heteroatom coordination[1].

  • Protodeboronation vs. Transmetalation: Arylboronic acids are prone to protodeboronation (cleavage of the C-B bond to form an Ar-H byproduct), especially under the basic, aqueous conditions required to form the reactive boronate species. Because 2-bromothiazoles can exhibit slower oxidative addition rates than simple aryl bromides, the boronic acid is left exposed to the basic medium for longer periods. Employing a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures that the base is dissolved in the aqueous layer while the catalyst and organic substrates remain in the organic layer, optimizing the transmetalation rate while suppressing protodeboronation[1].

  • Limitations of Micellar Catalysis: While green chemistry initiatives often utilize micellar catalysis (e.g., PTS surfactants in water) for cross-couplings, 2-bromothiazoles typically exhibit poor conversions (<70%) under these conditions. This is due to competitive coordination and restricted molecular mobility within the confined hydrophobic micellar core[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition + 2-Bromothiazole Pd0->OxAdd PdII Pd(II)(Thiazolyl)(Br)L_2 Intermediate OxAdd->PdII Poison Catalyst Poisoning (N/S Coordination) PdII->Poison Off-Cycle Reaction TransMet Transmetalation + Ar-B(OH)2 + Base PdII->TransMet PdII_Biaryl Pd(II)(Thiazolyl)(Ar)L_2 Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylthiazole Product RedElim->Product

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the catalyst poisoning off-cycle.

Quantitative Data: Condition Optimization Matrix

The following table synthesizes field-proven reaction conditions for the cross-coupling of 2-bromothiazole with standard arylboronic acids, demonstrating the impact of catalyst and solvent selection.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 901845-55Significant catalyst poisoning; incomplete conversion.
Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 90 12 85-95 High conversion; dppf bite angle prevents N-coordination.
Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane (Anhydrous)1001675-85Good yield; anhydrous conditions slow down protodeboronation.
Pd(dppf)Cl2​ Et3​N 2% PTS/ H2​O (Micellar)4024<70Poor conversion; competitive coordination in micelle[3].

Detailed Experimental Protocols

Protocol A: Optimized Biphasic Coupling (Standard Scale)

This protocol utilizes Pd(dppf)Cl2​ in a biphasic system, which has proven instrumental in the bulk-scale synthesis of target compounds for in vivo evaluations[1].

Reagents:

  • 2-Bromothiazole derivative (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.5 mmol, 1.5 eq) Note: Excess is used to compensate for minor protodeboronation.

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiazole derivative, arylboronic acid, and K3​PO4​ .

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and Water. Rigorously degas the mixture using the Freeze-Pump-Thaw method (3 cycles) or by sparging with ultra-pure Argon for 20 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the arylboronic acid (forming symmetric biaryls) and the oxidation of the electron-rich phosphine ligands.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(dppf)Cl2​ catalyst. Seal the flask.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validation & Monitoring: After 4 hours, sample the organic layer under Argon. Analyze via LC-MS. The disappearance of the 2-bromothiazole isotopic pattern (M / M+2) and the emergence of the product mass validate the catalytic cycle's progression. Continue heating for 12-24 hours until starting material is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-arylthiazole.

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

For library generation or rapid Structure-Activity Relationship (SAR) exploration, microwave-assisted protocols can reduce reaction times from hours to minutes[4].

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial, combine 2-bromothiazole (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh3​)4​ (0.025 mmol), and Na2​CO3​ (1.5 mmol).

  • Add anhydrous DMF (3.0 mL). Seal the vial with a crimp cap.

  • Purge the vial with Argon for 5 minutes via a needle.

  • Irradiate in a dedicated microwave synthesizer at 120 °C for 15-20 minutes. Causality: Microwave irradiation provides rapid, uniform volumetric heating, allowing the transmetalation and reductive elimination kinetics to outpace catalyst poisoning pathways[4].

  • Cool via compressed air, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and proceed to standard aqueous workup.

Workflow Step1 1. Reagent Setup 1.0 eq 2-Bromothiazole 1.5 eq Ar-B(OH)2 0.05 eq Pd(dppf)Cl2 Step2 2. Solvent & Base 1,4-Dioxane/H2O (4:1) 3.0 eq K3PO4 Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3 Cycles) Step2->Step3 Step4 4. Reaction 90°C under N2 12-24 Hours Step3->Step4 Step5 5. Workup EtOAc Extraction Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

References[4] Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Academia.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Q2XNWnFXi_Sf-Z32giewtdGhIH5XhXtlHMVcZnalEv0jb1GgT0mlGOJFoFZyAqXtHlLDoBvG8cGG90o2xUQpoCQYmJG3Q_V3F5jjgObcy6AbYKAkM2KpcI5EjV_eNo_1wtFGAO9a3aqfyzfbgsG-btLAALMh5R-HINPln-XKDOf9f_L-VnJxZi9FciwwDSTeQ2nepxc9szi6N0dFYCvaV6zYxqcl_XGBO8fNRlg=[1] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPug3aRIn4I90DPKqwfxb49wDQzME8x-_sBFr4O4VTqZA0o1ZHkkSGjFkwYVfxUSy0zvHfeMqNUUVEoNj2frw3e2yS1ROhEVZipVKfJJ47A7PD1WoJ3YyxrQAEm-BVGcq4K-mfwYJpxxixHkAOReYf8Ayudc8A8hosIPbdw==[3] Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWku2FCbjGYYazonLcXUkIl6wttKIpzjOb7iOe5S-FoaCY2PzxkaSFwYCrL3XbEdrDYeniHL13yVmAWd1PoWPP23sa2S-z-qtHvPkWKvSKhMpctHjPQliCPN6v_7BEVwCcrrr7og==[2] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN3rrRiM6YB8BPFX16cQXEWyPACfHZZ3krOXz1weH20hXeomj5zAaCQDoyHXKjy1uKkTK7Yik3QQsDjVaaofybJnDMjHpZMSKuAPgE3z4pEEogSsQcsvd6u7aSAu_k3jqE6zzffz9S67SN7h0ttCHrZtzwJCz6amVp-TPcaQ==

Sources

Method

Application Note: (2-Bromothiazol-5-yl)methanamine as a Bifunctional Scaffold in the Synthesis of Targeted Anticancer Agents

Executive Summary In the landscape of modern oncology drug discovery, the rational design of small-molecule inhibitors relies heavily on versatile, geometrically precise building blocks. (2-Bromothiazol-5-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, the rational design of small-molecule inhibitors relies heavily on versatile, geometrically precise building blocks. (2-Bromothiazol-5-yl)methanamine has emerged as a privileged bifunctional scaffold for synthesizing advanced anticancer therapeutics, including epigenetic modulators and kinase inhibitors. This application note provides an in-depth mechanistic rationale, validated synthetic protocols, and case studies detailing the utility of this building block in drug development.

Physicochemical & Structural Profile

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The thiazole core provides an excellent balance of lipophilicity and polarity.

Table 1: Quantitative Physicochemical Properties

PropertyValueSignificance in Drug Design
IUPAC Name 1-(2-bromo-1,3-thiazol-5-yl)methanamineDefines the precise substitution pattern.
CAS Number (Free Base) 131748-92-0Primary identifier for procurement.
CAS Number (HCl Salt) 1001413-46-2Preferred for long-term bench stability.
Molecular Formula C₄H₅BrN₂SContains critical heteroatoms for target binding.
Molecular Weight 193.07 g/mol Low molecular weight ensures high ligand efficiency.
Hydrogen Bond Donors 1 (Primary Amine)Facilitates solvent or target interactions.
Hydrogen Bond Acceptors 2 (Thiazole N, Amine N)Thiazole nitrogen acts as a strong H-bond acceptor.
Storage Conditions 2–8 °C, Inert AtmospherePrevents oxidative degradation of the amine.

Mechanistic Utility in Drug Design

As a Senior Application Scientist, selecting a starting material is never arbitrary. The choice of (2-Bromothiazol-5-yl)methanamine is driven by two fundamental pillars of medicinal chemistry:

  • Bioisosterism & Pharmacokinetics: The thiazole ring is a classic bioisostere for phenyl and pyridine rings. It introduces a sulfur atom that can participate in favorable non-covalent interactions (e.g., chalcogen bonding) within hydrophobic protein pockets. Furthermore, the incorporation of the thiazole core often improves the aqueous solubility and metabolic stability of the final drug candidate compared to its carbocyclic analogs.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites that do not interfere with one another. The primary methanamine group is a hard nucleophile, ideal for rapid amidation, sulfonylation, or reductive amination. Conversely, the 2-bromo position on the electron-deficient thiazole ring is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This orthogonality allows medicinal chemists to rapidly generate diverse libraries of analogs without requiring complex protecting-group strategies.

Validated Synthetic Protocols

To ensure high-fidelity synthesis, the following protocols have been optimized for yield, purity, and scalability. Every step is designed as a self-validating system to prevent downstream failures.

Protocol A: Primary Amine Functionalization (Amidation/Sulfonylation)

This protocol describes the coupling of the primary amine with an acyl or sulfonyl chloride to build the "left-hand" portion of the target inhibitor.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Bromothiazol-5-yl)methanamine hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Experience: The use of DIPEA over triethylamine is critical. DIPEA’s steric bulk prevents it from acting as a competing nucleophile, ensuring that the primary amine exclusively attacks the electrophilic carbon. DCM is selected due to its aprotic nature and excellent solubilizing properties. Self-Validation: Monitor the reaction via LC-MS. The complete consumption of the starting material (m/z 193/195) and the appearance of the product mass confirm success. If unreacted amine persists, verify the integrity of the acyl/sulfonyl chloride, which may have hydrolyzed.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position

This protocol installs an aryl or heteroaryl group at the 2-position, completing the core architecture of the anticancer agent.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Degassing (Critical Step): Sparge the mixture with argon gas for at least 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv) and seal the vial.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath or microwave reactor for 2–6 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Causality & Experience: The 2-bromo position on the thiazole ring is highly activated for oxidative addition by Palladium(0). We select Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step—often the rate-limiting step in cross-coupling of sterically hindered heteroaryls. Degassing the solvent mixture is non-negotiable; residual oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes. Self-Validation: A TLC plate visualized under UV (254 nm) will show a distinct shift in Rf​ value due to the increased conjugation of the cross-coupled product. LC-MS will show the disappearance of the characteristic 1:1 isotopic bromine pattern (79Br/81Br).

Workflow A (2-Bromothiazol-5-yl) methanamine (Bifunctional Core) B Amide/Sulfonamide Coupling (Primary Amine) A->B Step 1: Acyl/Sulfonyl Chloride DIPEA, DCM, 0 °C to RT C Suzuki-Miyaura Cross-Coupling (2-Bromo Position) B->C Step 2: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90 °C D Advanced Anticancer Therapeutic Agent C->D Deprotection & Final Purification

Caption: Workflow for the orthogonal functionalization of (2-Bromothiazol-5-yl)methanamine.

Oncology Applications & Case Studies

Epigenetic Modulators: KAT6A/B Inhibitors

Lysine acetyltransferases (KATs), specifically KAT6A and KAT6B (members of the MYST family), are frequently amplified or overexpressed in ER+ breast cancers and acute myeloid leukemia[1]. Historically considered "undruggable," recent breakthroughs have identified small molecules that selectively inhibit KAT6A[2].

(2-Bromothiazol-5-yl)methanamine derivatives have been utilized to synthesize highly potent acylsulfonohydrazide and thiadiazine KAT6A inhibitors[1]. The thiazole ring is strategically positioned to occupy the acetyl coenzyme A (AcCoA) binding pocket. The nitrogen atom of the thiazole acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the KAT6A enzyme, thereby competitively blocking AcCoA from binding[2].

Pathway KAT6 KAT6A / KAT6B (Histone Acetyltransferase) H3K9 Histone H3/H4 Acetylation KAT6->H3K9 Catalyzes Acetyl Transfer GeneExp Oncogene Transcription (e.g., MYC, RUNX2) H3K9->GeneExp Chromatin Relaxation Tumor Tumor Proliferation (Breast Cancer, Leukemia) GeneExp->Tumor Drives Disease Progression Inhibitor Thiazole-based KAT6A Inhibitor Inhibitor->KAT6 Competes with Acetyl-CoA

Caption: Mechanism of action for thiazole-based KAT6A inhibitors in oncogenic signaling.

Kinase and Protein-Protein Interaction (PPI) Inhibitors

Beyond epigenetics, the thiazole-methanamine scaffold is utilized in the synthesis of , which are critical for treating gastrointestinal stromal tumors (GISTs)[3]. Additionally, in the pursuit of inhibiting the, researchers have leveraged thiazole building blocks to replace problematic bi-aryl sulfonamides. The introduction of the thiazole core significantly improved the physicochemical profile and cellular permeability of the inhibitors, allowing them to effectively disrupt MYC-driven tumorigenesis[4].

References

  • Fagan, V. et al. (2024). "Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes." ACS Medicinal Chemistry Letters. URL:[Link]

  • Macdonald, J. et al. (2017). "Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry. URL:[Link]

  • World Intellectual Property Organization. "Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof." Patent WO2024029489A1.
  • United States Patent and Trademark Office. "Inhibitors of the MYST family of lysine acetyl transferases." Patent US11976075B2.

Sources

Application

Application Note: Chemoselective Derivatization Strategies for (2-Bromothiazol-5-yl)methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Profile (2-Bromothiazol-5-yl)methanamine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Profile

(2-Bromothiazol-5-yl)methanamine is a highly versatile bifunctional building block frequently utilized in the development of advanced pharmacophores, including ATP synthase inhibitors and viral fusion inhibitors[1][2]. Its value lies in its orthogonal reactivity: a nucleophilic primary amine separated by a methylene spacer, and an electrophilic 2-bromo position activated by the adjacent thiazole nitrogen.

Mastering the derivatization of this compound requires precise control over reaction conditions to prevent cross-reactivity, catalyst poisoning, or premature dehalogenation.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 131748-92-0Standard identifier for procurement and safety tracking.
Molecular Weight 193.07 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Storage Conditions 2-8 °C, Inert AtmosphereThe free amine is prone to oxidative degradation and atmospheric CO₂ absorption; inert storage prevents carbonate salt formation.
Isotopic Signature ~1:1 ratio of M and M+2The ⁷⁹Br/⁸¹Br isotopes provide a built-in LC-MS tracer for self-validating reaction monitoring.

Strategic Overview of Orthogonal Reactivity

As a Senior Application Scientist, I approach this molecule not as a single entity, but as a dual-node system. The primary amine is highly nucleophilic and ideal for standard peptide coupling or reductive amination. Conversely, the 2-bromo position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or Nucleophilic Aromatic Substitution (SNAr).

To build complex molecules, the sequence of operations is critical. Pathway A (Amine derivatization) must generally precede Pathway B (Cross-coupling) because free primary amines can coordinate to and poison palladium catalysts during cross-coupling reactions.

Reactivity SM (2-Bromothiazol-5-yl)methanamine Dual Reactive Core Amine Site 1: 5-Methanamine (Nucleophilic) SM->Amine Pathway A (First Step) Bromo Site 2: 2-Bromothiazole (Electrophilic) SM->Bromo Pathway B (Second Step) Amide Amide Bond Formation (HATU, DIPEA) Amine->Amide RedAm Reductive Amination (NaBH(OAc)3) Amine->RedAm Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Bromo->Suzuki SNAr Nucleophilic Aromatic Sub. (High Temp, Nucleophile) Bromo->SNAr

Orthogonal reactivity pathways of (2-Bromothiazol-5-yl)methanamine.

Protocol 1: Chemoselective N-Acylation (Amide Coupling)

In the synthesis of bioactive agents, such as influenza fusion inhibitors, the thiazol-5-ylmethanamine moiety is frequently coupled to aromatic acids[2].

Causality & Mechanistic Rationale

While the primary amine is nucleophilic, the electron-withdrawing nature of the thiazole ring slightly depresses its reactivity compared to simple aliphatic amines. Therefore, highly efficient coupling reagents like HATU are required. HATU rapidly converts the carboxylic acid into an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton sponge. This mild, room-temperature condition strictly preserves the sensitive 2-bromo group.

Step-by-Step Methodology
  • Activation: Dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Introduction: Add (2-Bromothiazol-5-yl)methanamine (1.05 equiv) to the mixture[2].

  • Reaction: Stir at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (if DMF was used) or brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Analytical Controls
  • TLC Monitoring: The starting amine will stain vividly pink/purple with Ninhydrin. A successful reaction is confirmed by the disappearance of this Ninhydrin-positive spot.

  • LC-MS Verification: The product mass spectrum must retain the characteristic 1:1 isotopic doublet (M and M+2) indicative of the intact bromine atom.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once the amine is protected (e.g., as an amide from Protocol 1), the 2-bromo position can be elaborated.

Causality & Mechanistic Rationale

The 2-position of the thiazole ring is highly polarized. The adjacent nitrogen atom withdraws electron density, significantly weakening the C2-Br bond. This makes oxidative addition by Palladium(0) exceptionally fast[3]. However, this same electronic activation makes the intermediate highly susceptible to protodehalogenation (loss of the bromine without coupling).

To counteract this, we utilize Pd(dppf)Cl₂ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which forces the palladium intermediate into a geometry that dramatically accelerates reductive elimination—the product-forming step—thereby outcompeting degradation pathways. Furthermore, literature confirms that trace amounts of water are catalytically essential to activate the boronic acid into a reactive boronate species[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C2-Br bond) Pd0->OxAdd + Substrate TransMet Transmetalation (Transfer of Aryl group) OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination (Formation of C2-Aryl bond) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Arylthiazole Derivative RedElim->Product Substrate 2-Bromothiazole Scaffold Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the 2-bromo position.

Table 2: Reaction Parameter Optimization for 2-Bromothiazoles

Data synthesized from established cross-coupling studies on 2-bromothiazole scaffolds[3].

ParameterConditionObservation / ImpactCausality
Temperature 130 °C vs 170 °C19% vs 37% yieldHigher thermal energy is required to drive the transmetalation of sterically hindered boronic acids.
Base Selection Cs₂CO₃ vs KOAc37% vs 32% yieldWeaker bases (KOAc) slightly reduce overall yield but completely suppress homocoupling byproducts.
Solvent System Anhydrous vs Trace H₂OStalled vs CompleteTrace water is catalytically required to form the reactive boronate complex; strictly anhydrous conditions lead to stalled reactions.
Step-by-Step Methodology
  • Preparation: In a microwave vial or Schlenk flask, combine the N-acylated 2-bromothiazole intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M overall concentration). Note: The water is critical for boronate formation[3].

  • Degassing: Purge the vessel with nitrogen or argon for 5 minutes by bubbling directly through the solvent.

  • Heating: Seal the vessel and heat to 90–100 °C in an oil bath for 12 hours (or 130 °C for 30 minutes via microwave irradiation).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Self-Validating Analytical Controls
  • Isotopic Shift: The defining proof of success is the LC-MS analysis. The 1:1 isotopic doublet of the bromine atom must vanish, replaced by a single distinct mass peak corresponding to the cross-coupled product.

  • UV Activity: The extension of the pi-conjugation system upon coupling an aryl group to the thiazole ring will result in a significant red-shift and increased UV absorbance on the LC-MS chromatogram.

References

  • Sigma-Aldrich / MilliporeSigma. (2-Bromothiazol-5-yl)methanamine Product Specifications.

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase.1

  • PMC / bioRxiv. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.2

  • The Journal of Organic Chemistry (ACS Publications). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions.3

Sources

Method

Application Note: Solid-Phase Synthesis of Thiazole and Fused-Thiazole Derivatives

Introduction & Strategic Rationale Nitrogen- and sulfur-containing heterocycles, particularly thiazoles, are privileged pharmacophores heavily represented in FDA-approved small-molecule drugs, including antineoplastic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Nitrogen- and sulfur-containing heterocycles, particularly thiazoles, are privileged pharmacophores heavily represented in FDA-approved small-molecule drugs, including antineoplastic agents like alpelisib and dabrafenib[1]. The biological versatility of the thiazole scaffold makes it an ideal core framework for combinatorial library design and structure-activity relationship (SAR) studies[2].

Solid-phase organic synthesis (SPOS) provides a distinct methodological advantage over traditional solution-phase chemistry for thiazole derivation. By anchoring the growing molecule to an insoluble polymer matrix (e.g., Merrifield resin), chemists can utilize large excesses of reagents to drive thermodynamically challenging cyclizations to absolute completion[2]. Furthermore, intermediate purification is reduced to simple filtration and resin-washing cycles, eliminating the need for time-consuming chromatographic separations and minimizing product loss[1].

This application note details validated protocols for the solid-phase synthesis of 2,4-diaminothiazoles via an adapted Hantzsch reaction[2], as well as the construction of complex fused systems (thiazolo-pyrimidinones and thiazolotriazinones) utilizing base-mediated Thorpe-Ziegler cyclizations[1][3].

Mechanistic Principles & Workflow Design

Solid-Phase Hantzsch Synthesis

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thioamide or thiourea[2][4]. In the solid-phase adaptation, a thiouronium salt is covalently bound to the polymer support. The reaction sequence is initiated by the formation of a thioureido-thiourea intermediate, followed by S-alkylation using an α -bromoketone. The critical step is the base-catalyzed intramolecular cyclization, which forms the thiazole ring and simultaneously facilitates traceless cleavage from the solid support, yielding highly pure 2,4-diaminothiazoles[2].

G N1 Polymer-Bound Thiouronium Salt (Solid Support) N2 Isothiocyanate + DIPEA (Thioureido-Thiourea Formation) N1->N2 N3 S-Alkylation (Excess α-bromoketone) N2->N3 N4 Base-Catalyzed Intramolecular Cyclization N3->N4 N5 Traceless Cleavage from Polymer Support N4->N5 N6 2,4-Diaminothiazole Library N5->N6

Caption: Workflow for the solid-phase Hantzsch synthesis of 2,4-diaminothiazole derivatives.

Thorpe-Ziegler Cyclization for Fused Thiazoles

For the synthesis of fused heterocyclic libraries, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, the strategy shifts to utilizing Merrifield resin loaded with a functionalized thiazole core[3][5]. The key transformation is the Thorpe-Ziegler cyclization, where a base triggers the intramolecular nucleophilic attack of an active methylene group onto a proximate nitrile. To maximize library diversity, a methylsulfide group on the intermediate is oxidized to a sulfone using m-CPBA. This oxidation is mechanistically crucial: it transforms the sulfide into an excellent leaving group, enabling late-stage diversification via nucleophilic substitution with various primary or secondary amines[1][3].

G M1 Pre-swelled Merrifield Resin M2 Resin Loading (Thiazole-5-carboxamide) M1->M2 M3 Thorpe-Ziegler Cyclization (Base-mediated) M2->M3 M4 Sulfone Oxidation (m-CPBA activation) M3->M4 M5 Nucleophilic Substitution (Amine diversity input) M4->M5 M6 Cleavage & Isolation (Thiazolo-pyrimidinones) M5->M6

Caption: Solid-phase synthesis sequence for fused thiazolo-pyrimidinone libraries.

Quantitative Data & Library Diversity Summary

The table below summarizes the efficiency and scope of various solid-phase thiazole synthesis methodologies. High stepwise yields are consistently achieved due to the ability to force reactions to completion using excess reagents on the solid support.

Target ScaffoldSolid Support / ResinKey Reagents & CatalystsLibrary SizeAvg. Yield per StepRef.
Thiazolo-pyrimidinones Merrifield ResinPotassium cyanocarbonimidodithioate, m-CPBA, Amines57 compounds65–97%[3],[5]
Thiazolotriazinones Merrifield ResinAcetone, LiOH, CH₃I40 compounds68–97%[1]
2,4-Diaminothiazoles Polymer-bound thiouronium α -bromoketones, DIPEA, IsothiocyanateVariableHigh[2]
Thiazole Cyclopeptides Trityl / Wang ResinS-nucleophiles, 4-chloromethyl thiazolesVariableHigh[6]

Experimental Protocols

Note: All protocols are designed as self-validating systems. Resin washing steps are strictly defined to alternate between swelling and shrinking solvents, which acts as a mechanical "pump" to extrude trapped impurities from the polymer matrix.

Protocol A: Solid-Phase Hantzsch Synthesis of 2,4-Diaminothiazoles[2]

Objective: Generate a library of 2-aminothiazoles using a traceless solid-phase adaptation of the Hantzsch reaction.

Step 1: Formation of Thioureido-Thiourea

  • Suspend polymer-bound thiouronium salt (1.0 mmol) and diethylaminomethyl polystyrene (2.1 mmol) in dry N,N-Dimethylformamide (DMF) (10 mL) under an argon atmosphere. Causality: Diethylaminomethyl polystyrene acts as a solid-supported acid scavenger, preventing premature cleavage or side reactions.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol), followed immediately by the desired isothiocyanate (1.5 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes generated acids without competing with the isothiocyanate.

  • Agitate the suspension gently for 3 hours at room temperature.

  • Validation & Washing: Filter the resin and wash successively with isopropyl alcohol (3 × 10 mL), DMF (3 × 10 mL), and again with isopropyl alcohol (3 × 10 mL). The alternating polarity ensures complete removal of unreacted isothiocyanate.

Step 2: S-Alkylation & Cyclization

  • Resuspend the washed resin in dry DMF (10 mL).

  • Add an excess of the selected α -bromoketone (5.0 mmol) to drive the S-alkylation to completion.

  • Introduce a catalytic amount of base to initiate the intramolecular cyclization.

  • As the cyclization proceeds, the newly formed 2,4-diaminothiazole derivative is concurrently cleaved from the solid support into the solution phase.

  • Filter the mixture to remove the spent resin. Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminothiazole[2].

Protocol B: Solid-Phase Synthesis of Thiazolo-Pyrimidinones[3][5]

Objective: Construct a diverse library of fused thiazolo[4,5-d]pyrimidin-7(6H)-ones utilizing a modular Thorpe-Ziegler sequence.

Step 1: Preparation of Thiazole-5-carboxamide Resin

  • Dissolve chloroacetamide derivative (11.61 mmol) in H₂O (10 mL).

  • Add a solution of potassium cyanocarbonimidodithioate (7.74 mmol) in acetone (50 mL) dropwise at room temperature. Stir for 1 hour.

  • Add LiOH (7.74 mmol) and reflux the mixture at 60 °C for 1 hour. Cool and remove the solvent under reduced pressure.

  • Redissolve the resulting intermediate in acetone and combine with pre-swelled Merrifield resin (2.0 g, 1.29 mmol/g loading capacity)[1].

  • Agitate the suspension for 13 hours at room temperature.

  • Validation & Washing: Filter and wash the resin sequentially with CH₂Cl₂, MeOH, DMF, and H₂O. Dry under vacuum. Self-Validation: Monitor resin loading via real-time ATR-FTIR spectroscopy; look for the appearance of the characteristic amide carbonyl stretch (~1650 cm⁻¹) on the solid support[1].

Step 2: Thorpe-Ziegler Cyclization & Sulfone Oxidation

  • Subject the resin-bound intermediate to base-mediated Thorpe-Ziegler cyclization conditions to form the fused pyrimidinone ring[3]. Wash the resin thoroughly.

  • To introduce diversity at the R³ position, suspend the cyclized resin in CH₂Cl₂.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 3.0 equivalents). Agitate for 4 hours at room temperature. Causality: The m-CPBA selectively oxidizes the inert methylsulfide group to a highly reactive methylsulfone, priming the scaffold for nucleophilic attack[5].

  • Wash the resin with CH₂Cl₂ and DMF to remove residual oxidant and benzoic acid byproducts.

Step 3: Nucleophilic Substitution & Cleavage

  • Suspend the sulfone-activated resin in a suitable solvent (e.g., NMP or DMF).

  • Add an excess of the desired nucleophile (e.g., butylamine, 5.0 equivalents) and triethylamine (2.0 equivalents)[3].

  • Heat the mixture to 60 °C and agitate for 12 hours. The amine will displace the sulfone group, yielding the final diversified compound.

  • Cleave the final product from the Merrifield resin using standard acidic cleavage cocktails (e.g., TFA/CH₂Cl₂) if a cleavable linker was utilized, or via nucleophilic cleavage depending on the specific linker design[1][5].

Conclusion

The application of solid-phase organic synthesis to thiazole and fused-thiazole derivatives drastically accelerates the hit-to-lead optimization phase in drug discovery[3]. By leveraging robust polymer supports like Merrifield resin and employing strategic activations (such as sulfone oxidation), researchers can reliably generate highly pure, structurally diverse heterocyclic libraries with minimal downstream purification bottlenecks[1][5].

References

  • [2] Benchchem. Solid-Phase Synthesis of Thiazole Derivatives: Application Notes and Protocols. Available at: 2

  • [1] National Institutes of Health (PMC). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Available at: 1

  • [6] PubMed. Hantzsch based macrocyclization approach for the synthesis of thiazole containing cyclopeptides. Available at: 6

  • [3] ResearchGate. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available at: 3

  • [4] IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: 4

  • [5] MDPI (Molecules). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available at: 5

Sources

Application

Protocols for using (2-Bromothiazol-5-yl)methanamine in organic synthesis

Application Note: Orthogonal Functionalization of (2-Bromothiazol-5-yl)methanamine in Library Synthesis Introduction & Chemical Profile (2-Bromothiazol-5-yl)methanamine (CAS: 131748-92-0) is a highly versatile, bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of (2-Bromothiazol-5-yl)methanamine in Library Synthesis

Introduction & Chemical Profile

(2-Bromothiazol-5-yl)methanamine (CAS: 131748-92-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and materials science. Because the free base is prone to degradation and is difficult to handle, the compound is predominantly supplied and utilized as its hydrochloride salt (CAS: 1001413-46-2), which offers superior bench stability and solubility in polar aprotic solvents[1].

The strategic value of this molecule lies in its two orthogonal reactive sites: a nucleophilic primary amine tethered via a methylene spacer, and a highly electrophilic 2-bromothiazole core. This bifunctionality allows chemists to perform sequential, site-specific modifications to rapidly generate complex thiazole-containing libraries.

Mechanistic Insights & Reactivity Profiling

As a Senior Application Scientist, it is critical to understand the electronic environment of this scaffold to avoid common synthetic pitfalls.

The C5-Methanamine (Nucleophile): Unlike 2-aminothiazoles, which suffer from drastically diminished nucleophilicity due to the delocalization of the nitrogen lone pair into the electron-deficient heteroaromatic ring, the amine in (2-Bromothiazol-5-yl)methanamine is insulated by an sp3 hybridized carbon. This preserves the primary amine's inherent aliphatic nucleophilicity, allowing for rapid amidation, reductive amination, and sulfonylation without the need for harsh forcing conditions.

The C2-Bromothiazole (Electrophile): The thiazole ring is inherently electron-deficient, rendering the C2 position highly activated toward oxidative addition by low-valent transition metals (e.g., Pd0 ). However, 2-bromothiazoles are notoriously challenging substrates in Suzuki-Miyaura cross-couplings. The basic thiazole nitrogen can coordinate to the palladium center, leading to severe catalyst poisoning. Furthermore, the electron-deficient nature of the ring makes the oxidative addition complex prone to protodehalogenation[2]. Successful cross-coupling requires careful selection of bidentate ligands (to saturate the palladium coordination sphere) or the use of high-temperature microwave conditions to drive the catalytic cycle faster than the degradation pathways[3].

OrthogonalWorkflow SM (2-Bromothiazol-5-yl)methanamine Amide Amide Coupling (C5-Amine) SM->Amide R-COOH, HATU DIPEA, DMF Suzuki Suzuki Coupling (C2-Bromo) SM->Suzuki Boc Protection Then Ar-B(OH)2, Pd Prod1 2-Bromo-5-(amidomethyl)thiazole Amide->Prod1 Final Fully Functionalized Thiazole Scaffold Amide->Final Prod2 2-Aryl-5-(aminomethyl)thiazole Suzuki->Prod2 Suzuki->Final Prod1->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Heat Prod2->Amide Deprotection Then R-COOH, HATU

Figure 1. Orthogonal functionalization pathways for (2-Bromothiazol-5-yl)methanamine.

Data Presentation: Properties & Reaction Optimization

Table 1: Physicochemical Profile | Property | Specification | | :--- | :--- | | Chemical Name | (2-Bromothiazol-5-yl)methanamine hydrochloride | | CAS Number | 1001413-46-2 (HCl Salt) / 131748-92-0 (Free Base)[1] | | Molecular Formula | C4​H6​BrClN2​S | | Molecular Weight | 229.53 g/mol | | Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light[1] |

Table 2: Optimization Matrix for C2-Thiazole Suzuki-Miyaura Coupling Data synthesized from literature precedent on 2-bromothiazole cross-couplings[2][3].

Catalyst System Base Solvent Temp / Time Result / Rationale

| Pd(PPh3​)4​ (5 mol%) | Cs2​CO3​ | THF | 130°C (MW), 20m | 19% Yield. Significant catalyst poisoning and homocoupling observed[3]. | | Pd(PPh3​)4​ (5 mol%) | Cs2​CO3​ | THF | 170°C (MW), 20m | 37% Yield. High heat overcomes activation barriers but causes degradation[3]. | | Micellar Pd | Et3​N | 2% PTS/Water | 40°C, 24h | <70% Conv. Problematic substrate in aqueous micellar conditions[2]. | | Pd(dppf)Cl2​ (5 mol%) | K2​CO3​ | 1,4-Dioxane/ H2​O | 90°C, 12h | >80% Yield. Bidentate ligand prevents N-coordination; biphasic system aids transmetalation. |

Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling at the C5-Methanamine

Causality Check: HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes side reactions. Because the starting material is an HCl salt, N,N -diisopropylethylamine (DIPEA) is strictly required to free-base the amine in situ. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the activated HOAt-ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under argon, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Stir for 10 minutes at room temperature to allow the formation of the active HOAt-ester.

  • Neutralization & Addition: In a separate vial, suspend (2-Bromothiazol-5-yl)methanamine hydrochloride (1.0 equiv) in DMF and add DIPEA (3.0 equiv). The solution will become homogeneous as the free base is liberated.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture. Stir at room temperature for 2 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The primary amine peak should disappear, replaced by the product mass (M+H).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2-Bromothiazole

Causality Check: To prevent the thiazole nitrogen from displacing the palladium ligands and halting the catalytic cycle, Pd(dppf)Cl2​ is utilized. The dppf ligand is bidentate and sterically demanding, enforcing a cis-geometry that accelerates reductive elimination while shielding the metal center. A biphasic Dioxane/Water mixture ensures that both the organic substrate and the inorganic base ( K2​CO3​ ) remain in solution, facilitating the formation of the crucial boronate intermediate required for transmetalation.

Step-by-Step Procedure:

  • Preparation: To a microwave vial, add the C5-protected or functionalized 2-bromothiazole intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Seal the vial with a crimp cap and purge with argon for 5 minutes.

  • Reaction: Heat the mixture to 90°C in an oil bath (or 110°C in a microwave reactor for 30 minutes) until TLC indicates complete consumption of the bromide.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (3x). Filter the combined organics through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 2-Bromothiazole - L TM Trans- metalation Complex OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE - Base-B(OH)2Br RE->Pd0 + L - Biaryl Product

Figure 2. Suzuki-Miyaura catalytic cycle at the C2-bromo position of the thiazole core.

References

  • The Journal of Organic Chemistry - ACS Publications. "Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions". Available at: [Link]

  • Organic Letters - ACS Publications. "Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water". Available at: [Link]

Sources

Method

Scale-up synthesis of 2,5-disubstituted thiazoles

Application Note: Scalable, Metal-Free Synthesis of 2,5-Disubstituted Thiazoles Executive Summary Thiazoles are ubiquitous, high-value scaffolds found in natural products, pharmaceuticals, and advanced organic materials[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable, Metal-Free Synthesis of 2,5-Disubstituted Thiazoles

Executive Summary

Thiazoles are ubiquitous, high-value scaffolds found in natural products, pharmaceuticals, and advanced organic materials[1]. While the classical Hantzsch synthesis reliably produces 2,4-disubstituted thiazoles, accessing 2,5-disubstituted variants has traditionally required unstable α -haloaldehydes, harsh conditions, or expensive transition-metal catalysts[1][2]. This application note details a robust, highly scalable, and transition-metal-free protocol for synthesizing 2,5-disubstituted thiazoles directly from readily available N-substituted α -amino acids[3][4].

Background & Strategic Pathway Selection

Historically, process chemists have relied on three primary routes to access 2,5-disubstituted thiazoles, each presenting distinct limitations for scale-up:

  • Modified Hantzsch Synthesis : Requires chemically labile α -haloaldehydes, leading to poor atom economy and significant degradation at scale[2].

  • Transition-Metal Catalysis : Murakami et al. developed a sequential Cu(I)/Rh(II)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes, sulfonyl azides, and thionoesters[2][5]. While mechanistically elegant, the reliance on rhodium catalysts and explosive azide intermediates makes this pathway sub-optimal for multi-gram manufacturing.

  • Base-Catalyzed Cyclization : Utilizing 2-oxo-2-(amino)ethanedithioates with TosMIC provides good regioselectivity but requires complex, multi-step precursor synthesis[6].

The Metal-Free Paradigm : Recent breakthroughs have established a one-pot, metal-free strategy utilizing thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. This route bypasses complex reagents, exhibits broad functional group tolerance, and is completely insensitive to air, making it the premier choice for scale-up[1][4].

Mechanistic Rationale & Causality

Understanding the reaction mechanism is critical for controlling Critical Process Parameters (CPPs) during scale-up. The transformation is driven by the dual-role nature of SOCl₂, which acts synergistically as an activating agent, the primary sulfur source for the thiazole core, and the driving force for in situ sulfoxide deoxygenation[4].

  • Activation : The N-substituted α -amino acid reacts with 1 equivalent of SOCl₂ to form a highly reactive acid chloride[4].

  • β -Elimination : DBU facilitates deprotonation to yield an enamine intermediate[4]. Causality Note: DBU is specifically chosen over weaker bases (like triethylamine); its superior basicity and non-nucleophilic nature drive complete enamine formation without engaging in competitive nucleophilic acyl substitution side-reactions.

  • Cyclization & Deoxygenation : A second equivalent of SOCl₂ attacks the enamine, forming a thiazolium sulfoxide intermediate. In situ deoxygenation (loss of SO₂ and HCl) drives the aromatization, yielding the stable 2,5-disubstituted thiazole[4].

Mechanism N1 N-Substituted α-Amino Acid (Starting Material) N2 Acid Chloride Intermediate (Activation via SOCl₂) N1->N2 SOCl₂ (1 equiv) N3 Enamine Intermediate (β-elimination via DBU) N2->N3 DBU (Base) N4 Thiazolium Sulfoxide (Cyclization via 2nd SOCl₂) N3->N4 SOCl₂ (1 equiv) N5 2,5-Disubstituted Thiazole (Deoxygenation) N4->N5 -SO₂ / -HCl

Mechanistic pathway for the metal-free synthesis of 2,5-disubstituted thiazoles.

Quantitative Data: Method Comparison

To justify the selection of the SOCl₂/DBU protocol for scale-up, the following table summarizes the operational metrics of competing methodologies[2][4][6].

Synthetic StrategyReagents / CatalystsMax Demonstrated ScaleAtom EconomyAir/Moisture SensitivityOverall Yield
Metal-Free Cyclization SOCl₂, DBU, DCM> 3.0 gramsHighInsensitive to Air85 - 95%
Cu/Rh Cycloaddition Cu(I), Rh(II), AzidesMilligram scaleLowHighly Sensitive60 - 82%
TosMIC Cyclization TosMIC, K₂CO₃, DMF1.0 mmolModerateMoisture Sensitive70 - 85%

Scale-Up Protocol: 3-Gram Synthesis of 2,5-Diphenylthiazole

This procedure is engineered as a self-validating system. In-process visual cues and analytical checkpoints ensure that any deviation is caught before downstream processing[3][4].

Materials:

  • N-benzyl-phenylalanine (10.0 mmol, ~2.55 g)

  • Thionyl Chloride (SOCl₂) (25.0 mmol, 1.8 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (30.0 mmol, 4.5 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Reactor Preparation : Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge the system with N₂ for 15 minutes. Add N-benzyl-phenylalanine and 40 mL of anhydrous DCM.

  • Controlled Activation : Cool the suspension to 0 °C using an ice-water bath. Causality Note: Temperature control is strictly required here to prevent the exothermic degradation of the forming acid chloride. Dropwise, add SOCl₂ (10.0 mmol) over 10 minutes. Stir for 30 minutes.

    • Self-Validation Checkpoint: The suspension should transition to a clear, homogenous solution, indicating complete conversion to the acid chloride. If the solution remains cloudy, activation is incomplete.

  • Enamine Formation : While maintaining the temperature at 0 °C, add DBU (30.0 mmol) dissolved in 10 mL DCM dropwise via the addition funnel over 20 minutes.

    • Self-Validation Checkpoint: An immediate color shift to deep yellow/orange must be observed. This confirms the β -elimination and successful generation of the enamine intermediate.

  • Cyclization : Warm the reaction to room temperature (20-25 °C). Add the remaining SOCl₂ (15.0 mmol) in one portion. Stir the mixture for 2 hours.

  • In-Process Control (IPC) : Pull a 50 µL aliquot, quench in aqueous NaHCO₃, and extract with ethyl acetate. Analyze via LC-MS or TLC (Hexanes:EtOAc 4:1). The starting material mass should be completely absent, replaced by the target thiazole mass[4].

  • Quench and Workup : Carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous NaHCO₃ to neutralize excess SOCl₂ and HCl. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via recrystallization from hot ethanol or flash column chromatography to afford the pure 2,5-disubstituted thiazole.

ScaleUp S1 Reactor Prep Dry DCM, N₂ atm S2 Activation Add SOCl₂ at 0 °C S1->S2 S3 Cyclization Dropwise DBU S2->S3 S4 IPC Monitoring LC-MS / TLC S3->S4 S5 Quench & Extract NaHCO₃ (aq) S4->S5 S6 Crystallization High Purity Yield S5->S6

Scale-up workflow and in-process control checkpoints for thiazole synthesis.

Troubleshooting & Process Safety

  • Incomplete Cyclization : If LC-MS indicates the presence of the uncyclized enamine or sulfoxide intermediate, it is typically due to degraded SOCl₂. Always use freshly distilled or highly pure SOCl₂ for the second addition step.

  • Exothermic Runaway : The addition of DBU generates significant heat. On scales larger than 10 grams, active jacket cooling (e.g., a chiller set to -5 °C) must be employed to maintain the internal temperature below 5 °C during addition.

  • Gas Evolution : The final aromatization step releases equimolar amounts of SO₂ and HCl gas[4]. Ensure the reactor is properly vented through a basic scrubber system (e.g., 10% NaOH solution) to maintain environmental and operator safety.

References

  • Miura, T., Funakoshi, Y., Fujimoto, Y., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457.[Link]

  • Al-Mulla, A., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Organic Letters / ChemRxiv.[Link]

Sources

Application

Application Note: Advanced Functionalization Strategies for the 2-Bromothiazole Scaffold

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The 1,3-thiazole ring is a privileged pharmacophore ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore ubiquitous in FDA-approved drugs, agrochemicals, and advanced materials [1]. Within synthetic workflows, 2-bromothiazole serves as a highly versatile, orthogonally reactive building block. The unique electronic distribution of the thiazole ring—driven by the electron-withdrawing imine-like nitrogen and the electron-donating sulfur—creates distinct reactivity nodes.

This application note details field-proven methodologies for the regioselective functionalization of 2-bromothiazole. By mastering the causality behind catalyst selection, base pairing, and temperature control, researchers can predictably drive C–C and C–N bond formations at the C2 position, or execute chemoselective metalations at the C5 position [2].

Mechanistic Rationale & Reactivity Profile

To successfully functionalize 2-bromothiazole, one must exploit its inherent electronic asymmetry:

  • The C2 Position (Electrophilic Node): Sandwiched between the electronegative nitrogen and sulfur atoms, the C2 carbon is highly electron-deficient. The C2–Br bond is exceptionally labile toward oxidative addition by low-valent transition metals (Pd, Ni), making it an ideal substrate for Suzuki, Stille, and Buchwald-Hartwig cross-couplings [3]. Additionally, under strong thermal conditions with potent nucleophiles, the C2 position can undergo Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer-like intermediate.

  • The C5 Position (Nucleophilic/Acidic Node): While the C2 position dominates electrophilic reactivity, the C5 proton is the most acidic on the ring. Traditional alkyl lithium bases (e.g., n-BuLi) will trigger a rapid halogen-metal exchange at C2, destroying the bromide handle. However, using a sterically hindered, non-nucleophilic base allows for kinetic deprotonation at C5, leaving the C2–Br bond intact for downstream diversification [2].

Reactivity_Map SM 2-Bromothiazole C2_CC C2: Cross-Coupling (Suzuki, Buchwald) SM->C2_CC Pd/Ni Catalysis C2_SNAr C2: SNAr (Nucleophilic Sub) SM->C2_SNAr Amines/Thiols, Heat C5_Met C5: Direct Metalation (Knochel Base) SM->C5_Met TMPMgCl·LiCl

Reactivity map of 2-bromothiazole highlighting C2 and C5 functionalization pathways.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected quantitative outcomes for the primary functionalization pathways of 2-bromothiazole.

Reaction TypeTarget BondOptimal Catalyst / Reagent SystemTemp (°C)Typical Yield (%)Primary Limitation
Suzuki-Miyaura C2–ArylPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O80–10075–95%Protodehalogenation if base is too strong.
Buchwald-Hartwig C2–AminoPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene80–11070–90%Catalyst poisoning by coordinating amines.
SNAr C2–Amino/EtherNeat amine or NaOR in THF100–15050–85%Requires electron-rich nucleophiles; harsh heat.
C5-Metalation C5–Electrophile1. TMPMgCl·LiCl 2. Electrophile-78 to 2565–88%Strict anhydrous/anaerobic conditions required.

Validated Experimental Protocols

Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura)

Causality & Design: The nitrogen atom of the thiazole ring is a strong σ-donor that can coordinate to palladium intermediates, potentially stalling the catalytic cycle (catalyst poisoning). To counteract this, a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is employed. The dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step and preventing off-target coordination[1].

Suzuki_Cycle Pd0 Pd(0) L_n OA Oxidative Addition [Pd(II) inserted at C2] Pd0->OA 2-Bromothiazole TM Transmetalation [Ar-B(OH)2 + Base] OA->TM Base / Ar-B(OH)2 (- B(OH)2Br) RE Reductive Elimination [C-C Bond Formation] TM->RE RE->Pd0 2-Arylthiazole

Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C2 position.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromothiazole (164 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add 5 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Self-Validation: Degassing via 3 freeze-pump-thaw cycles is critical; oxygen presence will rapidly turn the solution black (Pd black precipitation) and halt the reaction.

  • Heating: Seal the tube and heat in an oil bath at 90 °C for 4–6 hours.

  • TLC Validation: Monitor the reaction via TLC (20% EtOAc in Hexanes). 2-Bromothiazole (UV active, Rf ≈ 0.6) should disappear, replaced by a slower-eluting, highly UV-active product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Chemoselective C5-Metalation via Knochel's Base

Causality & Design: Direct functionalization of the C5 position while preserving the C2-bromide requires exquisite chemoselectivity. Standard alkyllithiums induce Br-Li exchange. To solve this, TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) is used [2]. The bulky TMP amine prevents nucleophilic attack, while the LiCl breaks up the polymeric aggregates of the Grignard reagent, massively increasing its kinetic basicity. This allows for rapid, quantitative deprotonation at C5 at -78 °C without disturbing the C2–Br bond.

C5_Workflow Step1 1. Cool 2-Bromothiazole in dry THF to -78°C Step2 2. Dropwise addition of TMPMgCl·LiCl Step1->Step2 Step3 3. Stir 30 min (Kinetic Deprotonation) Step2->Step3 Step4 4. Add Electrophile (e.g., I2, Ar-CHO) Step3->Step4 Step5 5. NH4Cl Quench & Extraction Step4->Step5

Step-by-step workflow for the chemoselective C5-metalation using Knochel's base.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromothiazole (328 mg, 2.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Metalation: Syringe in TMPMgCl·LiCl (1.0 M in THF/toluene, 2.2 mL, 2.2 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes. Note: The solution may turn pale yellow, indicating the formation of the magnesiated species.

  • Electrophile Trapping: Add the desired electrophile (e.g., a solution of iodine or an aldehyde, 2.4 mmol) dropwise. Stir for an additional 1 hour at -78 °C, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quench Validation: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Self-Validation: A successful quench should yield a clear phase separation. If heavy emulsions form (common with magnesium salts), filter the biphasic mixture through a thin pad of Celite.

  • Workup: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • 2-Bromothiazole | 3034-53-5 - J&K Scientific.jk-sci.com.
  • Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl.The Journal of Organic Chemistry - ACS Publications.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.PMC - National Institutes of Health.
  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst.DSpace@MIT.

Sources

Method

N-acylation of (2-Bromothiazol-5-yl)methanamine

Application Note: Highly Efficient N-Acylation of (2-Bromothiazol-5-yl)methanamine for Drug Discovery Workflows Chemical Context & Strategic Rationale (2-Bromothiazol-5-yl)methanamine (CAS: 131748-92-0) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Efficient N-Acylation of (2-Bromothiazol-5-yl)methanamine for Drug Discovery Workflows

Chemical Context & Strategic Rationale

(2-Bromothiazol-5-yl)methanamine (CAS: 131748-92-0) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. Structurally, it features a highly nucleophilic primary aliphatic amine and an electrophilic 2-bromo-1,3-thiazole moiety.

The N-acylation of this compound is a critical transformation that serves a dual purpose:

  • Pharmacophore Integration: Coupling the primary amine with diverse carboxylic acids to construct the core amide backbone of target active pharmaceutical ingredients (APIs).

  • Transient Protection: Masking the reactive amine to prevent unwanted chelation or side reactions during subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C2-bromo position.

Because the free base of this amine is prone to degradation and oxidation, it is predominantly sourced and handled as a hydrochloride salt (CAS: 1001413-46-2)[2]. This necessitates precise stoichiometric control of organic bases during the coupling sequence to ensure successful conversion.

Mechanistic Causality in Reagent Selection

Amide bond formation is a foundational reaction in organic synthesis, typically mediated by coupling reagents that activate the carboxylic acid in situ[3][4]. For the , the selection of the coupling reagent dictates the reaction's efficiency, particularly when dealing with sterically hindered or electronically deactivated carboxylic acids.

  • HATU / DIPEA System: HATU is an exceptionally efficient uronium-based coupling reagent[5]. The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which rapidly collapses into a highly reactive OAt-active ester[6]. The pyridine nitrogen of the HOAt moiety accelerates the nucleophilic attack of the thiazole-amine via a hydrogen-bonded 7-membered cyclic transition state.

  • EDC / HOBt System: For larger scale or greener profiles, EDC (a water-soluble carbodiimide) paired with HOBt is preferred[7]. EDC forms an O-acylisourea intermediate. Without HOBt, this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea. HOBt traps the intermediate to form an OBt-active ester, suppressing the rearrangement and facilitating smooth amine coupling[7].

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAt OAt-Active Ester Intermediate Carboxylate->OAt Activation HATU HATU Reagent HATU->OAt Amide Target Amide Product OAt->Amide Nucleophilic Attack Amine (2-Bromothiazol-5-yl) methanamine Amine->Amide

Figure 1: Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Reaction Parameters

To prevent the formation of unreactive adducts and ensure complete conversion, the stoichiometry of the base is the most critical variable. When utilizing the HCl salt of the amine, an additional 1.0 equivalent of base is mandatory to liberate the free base in situ.

ParameterHATU Protocol (Standard)EDC/HOBt Protocol (Scale-up)Rationale
Carboxylic Acid 1.0 equiv1.0 equivLimiting reagent to prevent waste of complex acid fragments.
Coupling Reagent 1.1 - 1.2 equiv (HATU)1.2 equiv (EDC)Slight excess ensures complete activation of the acid[5].
Additive None required0.2 - 1.0 equiv (HOBt)HOBt suppresses N-acylurea formation in carbodiimide couplings[7].
Amine (HCl Salt) 1.1 equiv1.1 equivSlight excess drives the reaction to completion.
Base (DIPEA) 3.0 equiv3.0 equiv1.0 eq for acid deprotonation + 1.1 eq for amine freebasing + 0.9 eq excess.
Solvent DMF or DCMDCM or DMFDMF is preferred for solubility of polar intermediates[5].

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Acylation (Recommended for complex/hindered acids)

This protocol utilizes pre-activation to minimize side reactions between the highly reactive HATU reagent and the primary amine.

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir the mixture at room temperature for 15–30 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms[5].

  • Amine Introduction: Add (2-Bromothiazol-5-yl)methanamine hydrochloride (1.1 mmol)[2] in one portion.

  • Self-Validating Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Expert Insight: The product mass spectrum must display a characteristic 1:1 isotopic doublet (M / M+2) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. If this pattern is missing, the thiazole ring has degraded or debrominated.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (20 mL).

    • Wash with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine, DIPEA, and tetramethylurea byproduct.

    • Wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted carboxylic acid and HOAt byproduct.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt Coupling (Recommended for scale-up)
  • Dissolve the carboxylic acid (1.0 mmol), (2-Bromothiazol-5-yl)methanamine hydrochloride (1.1 mmol), and HOBt (0.2 mmol) in anhydrous DCM (10 mL)[7].

  • Add DIPEA (3.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 mmol) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Perform the same self-validating aqueous workup as described in Protocol A. The absence of UV-active baseline spots on TLC (using 5% MeOH in DCM) confirms the successful removal of HOBt.

Downstream Workflow Integration

Once the primary amine is successfully acylated, the resulting N-acyl-(2-Bromothiazol-5-yl)methanamine is highly stable. The protected amine no longer risks poisoning palladium catalysts, allowing the C2-bromo position to be leveraged as a versatile electrophilic handle for late-stage functionalization, such as Suzuki-Miyaura cross-coupling with aryl boronic acids.

Workflow Start Amine HCl Salt (CAS: 1001413-46-2) FreeBase In Situ Freebasing (+1.0 eq DIPEA) Start->FreeBase Acylation N-Acylation (HATU or EDC/HOBt) FreeBase->Acylation Workup Aqueous Workup & LC-MS Validation Acylation->Workup Intermediate N-Acyl-(2-Bromothiazol- 5-yl)methanamine Workup->Intermediate CrossCoupling Late-Stage Functionalization (e.g., Suzuki-Miyaura) Intermediate->CrossCoupling C2-Bromo Reactivity

Figure 2: Experimental workflow from amine salt preparation to late-stage functionalization.

References[1] MilliporeSigma. (2-Bromothiazol-5-yl)methanamine | 131748-92-0. sigmaaldrich.com. URL[2] Achmem. (2-Bromothiazol-5-yl)methanamine hydrochloride. achmem.com. URL[6] Wikipedia. HATU. wikipedia.org. URL[3] Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). URL[5] Benchchem. Application Notes: Standard Protocol for HATU Coupling in Solution Phase. benchchem.com. URL[7] National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov. URL[4] de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. Nonclassical Routes for Amide Bond Formation. Chemical Reviews (ACS Publications). URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical yield-limiting bottlenecks in the Hantzsch thiazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical yield-limiting bottlenecks in the Hantzsch thiazole synthesis. First described in 1887, this reaction remains the foundational method for constructing thiazole pharmacophores via the condensation of an α-haloketone with a thioamide[1].

While generally robust, the reaction is susceptible to stalled intermediates, competitive side reactions, and regioselectivity issues. This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure your syntheses are both high-yielding and reproducible.

Mechanistic Pathway & Bottleneck Identification

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis proceeds via a 2[2]:

  • S-Alkylation: The thioamide sulfur acts as a nucleophile, attacking the α-carbon of the haloketone (SN2).

  • Cyclization: Intramolecular attack by the nitrogen onto the carbonyl carbon forms a hydroxythiazoline intermediate.

  • Dehydration: The intermediate loses water to achieve aromaticity. This final step is the most common thermodynamic bottleneck.

Mechanism SM α-Haloketone + Thioamide S_Alk S-Alkylation Intermediate SM->S_Alk SN2 Attack (-HX) Cycl Hydroxythiazoline Intermediate S_Alk->Cycl Intramolecular Cyclization Prod Thiazole Derivative (Target Product) Cycl->Prod Dehydration (-H2O) Stall Dehydration Stall (Yield Loss) Cycl->Stall Thermodynamic Hindrance

Reaction mechanism of Hantzsch thiazole synthesis highlighting the dehydration bottleneck.

Troubleshooting Guides & FAQs

Q1: My reaction stalls, and TLC shows a persistent intermediate that won't convert to the final thiazole. How do I force completion? Causality: You are likely observing the accumulation of the hydroxythiazoline intermediate. When synthesizing highly functionalized or sterically hindered thiazoles (such as complex peptide-derived thiazoles), the final dehydration step is thermodynamically hindered and will not proceed under standard thermal conditions. Solution: Employ the3[3]. This involves generating the hydroxythiazoline intermediate under basic conditions, followed by forced dehydration using trifluoroacetic anhydride (TFAA) and pyridine[3][4]. This prevents epimerization of sensitive chiral centers and forces the reaction to completion.

Q2: I am getting low yields and multiple side products (multiple spots on TLC). What are the common culprits? Causality: Side reactions outcompete the main pathway when reaction conditions are poorly optimized. The most common side reaction is the formation of 5[5], which occurs predominantly under acidic conditions (exacerbated by the in situ generation of HBr). Solution: Buffer the reaction. Adding a mild base like NaHCO₃ or KHCO₃ neutralizes the liberated hydrobromic acid, maintaining a neutral pH that suppresses the formation of 2-imino isomers and drives the equilibrium toward the desired 2-aminothiazole.

Q3: How do solvent and temperature choices quantitatively impact the yield? Causality: The Hantzsch synthesis requires sufficient thermal energy to overcome the activation barrier of cyclization. While traditional reflux in ethanol is standard, modern energy sources like 6[6] or the use of green solvents like 3[3] drastically alter the kinetics, leading to higher yields in a fraction of the time.

Quantitative Data Summary:

Condition Solvent / Additive Temp / Time Typical Yield Key Advantage
Conventional Ethanol / None Reflux / 4-6 h 65-75% Standard baseline
Buffered Ethanol / NaHCO₃ Reflux / 3-5 h 75-85% Suppresses 2-imino isomers[5]
Microwave Ethanol / None 60°C / 35-45 min 80-85% Rapid conversion, cleaner profile[6]
Green Catalysis Lactic Acid / None 90-100°C / 1.2 h Up to 96% Dual solvent/catalyst role[3]

| H-M-N Mod. | DME / TFAA-Pyridine | -20°C to RT / 2 h | 87-99% | Dehydrates stalled intermediates[3][4] |

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve crude reaction failures based on your analytical data.

Workflow Start Analyze Crude Reaction (TLC / LCMS) LowConv High Unreacted Starting Materials Start->LowConv MultSpots Multiple Side Products (Isomers/Dimers) Start->MultSpots Stalled Accumulation of Hydroxythiazoline Start->Stalled Sol1 Increase Temp (Microwave) or use Lactic Acid LowConv->Sol1 Sol2 Buffer with NaHCO3 to prevent isomerization MultSpots->Sol2 Sol3 Apply Holzapfel-Meyers-Nicolaou (TFAA/Pyridine) Stalled->Sol3

Diagnostic workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Validated Experimental Protocols

Protocol A: High-Yield Microwave-Assisted Synthesis

Best for: Standard substrates, rapid library generation, and minimizing thermal degradation.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol).

  • Solvation: Add 3 mL of absolute ethanol (or lactic acid for a greener alternative[3]).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 60–90°C for 35–45 minutes[6].

  • Self-Validation & Isolation: Cool the reaction to room temperature. Pour the mixture into a beaker containing 15 mL of 5% aqueous Na₂CO₃.

    • Validation Check: The neutralization of the in situ generated hydrobromide salt should cause the immediate precipitation of the free-base thiazole. If no precipitate forms, the reaction has either failed to convert or the product is highly water-soluble (requiring ethyl acetate extraction).

  • Purification: Filter the precipitate via a Büchner funnel, wash with cold distilled water, and air dry.

Protocol B: Holzapfel-Meyers-Nicolaou Modification

Best for: Chiral substrates, peptide derivatives, and stalled hydroxythiazoline intermediates.

  • Intermediate Generation: Dissolve the thioamide (1.0 eq) and α-haloketone (1.1 eq) in dry dimethoxyethane (DME) or THF under an inert atmosphere.

  • Buffering: Add solid NaHCO₃ (2.0 eq) to maintain mild basicity. Stir at room temperature for 12-16 hours.

    • Validation Check: Monitor via LCMS. You should observe the mass of the hydroxythiazoline intermediate (M + H₂O relative to the final product) with minimal starting material remaining.

  • Forced Dehydration: Cool the reaction mixture to -20°C. Sequentially add anhydrous pyridine (3.0 eq) followed dropwise by trifluoroacetic anhydride (TFAA, 1.5 eq)[3][4].

  • Self-Validation & Quenching: The addition of TFAA activates the hydroxyl group as a trifluoroacetate leaving group. A rapid color change and consumption of the intermediate on TLC confirms successful dehydration. After 1 hour, quench the reaction by adding triethylamine (TEA, 3.0 eq).

  • Workup: Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃, brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Thiazoles and Bisthiazoles - Encyclopedia.pub Source: Encyclopedia.pub URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Advances URL:[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate Source: ResearchGate URL:[Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen Source: IntechOpen URL:[Link]

Sources

Optimization

Technical Support Center: 2-Aminothiazole Synthesis &amp; Byproduct Troubleshooting

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the classic Hantzsch thiazole synthesis[1]. While condensing an α-haloketone with a thiourea derivative seems straightforward...

Author: BenchChem Technical Support Team. Date: March 2026

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the classic Hantzsch thiazole synthesis[1]. While condensing an α-haloketone with a thiourea derivative seems straightforward on paper, the reaction network is highly sensitive to kinetic and thermodynamic variables. Poorly optimized conditions inevitably lead to a complex matrix of regioisomers, dimers, and degradation products[2]. This guide deconstructs the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-purity 2-aminothiazole generation.

Mechanistic Grounding & Impurity Origins

The Hantzsch synthesis proceeds via an initial nucleophilic attack by the thioamide/thiourea onto the α-haloketone, followed by intramolecular cyclization and dehydration[3]. The bifurcation between the desired product and byproducts is dictated by the relative nucleophilicity of the thiourea's sulfur versus nitrogen atoms, as well as the local concentration of electrophiles in the reaction matrix[2].

MechanisticPathway SM α-Haloketone + Thiourea S_Alk S-Alkylation Intermediate (Kinetic/Thermodynamic Favor) SM->S_Alk Neutral/Basic pH (S-Nucleophile) N_Alk N-Alkylation Intermediate (Acidic Conditions) SM->N_Alk Acidic pH (N-Nucleophile) SelfCond Self-Condensation (Haloketone Degradation) SM->SelfCond Strong Base Excess Heat Desired 2-Aminothiazole (Desired Product) S_Alk->Desired Intramolecular Cyclization & Dehydration BisThiazole Bis-thiazole Impurity (Dimerization) S_Alk->BisThiazole High Local Concentration of α-Haloketone Imino 2-Imino-2,3-dihydrothiazole (Regioisomer) N_Alk->Imino Cyclization

Mechanistic pathways in Hantzsch synthesis showing 2-aminothiazole and common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR shows a major impurity that looks like a regioisomer. What is it, and why did it form? A1: You are likely observing the 2-imino-2,3-dihydrothiazole regioisomer[2]. This is a classic kinetic vs. thermodynamic issue. Under neutral or slightly basic conditions, the highly polarizable sulfur atom of thiourea acts as the primary nucleophile (S-alkylation), funneling the intermediate toward the desired 2-aminothiazole. However, under acidic conditions—or when using sterically hindered N-substituted thioureas—the nitrogen atom can competitively attack the α-haloketone (N-alkylation)[2]. Resolution: Buffer the reaction with a mild base (e.g., NaHCO3, 1.2 eq.) to maintain a neutral/slightly basic pH, ensuring sulfur remains the dominant nucleophile[2].

Q2: LC-MS analysis indicates a high molecular weight impurity (roughly double the expected mass). How do I suppress this? A2: This is a bis-thiazole (dimeric) impurity[1]. It forms when the exocyclic amine of your newly synthesized 2-aminothiazole reacts with a second equivalent of the unreacted α-haloketone[2]. This is fundamentally a local concentration problem. Resolution: Invert your addition order. Instead of mixing everything at once, dissolve the thiourea (in slight excess, 1.1–1.2 eq.) and heat it. Slowly add the α-haloketone dropwise[2]. This maintains a near-zero local concentration of the electrophile, starving the bis-thiazole pathway.

Q3: My starting α-haloketone is degrading into a complex polymeric mixture before the thiazole can even form. What is going wrong? A3: α-haloketones are highly reactive and prone to self-condensation and polymerization, particularly under strongly basic conditions or in the presence of trace water and heat[1]. Resolution: Avoid strong bases like NaOH or KOH. If your α-haloketone is highly unstable (like chloroacetaldehyde), consider using a stable precursor like a monochloroacetaldehyde (MCA) trimer. You can depolymerize the trimer in situ with a catalytic acid in an anhydrous organic solvent just prior to thiourea addition, bypassing the instability of the monomeric starting material[4].

Q4: I have the product, but it streaks severely on a silica gel column, ruining my isolated yield. How can I fix the chromatography? A4: The 2-aminothiazole core is basic and readily hydrogen-bonds with the acidic silanol groups on standard unmodified silica gel[5]. Resolution: Passivate the silica column by adding 0.5–2% triethylamine (Et3N) or ammonia to your eluent system[5]. This competitively binds the acidic sites on the stationary phase, resulting in sharp, distinct product bands.

Quantitative Optimization Data

To illustrate the impact of these variables, Table 1 summarizes the causality between reaction conditions and byproduct distribution during a standard optimization of 2-aminothiazole synthesis.

EntryEquivalents (Thiourea : Ketone)SolventAdditive / pH ControlTemp (°C)Desired 2-Aminothiazole (%)Bis-thiazole Dimer (%)2-Imino Regioisomer (%)
11.0 : 1.0EtOHNone (Acidic byproduct HBr)80 (Reflux)45%15%30%
21.0 : 1.0EtOHNaHCO3 (Neutral/Basic)80 (Reflux)65%20%<5%
31.2 : 1.0EtOHNaHCO3 (Neutral/Basic)80 (Reflux)78%8%<5%
41.2 : 1.0EtOHNaHCO3 + Slow Addition25 (RT)92% <2% <2%

Data synthesized from standard Hantzsch optimization protocols demonstrating the critical role of stoichiometry and pH[1][2].

Validated Experimental Workflow & Protocol

ProtocolWorkflow Prep 1. Reactant Prep Thiourea + NaHCO3 in EtOH Add 2. Controlled Addition Dropwise α-haloketone (Maintains low conc.) Prep->Add React 3. Cyclization Stir 4h at RT Add->React Workup 4. Acid-Base Workup Removes neutral impurities React->Workup Purify 5. Isolation Extract & Dry Workup->Purify

Optimized experimental workflow for 2-aminothiazole synthesis and purification.

Step-by-Step Methodology: High-Fidelity Synthesis of 2-Aminothiazole

This protocol is engineered as a self-validating system: the stoichiometry, pH buffering, and addition rate inherently suppress the kinetic pathways leading to dimers and regioisomers[2].

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone): 10.0 mmol (1.0 eq)

  • Thiourea (or N-substituted thiourea): 12.0 mmol (1.2 eq)

  • Sodium bicarbonate (NaHCO3): 12.0 mmol (1.2 eq)

  • Anhydrous Ethanol: 50 mL

Procedure:

  • Nucleophile Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.0 mmol of thiourea in 30 mL of anhydrous ethanol. Heat the solution to a gentle 40°C to ensure complete dissolution, then cool to room temperature[2].

  • Base Addition: Add 12.0 mmol of NaHCO3 to the thiourea solution.

    • Scientific Rationale: The mild base neutralizes the hydrohalic acid (e.g., HBr) generated during the reaction, preventing the pH from dropping and suppressing the N-alkylation pathway that leads to the 2-imino regioisomer[2].

  • Electrophile Preparation: In a separate addition funnel or syringe pump, dissolve 10.0 mmol of the α-haloketone in 20 mL of anhydrous ethanol.

  • Controlled Addition: Add the α-haloketone solution dropwise to the vigorously stirring thiourea suspension over a period of 45-60 minutes at room temperature.

    • Scientific Rationale: Dropwise addition maintains a massive stoichiometric excess of thiourea relative to the haloketone at any given microsecond, kinetically starving the bis-thiazole (dimerization) pathway[2].

  • Cyclization: Once addition is complete, stir the reaction at room temperature for an additional 4 hours. Monitor via TLC (Eluent: 3:1 Hexane:Ethyl Acetate with 1% Et3N)[2].

  • Workup (Acid-Base Extraction): Filter the mixture to remove NaBr and unreacted NaHCO3. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 1M HCl (aqueous) and wash with diethyl ether (2 x 20 mL) to remove unreacted ketones and neutral organic impurities[1].

  • Product Isolation: Basify the aqueous layer to pH 9 using 1M NaOH. Extract the precipitated 2-aminothiazole with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the highly pure product.

References
  • BenchChem. "Identifying and minimizing side products in 2-aminothiazole synthesis." BenchChem Technical Support.
  • BenchChem. "Improving yield and purity in Thiazol-2-ylmethanamine derivative synthesis." BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Synthesis of 2-Aminothiazole Derivatives." BenchChem Technical Support.
  • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives." BenchChem Technical Support.
  • European Patent Office. "EP0482607A1 - Process of producing 2-aminothiazole." Google Patents.
  • MDPI. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." Molecules.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromothiazol-5-yl)methanamine Amide Couplings

Introduction (2-Bromothiazol-5-yl)methanamine is a highly versatile bifunctional building block used frequently in medicinal chemistry. However, its unique structure—combining a highly nucleophilic, unhindered primary am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Bromothiazol-5-yl)methanamine is a highly versatile bifunctional building block used frequently in medicinal chemistry. However, its unique structure—combining a highly nucleophilic, unhindered primary amine with a highly electrophilic 2-bromothiazole moiety—creates a "perfect storm" for competing side reactions during amide bond formation.

As an application scientist, you cannot treat this substrate like a standard aliphatic amine. This guide provides field-proven methodologies to understand the causality behind these side reactions and establishes self-validating protocols to suppress guanidinylation, oligomerization, and N-acylurea formation.

The Guanidinylation Trap (Uronium Reagent Side Reactions)

The Causality

When using uronium/aminium-based coupling reagents like HATU or HBTU, the desired kinetic pathway is the activation of the carboxylic acid to form an active ester (e.g., an OAt ester). However, the primary methanamine group of (2-Bromothiazol-5-yl)methanamine is exceptionally nucleophilic. If the amine encounters unreacted HATU, it will directly attack the electrophilic carbon of the uronium salt. This displaces HOAt and permanently caps the amine, forming a sterically hindered tetramethylguanidinium side product[1],[2]. This side reaction is highly dependent on the nature of the nitrogen nucleophile and is exacerbated by excess coupling reagent or premature mixing[3],[4].

Pathway1 RCOOH Carboxylic Acid ActiveEster Active Ester (OAt) RCOOH->ActiveEster Pre-activation (1-5 min) HATU HATU + DIPEA HATU->ActiveEster Guanidine Tetramethylguanidinium (+98 Da Impurity) HATU->Guanidine Direct Nucleophilic Attack (Premature Mixing) Amide Desired Amide (Target) ActiveEster->Amide Amine Addition Amine (2-Bromothiazol-5-yl) methanamine Amine->Amide Amine->Guanidine

Kinetic competition between active ester formation and direct HATU guanidinylation.
Self-Validating System

Analytical Check: Run an LC-MS of your crude reaction mixture. If you observe a mass corresponding to [Desired Amine Mass] + 98 Da, guanidinylation has occurred[4]. Correction: You must either switch to a non-uronium coupling reagent (like EDC/HOBt) or enforce a strict pre-activation protocol (see Protocol A).

Intermolecular SNAr & Oligomerization

The Causality

The 2-bromo position of the thiazole ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[5],[6]. The electronegative nitrogen atom in the thiazole ring acts as an electron sink, stabilizing the Meisenheimer-like transition state when a nucleophile attacks the C2 carbon[7]. Under standard amide coupling conditions (which require bases like DIPEA or TEA), the deprotonated primary amine of one (2-Bromothiazol-5-yl)methanamine molecule can attack the 2-bromo group of another. This leads to secondary amine dimers or complex oligomers.

Pathway2 M1 Molecule A (Free Amine) Meisenheimer Meisenheimer Complex M1->Meisenheimer SNAr Attack at C2 M2 Molecule B (2-Bromothiazole) M2->Meisenheimer Base DIPEA / TEA (High Conc.) Base->Meisenheimer Deprotonation Dimer Secondary Amine Dimer (-HBr) Meisenheimer->Dimer Bromide Elimination Oligomer Oligomers Dimer->Oligomer Repeated SNAr

Base-promoted intermolecular SNAr leading to dimerization and oligomerization.
Self-Validating System

Analytical Check: Monitor the reaction via LC-MS. A mass shift of [Amine Mass] * 2 - 80 Da (HBr) indicates dimerization. Correction: Utilize the dilution principle (run at 0.05 M) and use weaker bases (e.g., N-methylmorpholine) to minimize the concentration of the highly nucleophilic free base form.

Carbodiimide Rearrangements (EDC)

The Causality

When using EDC to avoid guanidinylation, the initial reaction with the carboxylic acid forms an O-acylisourea intermediate. If the subsequent attack by the amine is slow (due to high dilution used to prevent SNAr), this intermediate can undergo an intramolecular 1,3-O-to-N acyl shift to form a stable, unreactive N-acylurea[8]. Correction: Always use a stoichiometric or slight excess amount of an additive like HOBt or HOAt to rapidly trap the O-acylisourea into a stable, yet highly reactive, active ester.

Reagent Selection Matrix

Coupling ReagentGuanidinylation RiskSNAr (Oligomerization) RiskRecommended BaseSuitability for this Substrate
HATU / HBTU High (+98 Da adduct)Moderate (requires strong base)DIPEA (sterically hindered)Low (Requires strict pre-activation)
EDC / HOBt None Low (compatible with weak bases)NMM or NoneHigh (Safest overall choice)
T3P None LowPyridine or DIPEAVery High (Mild conditions)

Field-Proven Methodologies

Protocol A: The EDC/HOBt Dilution Method (Recommended)

This protocol is designed to eliminate guanidinylation entirely while kinetically disfavoring SNAr oligomerization through dilution and weak base utilization.

  • Active Ester Formation: Dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Ensure the final concentration will be 0.05 M to prevent intermolecular SNAr.

  • Activation: Add EDC·HCl (1.2 eq). Stir at room temperature for 15–30 minutes.

    • Validation Check 1: Run a TLC (stain with KMnO₄) or LC-MS to confirm the complete consumption of the starting acid and the formation of the OBt active ester. Do not proceed until activation is complete.

  • Amine Addition: Add (2-Bromothiazol-5-yl)methanamine hydrochloride (1.0 eq) to the mixture.

  • Controlled Deprotonation: Dropwise add N-methylmorpholine (NMM) (2.5 eq).

    • Causality: NMM ( pKa​ ~7.4) is a weaker base than DIPEA ( pKa​ ~10.5). It provides just enough free amine to react with the highly electrophilic OBt ester, but not enough to rapidly attack the less electrophilic 2-bromothiazole moiety.

  • Completion: Stir at RT for 2-4 hours.

    • Validation Check 2: LC-MS analysis. Look for the target mass. The absence of a [2M - 80] mass peak confirms successful SNAr suppression.

Protocol B: HATU Pre-Activation Method (If Uronium is Mandatory)

If your carboxylic acid is highly sterically hindered and requires HATU, you must strictly control the order of addition.

  • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.0 eq) and stir for exactly 3 to 5 minutes to form the OAt active ester.

  • Crucial Step: In a separate vial, dissolve (2-Bromothiazol-5-yl)methanamine hydrochloride (0.95 eq) in DMF with DIPEA (1.0 eq).

  • Dropwise add the amine solution to the active ester solution.

    • Causality: By keeping the amine as the limiting reagent (0.95 eq) and ensuring HATU is completely consumed by the acid before the amine is introduced, you kinetically starve the guanidinylation pathway[1],[2].

Frequently Asked Questions (FAQs)

Q: Why is my crude mass showing a +98 Da adduct? A: This is the tetramethylguanidinium side product caused by the direct nucleophilic attack of your primary amine on the HATU or HBTU reagent[4]. Switch to EDC/HOBt or ensure strict pre-activation of the carboxylic acid before adding the amine.

Q: I see a mass corresponding to[2M - 80]. What is this? A: This indicates dimerization. The primary amine of one molecule has displaced the bromine of another via Nucleophilic Aromatic Substitution (SNAr)[7]. Run the reaction at a lower concentration ( 0.05 M) and use a weaker base like N-methylmorpholine (NMM) to suppress this.

Q: My reaction stalled, and I see a mass equal to[Acid + EDC]. A: This is the N-acylurea byproduct resulting from a 1,3-rearrangement of the O-acylisourea intermediate[8]. Ensure you are using a stoichiometric amount of HOBt or HOAt to rapidly trap the intermediate before it can rearrange.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 2-Bromothiazoles

Welcome to the Technical Support Center for cross-coupling difficult heteroaromatics. 2-Bromothiazoles are highly valuable scaffolds in medicinal chemistry and fragment-based drug discovery, often serving as bioisosteres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling difficult heteroaromatics. 2-Bromothiazoles are highly valuable scaffolds in medicinal chemistry and fragment-based drug discovery, often serving as bioisosteres to improve metabolic stability. However, the C2 position of the thiazole ring presents severe synthetic challenges during Suzuki-Miyaura cross-coupling. The combination of an electron-deficient core, strongly coordinating heteroatoms, and the basic conditions required for transmetalation frequently results in stalled catalytic cycles, catalyst poisoning, and degradation of the boron partner.

This guide provides field-tested troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve high-yielding couplings with these notoriously difficult substrates.

Visualizing the Problem: Troubleshooting Decision Tree

SuzukiTroubleshooting Start Low Yield in 2-Bromothiazole Suzuki Coupling Analysis Analyze Crude Mixture (LC-MS / NMR) Start->Analysis Path1 Unreacted 2-Bromothiazole + Intact Boronic Acid Analysis->Path1 Path2 Unreacted 2-Bromothiazole + Degraded Boronic Acid Analysis->Path2 Path3 Homocoupling Products Observed Analysis->Path3 Diag1 Catalyst Poisoning (Thiazole Coordination) Path1->Diag1 Diag2 Protodeboronation (Base too strong / H2O) Path2->Diag2 Diag3 Sluggish Transmetalation or O2 Contamination Path3->Diag3 Sol1 Switch to bulky, electron-rich ligands (XPhos, SPhos) or Pd G3 Precatalysts Diag1->Sol1 Sol2 Use mild base (K3PO4, KF), anhydrous solvent, or MIDA boronates Diag2->Sol2 Sol3 Strictly degas solvents, increase ligand/Pd ratio, or use micellar catalysis Diag3->Sol3

Decision tree for troubleshooting 2-bromothiazole Suzuki-Miyaura coupling failures.

Section 1: Core Mechanistic Challenges (FAQ)

Q: Why does my palladium catalyst deactivate so rapidly when using 2-bromothiazoles? A: The primary culprit is catalyst poisoning . The thiazole ring contains both nitrogen and sulfur heteroatoms with available lone pairs. Following the oxidative addition of the C2-Br bond to the Pd(0) species, the resulting electrophilic Pd(II) intermediate is highly susceptible to off-cycle coordination by the heteroatoms of unreacted 2-bromothiazole molecules 1. This coordination outcompetes the transmetalation step, sequestering the catalyst into inactive, multimeric Pd-thiazole dead-ends. Causality & Solution: To break this coordination, you must use sterically demanding, electron-rich ligands like XPhos, SPhos, or Buchwald precatalysts. The bulky biaryl framework of XPhos physically blocks the coordination of additional thiazole molecules to the palladium center, forcing the catalytic cycle forward 2.

Q: My LC-MS shows complete consumption of the boronic acid, but unreacted 2-bromothiazole remains. What is happening? A: You are observing protodeboronation . Boronic acids—especially electron-deficient or heteroaryl variants—undergo rapid base-catalyzed protodeboronation 3. Because the oxidative addition and transmetalation of 2-bromothiazoles are inherently sluggish, the boronic acid is left exposed to the alkaline reaction environment for an extended period, leading to its destruction before it can successfully couple. Causality & Solution: The reaction kinetics are mismatched. To fix this, you must either accelerate the coupling (using a highly active Pd G3/G4 precatalyst) or protect the boronic acid. Switching to a milder base (e.g., K3PO4 or KF instead of Na2CO3) or using strictly anhydrous conditions significantly reduces the protodeboronation rate.

Q: Should I use a free boronic acid, a pinacol ester (BPin), or a MIDA boronate? A: For 2-bromothiazoles, free boronic acids are generally suboptimal due to their instability. Pinacol esters (BPin) offer higher stability and are the standard starting point. However, for extremely sensitive substrates, MIDA boronates are highly recommended. MIDA boronates act as a "slow-release" mechanism for the active boronic acid under mildly basic aqueous conditions. This keeps the instantaneous concentration of the free boronic acid low, preventing its degradation while waiting for the sluggish thiazole transmetalation step 4.

Q: What if my heteroaryl boronic acid is completely insoluble in standard organic solvents like dioxane or THF? A: Consider micellar catalysis . Utilizing amphiphilic surfactants like PTS (polyoxyethanyl α-tocopheryl sebacate) in pure water can encapsulate both the 2-bromothiazole and the boronic acid within nanomicelles. This drastically increases the effective local concentration of the reactants, allowing the coupling to proceed under exceedingly mild conditions (room temperature to 40 °C), which simultaneously shuts down thermal degradation pathways 5.

Section 2: Quantitative Optimization Data

To guide your optimization, the following table summarizes the typical outcomes of various catalyst/base systems when applied to 2-bromothiazole couplings.

Catalyst SystemBase / SolventTempTypical YieldMechanistic Rationale
Pd(PPh3)4 Na2CO3 / Toluene-H2O90 °C< 20%Triphenylphosphine lacks the steric bulk to prevent thiazole coordination; strong base accelerates protodeboronation.
Pd(dppf)Cl2 K2CO3 / Dioxane-H2O90 °C40–50%Bidentate ligand resists displacement slightly better, but transmetalation remains the bottleneck.
Pd2(dba)3 + XPhos K3PO4 / Dioxane100 °C> 85%Bulky, electron-rich biaryl phosphine accelerates oxidative addition and sterically prevents heteroatom poisoning.
XPhos Pd G3 KF / THF-H2O60 °C> 90%Precatalyst ensures rapid generation of active mono-ligated Pd(0) species; mild base minimizes boronic acid degradation.
Section 3: Self-Validating Experimental Protocol

Optimized Ligand-Facilitated Suzuki Coupling for 2-Bromothiazoles

This protocol utilizes the XPhos Pd G3 precatalyst to ensure a strict 1:1 Ligand-to-Palladium ratio, which is critical for preventing catalyst deactivation in the presence of strongly coordinating thiazoles.

Step 1: Preparation under Inert Atmosphere

  • Action: Flame-dry a Schlenk flask or reaction vial. Backfill with high-purity Argon (not Nitrogen, as some highly active Pd species can interact with N2).

  • Causality: Pd(0) intermediates are highly sensitive to oxidation. Oxygen not only degrades the catalyst but also promotes undesired homocoupling of the boronic acid.

Step 2: Reagent Charging

  • Action: Add 2-bromothiazole (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), XPhos Pd G3 (2–5 mol%), and anhydrous K3PO4 (2.0 equiv) to the vessel.

  • Causality: A 1.5x excess of the boron partner compensates for trace protodeboronation. K3PO4 is chosen because it is basic enough to facilitate transmetalation but mild enough to prevent rapid degradation of the boron species.

Step 3: Solvent Addition & Initiation

  • Action: Add rigorously degassed 1,4-Dioxane (0.2 M relative to the thiazole). Heat the mixture to 80 °C under vigorous stirring (≥ 800 rpm).

  • Causality: High stirring rates are essential in heterogeneous mixtures (solid K3PO4 in dioxane) to ensure mass transfer does not become the rate-limiting step.

Step 4: Self-Validation / In-Process Control

  • Action: At 15 minutes, observe the reaction mixture. It should transition from a pale yellow/orange to a deep red or brown homogeneous-like suspension. At 60 minutes, pull a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

  • Validation Check:

    • If the solution turns black and precipitates Pd black: The catalyst has decomposed. Check your degassing protocol and solvent purity.

    • If LC-MS shows unreacted 2-bromothiazole but no boronic ester: Protodeboronation occurred. For the next iteration, switch to a MIDA boronate or add the boronic ester via syringe pump over 2 hours.

Step 5: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References
  • Technical Support Center: Furan-Thiazole Coupling Reactions. Benchchem.
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central (PMC).
  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in W

Sources

Troubleshooting

Technical Support Center: Purification of (2-Bromothiazol-5-yl)methanamine

Welcome to the Technical Support Center for the isolation, purification, and handling of (2-Bromothiazol-5-yl)methanamine and its derivatives. As a Senior Application Scientist, I have structured this guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of (2-Bromothiazol-5-yl)methanamine and its derivatives. As a Senior Application Scientist, I have structured this guide to address the fundamental dichotomy of this molecule: it possesses a highly polar, basic primary methanamine group attached to a chemically labile, electron-deficient 2-bromothiazole ring.

Successfully purifying this compound requires moving beyond empirical guesswork and understanding the mechanistic causality behind its behavior on solid supports.

Diagnostic Troubleshooting & FAQs

Q1: Why does my product streak heavily across the entire TLC plate and column, resulting in poor mass recovery? A1: This is a classic acid-base interaction. Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5–8.5). The primary amine of (2-Bromothiazol-5-yl)methanamine is highly basic. Instead of partitioning purely by adsorption, the amine undergoes a strong ion-exchange interaction with the silanols, causing severe tailing, peak broadening, and irreversible binding to the column[1].

Q2: I added Triethylamine (TEA) to my mobile phase to fix the streaking, but my NMR shows degradation and loss of the bromine atom. What happened? A2: While TEA successfully outcompetes your product for the acidic silanols[2], the 2-bromo position of the thiazole ring is highly electrophilic. The thiazole nitrogen withdraws electron density, activating the C2-bromide bond. Prolonged exposure to a basic environment (like concentrated TEA during solvent evaporation) or elevated temperatures can trigger Nucleophilic Aromatic Substitution ( SN​Ar ) or reductive debromination[3].

Q3: How should I store the purified product to prevent it from turning into a dark, insoluble tar? A3: Never store (2-Bromothiazol-5-yl)methanamine as a concentrated free base oil. The primary amine of one molecule can nucleophilically attack the C2-bromo position of another, leading to rapid oligomerization. Always convert the purified free base into a hydrochloride (HCl) or hydrobromide (HBr) salt[4]. Protonating the amine renders it non-nucleophilic, yielding a stable, solid powder suitable for long-term storage at 2–8°C under an inert atmosphere[5].

Process Workflows & Mechanistic Pathways

Purification Crude Crude Reaction Mixture (Free Base) Decision Stationary Phase Selection Crude->Decision Load Sample AmineSilica Amine-Functionalized Silica (KP-NH) Decision->AmineSilica Preferred (No Additives) BareSilica Bare Silica Gel + 1% TEA Modifier Decision->BareSilica Alternative (Requires TEA) Elution Elution & Concentration (Avoid High Heat) AmineSilica->Elution BareSilica->Elution Salt Salt Formation (HCl in Dioxane) Elution->Salt Dissolve in Et2O/DCM Pure Stable Product: (2-Bromothiazol-5-yl)methanamine HCl Salt->Pure Crystallization

Decision tree for chromatographic purification and stabilization of (2-Bromothiazol-5-yl)methanamine.

Degradation FreeBase (2-Bromothiazol-5-yl)methanamine (Reactive Free Base) SNAr Nucleophilic Aromatic Substitution (SNAr) FreeBase->SNAr Strong Base / Heat Oligomer Oligomerization (Intermolecular Attack) FreeBase->Oligomer High Concentration (Amine attacks C2) Debromination Reductive Debromination FreeBase->Debromination Light / Radicals Protonation Protonation to HCl Salt (Stabilization) FreeBase->Protonation Add HCl StableSalt Non-Nucleophilic Salt (Safe for Storage) Protonation->StableSalt

Mechanistic pathways of degradation for the free base and stabilization via salt formation.

Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of various purification strategies for primary heteroaryl amines.

Table 1: Chromatographic Parameters and Performance Metrics

ParameterBare Silica (Standard)Bare Silica (+ 1% TEA)Amine-Functionalized Silica
Retention Mechanism Adsorption + Ion ExchangeAdsorptionAdsorption
Tailing Factor (Tf) > 2.5 (Severe streaking)1.2 - 1.5 (Acceptable)1.0 - 1.1 (Ideal)
Product Recovery < 50% (Irreversible binding)75 - 85%> 90%
Post-Column Processing Extensive evaporationAzeotropic TEA removalStandard evaporation
Degradation Risk High (Acid-catalyzed)Moderate (Base-catalyzed)Low (Neutral surface)

Validated Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography (The Gold Standard)

Using an amine-bonded stationary phase (e.g., KP-NH) masks the acidic silanols, allowing the primary amine to elute symmetrically without the need for harsh basic modifiers[6][7].

  • Column Preparation: Treat the amine column as a normal-phase column. Equilibrate with 100% Hexane or Heptane[6].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). If dry-loading is required, use only amine-functionalized silica to absorb the sample[7].

  • Elution: Run a gradient of Hexane to Ethyl Acetate (EtOAc). Because the stationary phase is less polar than bare silica, the compound will elute earlier and tighter[6].

  • Self-Validation Checkpoint: Spot the eluted fractions on a standard silica TLC plate. A perfectly round spot (Tf ≈ 1.0) confirms the absence of silanol-induced streaking, validating the efficacy of the amine-stationary phase.

Protocol B: Bare Silica with TEA Deactivation (Alternative Method)

If amine-functionalized silica is unavailable, bare silica must be pre-treated to neutralize the silanols[2].

  • Pre-treatment: Slurry the bare silica gel in Hexane containing 1-2% Triethylamine (TEA). Stir for 15 minutes to allow the TEA to fully occupy the acidic silanol sites[2].

  • Elution: Pack the column and run a gradient of Hexane/EtOAc containing a constant 1% TEA.

  • Azeotropic Removal (Critical Step): Combine the product-containing fractions. Because TEA will concentrate during evaporation and potentially degrade the 2-bromothiazole ring, add 10 mL of Toluene per 50 mL of eluent. Evaporate under reduced pressure at a bath temperature not exceeding 30°C . The toluene will azeotropically remove the residual TEA.

Protocol C: Salt Formation (Stabilization)

To prevent oligomerization and degradation, the free base must be immediately converted to an HCl salt[4].

  • Dissolution: Dissolve the freshly purified (2-Bromothiazol-5-yl)methanamine free base in anhydrous Diethyl Ether or DCM (approx. 10 mL per gram of product).

  • Protonation: Cool the flask to 0°C in an ice bath. Dropwise, add 1.1 equivalents of a 1M HCl solution in Dioxane or Diethyl Ether under vigorous stirring.

  • Self-Validation Checkpoint: The immediate formation of a white to off-white crystalline precipitate upon the addition of HCl indicates successful protonation. If the solution remains clear, the free base concentration is too low; concentrate the solution under vacuum and retry.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum. Store the resulting solid at 2-8°C[5].

References

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns Source: Teledyne ISCO URL:[Link]

  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Information) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Source: Google Patents (US10968188B2)

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Thiazole Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield-limiting impurities during thiazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield-limiting impurities during thiazole synthesis. The Hantzsch thiazole synthesis—the condensation of an α -haloketone with a thioamide or thiourea—is a cornerstone methodology in medicinal chemistry[1]. However, its efficiency is heavily dependent on precise reaction parameters.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying causality of side reactions and phase behaviors, you can implement self-validating protocols to ensure high-purity isolation of your target compounds.

Diagnostic Workflow for Thiazole Impurities

ThiazoleTroubleshooting Start Crude Thiazole Mixture TLC TLC / LC-MS Analysis Start->TLC Imp1 Unreacted Starting Materials TLC->Imp1 Low Conversion Imp2 Isomeric Byproducts (e.g., 2-imino-2,3-dihydrothiazole) TLC->Imp2 Regioisomers Imp3 Colored/Polymeric Impurities TLC->Imp3 Degradation Fix1 Optimize Temp/Time Ensure Stoichiometry Imp1->Fix1 Fix2 Neutralize Acidic Medium (Add NaHCO3) Imp2->Fix2 Fix3 Activated Charcoal & Hot Filtration Imp3->Fix3 Purification Acid-Base Workup & Recrystallization Fix1->Purification Fix2->Purification Fix3->Purification Pure Pure Thiazole Derivative Purification->Pure

Caption: Diagnostic workflow for identifying and resolving common impurities in thiazole synthesis.

Section 1: Identifying Common Impurities (FAQs)

Q1: I am observing multiple spots on my TLC plate after a standard Hantzsch synthesis. What are the mechanistic origins of these side products? A1: Multiple spots indicate competing reaction pathways or incomplete conversion. The Hantzsch synthesis involves an initial SN​2 attack by the thioamide sulfur on the α -haloketone, followed by cyclization and dehydration[1]. Common impurities include:

  • Unreacted Starting Materials: Often caused by suboptimal temperatures or incomplete reaction times[2].

  • Oxazole Byproducts: If your thioamide starting material is contaminated with its corresponding amide, the oxygen atom acts as the nucleophile, yielding an oxazole instead of a thiazole[3].

  • 2-Imino-2,3-dihydrothiazoles: When using N -monosubstituted thioureas under acidic conditions, cyclization can occur at the substituted nitrogen rather than the unsubstituted one, leading to isomeric byproducts[2],[3].

  • Dimeric/Polymeric Species: α -haloketones are highly reactive and can undergo self-condensation if the reaction is heated excessively or if intermediates are unstable[3].

Q2: How do solvent and temperature choices quantitatively impact the impurity profile? A2: The activation energy for the cyclization step requires sufficient thermal energy, but excessive heat promotes α -haloketone degradation[2]. Protic solvents like methanol or ethanol are preferred as they stabilize the hydrohalide salt intermediate and facilitate the dehydration step.

Table 1: Quantitative Impact of Reaction Parameters on Thiazole Yield and Impurities

SolventTemperaturePrimary Impurity ObservedTypical Product Yield (%)Causality / Mechanism
Dichloromethane25°C (RT)Unreacted Precursors< 30%Insufficient thermal energy to overcome cyclization activation barrier[2].
Ethanol / Methanol65°C - 80°C (Reflux)Trace Polymeric85 - 95%Optimal stabilization of ionic intermediates; drives dehydration step[1].
Toluene110°C (Reflux)2-Imino Isomers40 - 50%Lack of protic stabilization leads to aberrant nucleophilic attack and regioisomers.
Section 2: Troubleshooting Purification Challenges

Q3: My thiazole product is "oiling out" instead of crystallizing during purification. How do I force crystallization? A3: "Oiling out" occurs when the melting point of the thiazole derivative is lower than the boiling point of the recrystallization solvent, or when the compound precipitates as a supercooled liquid due to a high concentration of impurities depressing the melting point[4]. Shock cooling by placing the hot flask directly into an ice bath exacerbates this issue[4]. Solution:

  • Solvent Switch: Transition to a lower-boiling point solvent in which the compound is soluble hot and insoluble cold[4].

  • Cooling Gradient: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask provides time for the crystal lattice to organize and exclude impurities[4].

  • Seeding: Introduce a pure seed crystal or scratch the glass-liquid interface to provide a nucleation site[5].

Q4: Even after recrystallization, my product retains a yellow/brown tint. How can I remove these persistent colored impurities? A4: Colored impurities are often trace polymeric degradation products that co-crystallize or adsorb onto the surface of the thiazole crystals[5]. Solution: Implement a hot filtration step with activated charcoal[5]. The highly porous carbon matrix selectively traps high-molecular-weight, conjugated polymeric impurities while allowing the monomeric thiazole to pass through.

Section 3: Self-Validating Experimental Protocols
Protocol A: Acid-Base Mediated Precipitation (First-Line Purification)

Causality: The Hantzsch reaction generates one equivalent of hydrohalic acid (e.g., HBr), meaning the thiazole product initially exists as a highly water-soluble hydrohalide salt[1]. Neutralizing this salt converts it to the free base, which is typically insoluble in aqueous media, allowing for selective precipitation away from water-soluble impurities (like unreacted thiourea and inorganic salts)[2],[1].

Step-by-Step Methodology:

  • Reaction Quench: Upon completion of the reaction (monitored by TLC), remove the mixture from heat and allow it to cool to room temperature[1].

  • Neutralization: Slowly pour the crude mixture into a vigorously stirred beaker containing 20 mL of a 5% aqueous Na2​CO3​ solution[2],[1].

  • Validation Check: The solution should effervesce ( CO2​ release). A solid precipitate (the neutral thiazole free base) should immediately begin to form[1]. Self-validation: If the solution remains clear, check the pH; it must be mildly basic (pH 8-9) to ensure complete deprotonation.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the filter cake with ice-cold distilled water to remove residual inorganic salts and unreacted water-soluble precursors[1].

  • Drying: Air-dry the solid on a tared watch glass, followed by drying in a vacuum desiccator overnight[1].

Protocol B: Advanced Recrystallization with Hot Filtration

Causality: For crude products containing polymeric impurities or those that failed to precipitate cleanly, recrystallization exploits differential solubility. Hot filtration ensures insoluble contaminants and charcoal-bound impurities are removed before the product crystallizes[5],[4].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude thiazole in a minimal volume of the chosen "good" solvent (e.g., ethanol) and heat to a gentle boil[4].

  • Decolorization: If the solution is dark, temporarily remove it from the heat source (to prevent boil-over) and add a small amount of activated charcoal[5]. Boil for an additional 5 minutes.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-heated fluted filter paper and stemless funnel into a pre-heated receiving flask[5],[4]. Self-validation: The filtrate must be significantly lighter in color and completely transparent.

  • Crystallization: Cover the receiving flask and allow it to cool slowly to room temperature[4]. Once at room temperature, transfer to an ice bath to maximize yield[4].

  • Recovery: Filter the purified crystals under vacuum, wash with a minimal amount of ice-cold solvent, and dry in a vacuum oven[5],[4].

Recrystallization Crude Crude Solid + Colored Impurities Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal & Boil Dissolve->Charcoal HotFilter Hot Filtration (Pre-heated apparatus) Charcoal->HotFilter Waste Filter Paper: Charcoal + Trapped Impurities HotFilter->Waste Filtrate Clear Hot Filtrate HotFilter->Filtrate Cool Slow Cooling to RT, then Ice Bath Filtrate->Cool PureCrystals Vacuum Filtration: Pure Thiazole Crystals Cool->PureCrystals

Caption: Logical workflow for advanced recrystallization and hot filtration of thiazole derivatives.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (2-Bromothiazol-5-yl)methanamine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with (2-Bromothiazol-5-yl)methanamine dihydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with (2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1). This molecule is a highly versatile building block and fragment library constituent. However, its bifunctional nature—combining a reactive 2-bromothiazole core with a primary amine—demands rigorous handling protocols to prevent premature degradation and ensure experimental reproducibility.

Section 1: Causality-Driven FAQs & Troubleshooting

Q1: My aqueous working solutions (pH 7.4) show significant degradation within 24 hours. What is the mechanism of instability? Expert Insight: The primary degradation pathway in aqueous buffers at physiological or basic pH is Nucleophilic Aromatic Substitution (SNAr)[1]. The bromine atom at the C2 position of the thiazole ring is highly activated by the adjacent electron-withdrawing imine nitrogen[2]. In aqueous environments, hydroxide ions (OH⁻) or water molecules can attack the C2 carbon, displacing the bromide ion to form a 2-hydroxythiazole intermediate, which rapidly tautomerizes to the more stable thiazol-2-one. Additionally, the free primary amine (pKa ~9.0) becomes increasingly deprotonated at pH > 7.0, opening the door for intermolecular oligomerization where the amine of one molecule attacks the C2-bromo position of another. Actionable Fix: Prepare working solutions immediately before use. If prolonged incubation is required, maintain the pH as low as experimentally permissible (e.g., pH 6.0-6.5) to keep the amine fully protonated (rendering it non-nucleophilic) and to reduce the hydroxide ion concentration.

Q2: Can I use standard reducing agents like DTT or β-mercaptoethanol (BME) in my assay buffers? Expert Insight: Absolutely not. Thiols are powerful nucleophiles. When the 2-bromothiazole moiety is exposed to DTT or BME, the thiolate anions will rapidly execute an SNAr attack on the C2 position, completely converting your compound into a thioether adduct within minutes to hours. Actionable Fix: If a reducing environment is mandatory for your protein or biological assay, substitute thiol-based reducing agents with non-nucleophilic alternatives such as TCEP (Tris(2-carboxyethyl)phosphine).

Q3: Why did my lyophilized powder turn into a sticky, discolored gum after opening? Expert Insight: As a dihydrochloride salt, this compound is highly hygroscopic. When exposed to ambient humidity, it absorbs water, creating a localized highly concentrated, acidic microenvironment. Furthermore, primary amines and electron-rich heterocycles are susceptible to oxidation upon prolonged exposure to atmospheric oxygen and light, leading to yellow/brown discoloration[3]. Actionable Fix: Always equilibrate the sealed vial to room temperature before opening to prevent condensation. Store the bulk powder in a desiccator at -20°C, backfilled with argon or nitrogen.

Section 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected half-life and stability of (2-Bromothiazol-5-yl)methanamine dihydrochloride across various solvent systems[4].

Solvent SystemConditionEstimated Stability / Half-LifePrimary Degradation Mechanism
Anhydrous DMSO -20°C, Dark> 6 monthsNone (Stable)
Anhydrous DMSO 25°C, Ambient Light~ 2-4 weeksSlow photolytic degradation / Oxidation
Aqueous Buffer (pH 4.0) 25°C> 48 hoursHighly stable (Amine protonated, low OH⁻)
Aqueous Buffer (pH 7.4) 37°C< 12 hoursHydrolysis (SNAr) / Intermolecular reaction
Buffer + 1mM DTT (pH 7.4) 25°C< 30 minutesRapid Thiol Adduct Formation (SNAr)

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Master Stock Solution

Causality Focus: Water and oxygen are the enemies of this compound. This protocol ensures an anhydrous, inert environment to maximize shelf life.

  • Equilibration: Remove the vial of (2-Bromothiazol-5-yl)methanamine dihydrochloride from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Why? Prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9%, packaged under argon).

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration. Vortex gently until the powder is fully dissolved. The solution should be clear and colorless.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 20-50 µL) in amber microcentrifuge tubes. Why? Amber tubes prevent photolytic degradation of the carbon-bromine bond.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3-5 seconds to displace oxygen before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: LC-MS Validation of Aqueous Stability

Causality Focus: Before running expensive biological assays, validate the integrity of your working solution under exact assay conditions.

  • Sample Preparation: Dilute the 10 mM DMSO stock to your final assay concentration (e.g., 50 µM) in your specific assay buffer (e.g., 50 mM HEPES, pH 7.4)[4].

  • Incubation: Incubate the solution at your assay temperature (e.g., 37°C) in a thermomixer.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0, 1h, 4h, and 24h. Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why? The acidic pH protonates the amine and drops the hydroxide concentration, halting SNAr and hydrolysis.

  • Analysis: Inject onto an LC-MS system (C18 column, Water/MeCN gradient with 0.1% FA). Monitor the parent mass[M+H]+ for the intact free base (m/z ~ 193.0 / 195.0, displaying the characteristic 1:1 bromine isotope pattern).

  • Data Interpretation: A loss of the parent mass coupled with the appearance of m/z ~ 131.0 indicates hydrolysis (loss of Br, addition of OH).

Section 4: Mechanistic Visualizations

degradation_pathways Core (2-Bromothiazol-5-yl)methanamine (Intact) Hydrolysis Hydrolysis (SNAr) Formation of Thiazol-2-one Core->Hydrolysis Aqueous Buffer (pH > 7.5) OH- Attack ThiolAdduct Thiol Adduct Formation (Reaction with DTT/BME) Core->ThiolAdduct Assay Buffers with Thiols (DTT/BME) Oxidation Amine Oxidation (N-Oxides / Degradants) Core->Oxidation Atmospheric O2 Light Exposure Oligomer Intermolecular SNAr (Oligomerization) Core->Oligomer High Conc. & Free Amine (Basic pH)

Fig 1: Primary chemical degradation pathways of (2-Bromothiazol-5-yl)methanamine in solution.

workflow N1 Equilibrate vial to RT (30 min) N2 Dissolve in Anhydrous DMSO N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Purge with Argon & Seal N3->N4 N5 Store at -80°C (Stable >6 months) N4->N5

Fig 2: Optimal workflow for the preparation and storage of anhydrous master stock solutions.

References

  • Title: Thiazole - Wikipedia (Nucleophilic Aromatic Substitution) Source: wikipedia.org URL: [Link]

  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Bromothiazole) Source: fishersci.co.uk URL: [Link]

  • Title: Supporting information Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe? Source: semanticscholar.org URL: [Link]

  • Title: CHEMISTRY OF THE THIAZOLES - Part V. Fine Structure and Orientation Source: ias.ac.in URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-Bromothiazole Cross-Couplings

Welcome to the Technical Support Center. Cross-coupling 2-bromothiazoles is a notorious bottleneck in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cross-coupling 2-bromothiazoles is a notorious bottleneck in medicinal chemistry and drug development. The unique electronic and steric profile of the thiazole ring—specifically the highly nucleophilic sp² nitrogen—frequently leads to catalyst poisoning, hydrodehalogenation, and homocoupling.

This guide provides field-proven, mechanistically grounded solutions for optimizing your Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Troubleshooting Pathways

Understanding the failure modes of your catalytic cycle is the first step to resolving them. The diagram below illustrates the divergent pathways a Pd(II) intermediate can take when reacting with 2-bromothiazole.

Pathway Start 2-Bromothiazole Oxidative Addition Intermediate Pd(II) Intermediate Start->Intermediate Poison N-Coordination (Catalyst Poisoning) Intermediate->Poison Low Steric Bulk Transmetalation Transmetalation / Amine Binding Intermediate->Transmetalation Bulky Ligand e.g., P(tBu)3 Dehalogenation Hydrodehalogenation (Side Reaction) Intermediate->Dehalogenation Slow Transmetalation Product Cross-Coupled Product Transmetalation->Product Reductive Elimination

Mechanistic pathways in 2-bromothiazole cross-coupling and catalyst failure modes.

Frequently Asked Questions (FAQs)

Q1: Why does my palladium catalyst rapidly precipitate as "palladium black" when attempting cross-couplings with 2-bromothiazole?

The Causality: The thiazole ring acts as a potent bidentate ligand. Following the initial oxidative addition of palladium into the C-Br bond, the highly nucleophilic sp² nitrogen of the thiazole ring can coordinate to the electrophilic Pd(II) center of a neighboring catalyst molecule [[1]](). This intermolecular coordination forms a highly stable, off-cycle bis-thiazolyl palladium resting state, which halts the catalytic cycle and induces rapid catalyst aggregation (observed as palladium black) 1.

The Solution: You must induce severe steric crowding around the palladium center. Switching from standard ligands (e.g., PPh₃) to extremely bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(tBu)₃) or Buchwald biaryl ligands (e.g., XPhos) creates a steric shield. This bulk permits only one thiazole moiety to bind at a time, preventing off-cycle coordination and forcing the catalytic cycle forward toward transmetalation 2.

Q2: I am performing a Suzuki-Miyaura coupling, but I am isolating significant amounts of 2,2'-bithiazole instead of my product. How do I suppress this?

The Causality: Homocoupling (2,2'-bithiazole formation) occurs when the rate of transmetalation with the boronic acid is outpaced by a secondary oxidative addition of another 2-bromothiazole molecule, or when the base inadvertently promotes reductive coupling. Strong bases like Cs₂CO₃ exacerbate this by accelerating undesired side-pathways [[3]]().

The Solution: Modulate the base strength and switch the palladium precursor. Replacing Cs₂CO₃ with a milder base like potassium acetate (KOAc) completely suppresses the formation of 2,2'-bithiazole [[3]](). Additionally, utilizing PdCl₂(PhCN)₂ instead of Pd(PPh₃)₄ is highly recommended; the labile benzonitrile (PhCN) ligands dissociate easily, allowing for rapid, controlled transmetalation with the boronic acid before a second thiazole can interfere 3.

Q3: My Buchwald-Hartwig aminations with 2-bromothiazole stall at 30-40% yield. What is the optimal catalyst precursor?

The Causality: Yield stalling in these aminations is typically caused by competitive binding between the amine nucleophile and the thiazole nitrogen at the Pd(II) intermediate. Standard Pd(0) precursors like Pd(dba)₂ are suboptimal because the dibenzylideneacetone (dba) ligands can compete for coordination, further starving the active catalytic species 2.

The Solution: Utilize Palladium(II) trifluoroacetate, Pd(O₂CCF₃)₂, paired with P(tBu)₃. The highly electron-withdrawing trifluoroacetate ligands render the palladium center extremely electrophilic, which significantly accelerates the initial binding of the amine. Empirical data demonstrates that transitioning from Pd(dba)₂ to Pd(O₂CCF₃)₂ increases the yield of 2-bromothiazole amination from 35% to 70% under identical conditions [[2]]().

Quantitative Catalyst Benchmarking

The following tables summarize the empirical data driving our catalyst selection logic. Use these benchmarks to select the appropriate system for your specific coupling type.

Table 1: Base and Catalyst Effects on Suzuki-Miyaura Homocoupling of 2-Bromothiazole [[3]]()

Catalyst SystemBaseTemp (°C)Cross-Coupled YieldHomocoupling (2,2'-bithiazole)
PdCl₂(PhCN)₂ Cs₂CO₃17037%13% (Significant byproduct)
PdCl₂(PhCN)₂ KOAc 170 32% 0% (Completely Suppressed)
PdCl₂(PhCN)₂ Cs₂CO₃13019%Observed
Pd(PPh₃)₄ Cs₂CO₃1700%High (Massive Dehalogenation)

Table 2: Comparison of Precursors for Buchwald-Hartwig Amination of 2-Bromothiazole 2

Catalyst PrecursorLigandBaseYield (%)Mechanistic Causality
Pd(O₂CCF₃)₂ P(tBu)₃ K₃PO₄ 70% Optimal electron deficiency prevents poisoning
Pd(OAc)₂ P(tBu)₃K₃PO₄57%Moderate activity, some off-cycle resting states
Pd(dba)₂ P(tBu)₃K₃PO₄35%dba strongly competes with thiazole for coordination

Experimental Protocols

Workflow Prep Glovebox Prep: Load Pd(O2CCF3)2 & P(tBu)3 Solvent Add Anhydrous Toluene Prep->Solvent Reagents Add 2-Bromothiazole, Amine, K3PO4 Solvent->Reagents Heat Heat to 75°C under Argon Reagents->Heat Workup Aqueous Workup & Flash Chrom. Heat->Workup

Step-by-step workflow for the Buchwald-Hartwig amination of 2-bromothiazole.

Self-Validating Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole

System Validation Check: The use of a visual color change serves as an internal indicator of oxygen ingress or ligand degradation. The active Pd-P(tBu)₃ complex should maintain a clear, distinct color. If the solution turns opaque black before heating, the system has failed the validation check (catalyst poisoning/oxidation has occurred), preventing wasted downstream effort.

Reagents:

  • 2-Bromothiazole (1.0 equiv)

  • Secondary Amine (e.g., dibutylamine) (1.2 equiv)

  • Pd(O₂CCF₃)₂ (2 mol%)

  • P(tBu)₃ (4 mol%)

  • K₃PO₄ (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(O₂CCF₃)₂ (2 mol%), K₃PO₄ (1.5 equiv), and P(tBu)₃ (4 mol%). Note: P(tBu)₃ is highly sensitive to oxidation; handling outside a glovebox will rapidly generate phosphine oxides, killing the active catalyst species.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Stir for 5 minutes at room temperature to allow the pre-catalyst complex to form.

  • Reagent Addition: Add 2-bromothiazole (1.0 equiv) and the secondary amine (1.2 equiv) directly to the mixture. Seal the Schlenk tube tightly with a Teflon valve.

  • Reaction Execution: Remove the tube from the glovebox and transfer it to a pre-heated oil bath at 75 °C. Stir vigorously for 12–24 hours. The high temperature provides the necessary kinetic energy to overcome the activation barrier of the sterically hindered transmetalation step.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the phosphate salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry, ACS Publications URL:3

  • Palladium-Catalyzed Direct α‑C(sp³) Heteroarylation of Ketones under Microwave Irradiation Source: NSF Public Access Repository URL:1

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: The Journal of Organic Chemistry, ACS Publications URL:2

Sources

Troubleshooting

Technical Support Center: Base Selection &amp; Troubleshooting for (2-Bromothiazol-5-yl)methanamine Workflows

Welcome to the Advanced Application Support Center. Working with (2-Bromothiazol-5-yl)methanamine presents a unique "bifunctional dilemma" for synthetic chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Working with (2-Bromothiazol-5-yl)methanamine presents a unique "bifunctional dilemma" for synthetic chemists. The molecule possesses both a highly nucleophilic primary amine at the 5-position and an electrophilic 2-bromothiazole core that is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][2].

When these two reactive sites exist in the same environment, improper base selection can trigger catastrophic self-condensation, oligomerization, or catalyst poisoning. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding functionalizations.

Quantitative Base Selection Matrix

To prevent competing side reactions, the base must be precisely matched to the target transformation. (2-Bromothiazol-5-yl)methanamine is most commonly supplied as a stable hydrochloride salt (CAS: 1001413-46-2)[3], meaning the base must first liberate the amine without over-activating the system.

BaseAqueous pKaSteric ProfileSuitability for AmidationMechanistic Rationale & Causality
DIPEA (Hünig's Base)10.1HighOptimal Sufficiently basic to neutralize the HCl salt. High steric bulk prevents it from acting as a competing nucleophile, minimizing racemization and side reactions[4].
TEA (Triethylamine)10.75ModerateAcceptable Strong enough for complete deprotonation, but lower steric hindrance slightly increases the risk of base-catalyzed side reactions compared to DIPEA[4].
NMM (N-Methylmorpholine)7.38LowPoor Inadequate pKa to fully liberate the hydrochloride salt of the amine, leading to sluggish reaction rates and stalled couplings[4].
Pyridine 5.14LowDo Not Use Too weak to effect efficient amide bond formation due to incomplete acid/salt deprotonation[4].
K₂CO₃ / Cs₂CO₃ ~10.3HeterogeneousCross-Coupling Only Inorganic bases are required for Pd-catalyzed Suzuki/Buchwald couplings at the 2-bromo position, but only after the primary amine is protected[5].

Workflow & Mechanistic Decision Tree

The following logic flow dictates how to approach base selection and protection strategies based on your target electrophilic or nucleophilic site.

BaseSelection Start Substrate: (2-Bromothiazol-5-yl)methanamine (Bifunctional) PathAmide Goal: Amidation at Primary Amine Start->PathAmide PathCoupling Goal: Cross-Coupling at 2-Bromo Position Start->PathCoupling BaseAmide Base: DIPEA (pKa 10.1) Sterically Hindered PathAmide->BaseAmide RiskCoupling Risk: Catalyst Poisoning & Amine Oxidation PathCoupling->RiskCoupling If amine is unprotected RiskAmide Risk: Self-Condensation (Intermolecular SNAr) BaseAmide->RiskAmide If base is too strong/excessive BaseCoupling Base: K2CO3 / Cs2CO3 Inorganic, Heterogeneous SolutionAmide Solution: Dropwise addition, Dilute conditions (<0.1M) RiskAmide->SolutionAmide SolutionCoupling Solution: Boc-Protection Prior to Pd-Catalysis RiskCoupling->SolutionCoupling SolutionCoupling->BaseCoupling Proceed with Coupling

Decision matrix for base selection and side-reaction mitigation in bifunctional thiazoles.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a ladder of high-molecular-weight byproducts during my amide coupling? Causality: You are observing intermolecular SNAr (self-condensation). The 2-bromo position of the thiazole ring is highly activated toward nucleophiles[2]. When you deprotonate the primary amine using a strong or excessive base, the free amine of one molecule rapidly attacks the 2-bromo position of an adjacent molecule. Solution: Keep the reaction concentration low (< 0.1 M). Use a sterically hindered base like DIPEA, which limits unwanted base-catalyzed side reactions[4]. Most importantly, pre-activate your carboxylic acid before introducing the amine, and add the amine dropwise at 0 °C.

Q2: My amidation yield is <20% when using the hydrochloride salt of (2-Bromothiazol-5-yl)methanamine. What is wrong? Causality: Incomplete deprotonation. The HCl salt of this amine requires a base with a sufficiently high pKa to liberate the free amine into the organic solvent[3]. If you used Pyridine (pKa 5.14) or NMM (pKa 7.38), the base is simply too weak to shift the equilibrium[4]. Solution: Switch to DIPEA (pKa 10.1) and use at least 2.5 equivalents (1.0 eq to neutralize the HCl salt, and 1.5 eq to drive the coupling reaction).

Q3: Can I perform a Suzuki cross-coupling directly on the 2-bromo position without protecting the primary amine? Causality: No. The free primary amine will coordinate with the Palladium catalyst, causing severe catalyst poisoning. Furthermore, the basic conditions required for Suzuki coupling (e.g., aqueous K₂CO₃ and heat) will drastically accelerate the self-condensation of the unprotected amine attacking the 2-bromo position. Solution: You must mask the nucleophilicity of the amine. Protect the primary amine as a Boc-carbamate prior to any transition-metal catalyzed cross-coupling[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Controlled Amidation (Preventing Self-Condensation)

Objective: Couple a carboxylic acid to the 5-aminomethyl group while leaving the 2-bromo position intact.

  • Activation: In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to yield a 0.1 M final concentration). Add DIPEA (1.5 eq). Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: The solution should turn pale yellow, indicating the formation of the active OBt-ester.

  • Pre-Liberation: In a separate vial, suspend (2-Bromothiazol-5-yl)methanamine HCl (1.0 eq) in a minimum volume of DMF. Add DIPEA (1.0 eq) and sonicate for 2 minutes.

    • Causality: Pre-liberating the amine in a separate vial prevents exposing the highly reactive free amine to heat or high concentrations without the electrophile immediately present.

  • Coupling: Cool the activated acid solution to 0 °C. Add the pre-liberated amine solution dropwise over 10 minutes.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint 2: Spot the reaction mixture on wet pH paper. It must read between pH 8–9. If the pH is <7, the HCl salt has consumed your base, and the coupling will stall. Add additional DIPEA in 0.2 eq increments if necessary.

Protocol B: Boc-Protection Prior to 2-Position Functionalization

Objective: Mask the primary amine to enable downstream SNAr or Pd-catalyzed cross-coupling at the 2-bromo site.

  • Suspension: Suspend (2-Bromothiazol-5-yl)methanamine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Neutralization: Add Triethylamine (TEA) (2.5 eq) dropwise.

    • Causality: TEA is chosen here over DIPEA because it is less expensive, sufficiently strong to liberate the HCl salt, and easily removed during aqueous workup[4].

  • Protection: Dissolve Boc-anhydride (Boc₂O, 1.1 eq) in a small volume of DCM and add it dropwise to the mixture.

  • Completion: Stir for 4 hours at room temperature.

    • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The starting material (primary amine) will stain a deep purple/red. The reaction is complete when the baseline purple spot disappears, and the new Boc-protected product (which does not stain with Ninhydrin without heating/acid) appears at a higher Rf.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link]

  • Chemistry of the thiazoles Indian Academy of Sciences[Link]

  • Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c ResearchGate[Link]

  • Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions of Thiazoles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common but frustrating issue of homocoupling during the Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common but frustrating issue of homocoupling during the Suzuki-Miyaura cross-coupling of thiazole substrates. Thiazoles present unique electronic and coordination challenges that often exacerbate side reactions. This document provides an in-depth mechanistic understanding, actionable troubleshooting strategies, and self-validating experimental protocols to ensure high-fidelity cross-coupling.

Section 1: Mechanistic Causality of Thiazole Homocoupling

Q: Why is homocoupling such a persistent issue specifically when working with thiazole substrates? A: Thiazoles possess both nitrogen and sulfur heteroatoms, which act as strong σ-donors. These heteroatoms can inappropriately coordinate to the palladium center, effectively poisoning the catalyst or altering its electronic properties[1]. This coordination significantly slows down the turnover-limiting transmetalation step. When the desired cross-coupling pathway is kinetically decelerated, off-cycle side reactions—such as the oxidative homocoupling of the boronic acid or reductive homocoupling of the aryl halide—have the time to compete and dominate the product profile. Furthermore, thiazole boronic acids are highly susceptible to protodeboronation[2], prompting researchers to use excess boronic acid, which inadvertently increases the statistical probability of homocoupling[3].

Q: What is the exact mechanism driving the oxidative homocoupling of boronic acids? A: Oxidative homocoupling primarily occurs when Pd(II) species are present in the absence of the aryl halide, or when adventitious oxygen infiltrates the system[4]. In this off-cycle pathway, two equivalents of the boronic acid transmetalate onto a Pd(II) center (either an unreduced precatalyst or an oxygen-oxidized Pd species). Subsequent reductive elimination yields the homocoupled biaryl dimer and reduces the Pd(II) to the active Pd(0) state[2]. If oxygen is present, it rapidly re-oxidizes the Pd(0) back to Pd(II), creating a vicious catalytic homocoupling loop[5],[6].

Mechanism Pd2 Pd(II) Species (Precatalyst or O2 oxidized) Trans1 1st Transmetalation (Thiazole-B(OH)2) Pd2->Trans1 Trans2 2nd Transmetalation (Thiazole-B(OH)2) Trans1->Trans2 RedElim Reductive Elimination Trans2->RedElim Pd0 Pd(0) Active Catalyst RedElim->Pd0 Dimer Thiazole Homodimer RedElim->Dimer O2 O2 Oxidation (Catalytic Loop) Pd0->O2 Adventitious O2 O2->Pd2

Catalytic cycle of oxidative boronic acid homocoupling driven by Pd(II) and oxygen.

Section 2: Troubleshooting & Optimization Strategies

Q: How can I completely suppress oxygen-induced homocoupling in my thiazole couplings? A: Rigorous exclusion of oxygen is non-negotiable. Standard balloon degassing is often insufficient for sensitive thiazole substrates. We recommend a subsurface sparging protocol with an inert gas (Nitrogen or Argon) for at least 15–30 minutes[5]. Additionally, the presence of unreduced Pd(II) precatalysts (like Pd(OAc)2) can initiate the first homocoupling cycle[2]. Adding a mild reducing agent, such as potassium formate (1-2 equivalents), prior to catalyst introduction minimizes the concentration of free Pd(II) without inhibiting the main catalytic cycle[5],[6].

Q: Which catalyst and ligand combinations are most effective for thiazoles to outcompete homocoupling? A: To favor cross-coupling, you need a highly active catalyst that accelerates oxidative addition and transmetalation. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos and SPhos are exceptional[3]. They facilitate the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. Their steric bulk also accelerates reductive elimination, leaving less time for homocoupling to occur[7].

Table 1: Catalyst/Ligand Optimization for Thiazole Substrates

Catalyst/Ligand SystemRecommended BaseSolvent SystemHomocoupling RiskMechanistic Advantage
Pd(OAc)2 / SPhos K3PO4Dioxane/H2OLowBulky ligand accelerates reductive elimination; handles steric hindrance well[3].
Pd2(dba)3 / XPhos Cs2CO3Toluene/H2OVery LowDirect Pd(0) source avoids initial Pd(II)-driven homocoupling[5].
Pd(dppf)Cl2 Na2CO3DMF/H2OHighSlower transmetalation with thiazoles; prone to Pd(II) reduction via homocoupling[2].
Pd-PEPPSI-iPr K2CO3IsopropanolModerateHighly active, but initial activation requires reduction of Pd(II), risking minor homocoupling[2].

Q: Does the choice of the thiazole boron reagent matter? A: Absolutely. Free thiazole boronic acids are unstable and prone to rapid decomposition and homocoupling. Utilizing boronic esters (like pinacol esters, Bpin) or MIDA boronates provides a "slow-release" mechanism[5],[3]. By maintaining a low, steady-state concentration of the active boronic acid in the reaction mixture, the kinetic probability of two boronic acid molecules interacting at the palladium center simultaneously is drastically reduced.

Workflow Identify Identify Dimer Impurity (LC-MS / NMR) IsBoronic Boronic Acid Dimer? Identify->IsBoronic Sol1 1. Subsurface Ar Sparging 2. Add K-formate 3. Use MIDA Boronates IsBoronic->Sol1 Yes (Oxidative) Sol2 1. Switch to XPhos/SPhos 2. Optimize Base (K3PO4) 3. Increase Boronate Eq. IsBoronic->Sol2 No (Aryl Halide Dimer)

Diagnostic workflow for identifying and resolving homocoupling impurities in Suzuki reactions.

Section 3: Validated Experimental Protocols

Protocol: Homocoupling-Minimized Suzuki-Miyaura Coupling of Thiazole Substrates

This self-validating protocol utilizes a Pd(0) precatalyst, bulky ligands, and a slow-release boronic ester to systematically eliminate the variables that cause homocoupling[5],[3].

Materials:

  • Thiazole-aryl halide (1.0 equiv)

  • Thiazole-boronic acid pinacol ester (Bpin) (1.1 equiv)

  • Pd2(dba)3 (2.5 mol%, yields 5 mol% Pd)

  • XPhos (10 mol%)

  • K3PO4 (anhydrous, 2.0 equiv)

  • 1,4-Dioxane / H2O (4:1 ratio)

  • Potassium formate (0.5 equiv) - Optional, if using a Pd(II) source instead of Pd2(dba)3.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiazole-aryl halide, thiazole-Bpin, XPhos, and K3PO4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times (Freeze-Pump-Thaw is recommended for highly sensitive substrates)[3].

  • Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H2O mixture. Perform a subsurface sparge by bubbling Argon directly through the solvent for at least 30 minutes[5],[6].

  • Solvent Addition: Transfer the degassed solvent mixture to the Schlenk flask via a gas-tight syringe under positive Argon pressure.

  • Catalyst Introduction: Briefly open the flask under a heavy blanket of Argon and add the Pd2(dba)3. (Note: Adding the Pd(0) source after degassing prevents premature oxidation).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress via LC-MS. The bulky XPhos ligand will ensure rapid transmetalation and reductive elimination, outcompeting dimer formation.

  • Workup: Upon consumption of the starting material, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash with water and brine, dry over MgSO4, and concentrate for purification.

References[5] BenchChem Technical Support Team. "Strategies to minimize homocoupling in Suzuki reactions." BenchChem. URL:https://www.benchchem.com[3] BenchChem Technical Support Team. "Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid." BenchChem. URL:https://www.benchchem.com[1] J. A. Wiles et al. "Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts." Canadian Science Publishing. URL:https://cdnsciencepub.com/doi/10.1139/v05-236[6] D. S. Ennis et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ACS Publications. URL:https://pubs.acs.org/doi/10.1021/op700045f[2] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/[4] A. F. de la Torre et al. "Heterogeneous Catalysis for Cross-Coupling Reactions." ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.0c00535[7] A. F. G. da Silva et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." MDPI. URL:https://www.mdpi.com/1420-3049/28/11/4318

Sources

Reference Data & Comparative Studies

Validation

Analytical Dynamics in the NMR Characterization of (2-Bromothiazol-5-yl)methanamine Derivatives

(2-Bromothiazol-5-yl)methanamine is a highly versatile bifunctional pharmacophore frequently utilized in the development of kinase inhibitors and GPCR modulators. The C2-bromine atom serves as a prime candidate for palla...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Bromothiazol-5-yl)methanamine is a highly versatile bifunctional pharmacophore frequently utilized in the development of kinase inhibitors and GPCR modulators. The C2-bromine atom serves as a prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while the C5-methanamine moiety acts as a critical hydrogen-bond donor/acceptor in target binding pockets.

Because the molecule is often isolated as a hydrobromide salt to prevent oxidative degradation and improve bench stability[1],[2], precise structural verification is paramount. The analytical challenge lies in confirming the regiochemistry of the thiazole ring and quantifying amine proton exchange rates. This guide objectively compares Nuclear Magnetic Resonance (NMR) acquisition platforms and solvent systems to establish a definitive, self-validating protocol for characterizing these derivatives.

Platform Efficacy: High-Field vs. Benchtop NMR

The choice of hardware dictates the depth of structural information available. While high-field superconducting systems are the gold standard for complete elucidation, benchtop permanent magnets have revolutionized in-process PAT (Process Analytical Technology). Because (2-Bromothiazol-5-yl)methanamine possesses a highly simplified 1 H spectrum (a distinct C4-H singlet, a methylene singlet, and an amine broad singlet), benchtop NMR is surprisingly effective for routine purity checks.

Table 1: Hardware Performance Comparison
Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Causality & Experimental Impact
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (NdFeB Permanent)Higher field increases the population difference across spin states, exponentially boosting intrinsic sensitivity.
Resolution (Dispersion) ~600 Hz / ppm~80 Hz / ppmHigh-field dispersion prevents peak overlap between the thiazole C4-H and potential aromatic impurities.
2D NMR Capability Routine (HSQC, HMBC, NOESY)Limited (COSY, basic HSQC)HMBC is mandatory for assigning the quaternary C2-Br and C5 carbons, which lack direct proton attachments[3].
Throughput & Utility Core facility, high maintenanceFume-hood compatible, rapidBenchtop allows real-time reaction monitoring (e.g., tracking the reduction of a nitrile precursor to the methanamine).

Solvent-Induced Causality and Chemical Shifts

The choice between Chloroform-d (CDCl 3​ ) and Dimethyl Sulfoxide-d6 (DMSO-d 6​ ) is not merely a matter of solubility; it fundamentally alters the observed spectrum due to solvent-solute interactions. The relationship between experimental proton chemical shifts and the calculated π -electron densities on the respective carbon atoms in bromothiazoles is highly sensitive to the solvent environment[4].

  • In CDCl 3​ : The non-polar environment allows rapid intermolecular proton exchange of the -NH 2​ group, often resulting in a severely broadened or completely absent signal. The C4 proton typically resonates around 7.35 ppm[5].

  • In DMSO-d 6​ : The strong hydrogen-bond accepting nature of the sulfoxide oxygen "locks" the amine protons, slowing their exchange rate on the NMR timescale and sharpening the signal. Furthermore, the highly polar DMSO solvent disrupts the inherent dipole moment of the thiazole ring, causing a diagnostic downfield shift of the C4-H proton to approximately 7.60 ppm[5].

Table 2: Comparative 1 H NMR Chemical Shifts (ppm)
Proton AssignmentCDCl 3​ Shift (ppm)DMSO-d 6​ Shift (ppm)MultiplicityIntegration
Thiazole C4-H 7.35 – 7.457.55 – 7.65Singlet (s)1H
Methylene (-CH 2​ -) 4.053.95Singlet (s)2H
Amine (-NH 2​ ) *1.60 – 1.90 (Broad)8.10 – 8.30 (Salt form)Broad Singlet (br s)2H / 3H

*Note: The amine shift in DMSO-d 6​ is listed for the hydrobromide salt, as this is the most common stable commercial form of the derivative[1],[2].

G S1 Select Solvent for Thiazole Derivative S2 Analyze Amine (-NH2) Exchange Dynamics? S1->S2 S3 Use DMSO-d6 (H-bonding slows exchange) S2->S3 Yes S5 Check Solubility (>20 mg/mL?) S2->S5 No S4 Use CDCl3 (Rapid exchange, broad peak) S5->S3 No S5->S4 Yes

Decision matrix for NMR solvent selection based on amine exchange dynamics.

Self-Validating Quantitative NMR (qNMR) Protocol

To ensure absolute trustworthiness in purity determination, the experimental protocol must validate its own parameters. If the spin-lattice relaxation time (T 1​ ) is underestimated, the integration will be artificially low, destroying quantitative accuracy. The following protocol incorporates a mandatory feedback loop.

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 15.0 mg of (2-Bromothiazol-5-yl)methanamine hydrobromide and 5.0 mg of TraceCERT® maleic acid (internal standard) using a microbalance. Dissolve in 0.6 mL of DMSO-d 6​ .

  • Causality: Maleic acid provides a distinct, sharp singlet at ~6.26 ppm. This is completely isolated from the thiazole C4-H (~7.60 ppm) and the methylene protons (~3.95 ppm), preventing integration overlap.

Step 2: T 1​ Relaxation Assessment (The Validation Loop)

  • Action: Execute an Inversion Recovery experiment (180°- τ -90°).

  • Self-Validation Checkpoint: Calculate the longest T 1​ in the molecule (typically the isolated C4-H proton). Set the inter-pulse delay (D1) to at least 5×T1​ (usually >7 seconds) to ensure >99% longitudinal magnetization recovery. If D1 < 5×T1​ , the system must flag a protocol error and automatically extend the delay.

Step 3: Acquisition and Digital Resolution

  • Action: Acquire 16 transients (ns=16) with a 90° flip angle. Ensure the spectral width encompasses -2 to 14 ppm with a minimum of 64k data points.

  • Causality: High digital resolution prevents truncation artifacts in the Free Induction Decay (FID) and ensures accurate integration of the sharp C4-H singlet.

Step 4: Post-Processing and S/N Verification

  • Action: Apply a 0.3 Hz exponential line broadening function.

  • Self-Validation Checkpoint: The Signal-to-Noise (S/N) ratio of the C4-H peak must exceed 150:1. If S/N < 150, the protocol dictates doubling the number of transients (ns=32) and re-acquiring. Finally, integrate the maleic acid standard. If the calculated mass deviates by >1% from the gravimetric input, the sample must be reprepared to rule out weighing errors or incomplete relaxation.

G N1 Sample Prep (15 mg in 0.6 mL Solvent) N2 Lock & Shim (Automated Gradient Shimming) N1->N2 N3 1D 1H Acquisition (ns=16, d1=5s) N2->N3 N4 S/N > 150 & Line Shape < 1 Hz? N3->N4 N5 Proceed to 2D NMR (HSQC, HMBC) N4->N5 Yes N6 Increase ns or Re-shim N4->N6 No N6->N3

Workflow for self-validating NMR acquisition ensuring quantitative reliability.

Sources

Comparative

The Analytical Challenge of Thiazole Derivatives

Advanced Biphenyl vs. Traditional C18 UHPLC Columns for the LC-MS/MS Analysis of Novel Thiazole Derivatives: A Comprehensive Comparison Guide Thiazoles and aminothiazoles represent a highly versatile class of heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Biphenyl vs. Traditional C18 UHPLC Columns for the LC-MS/MS Analysis of Novel Thiazole Derivatives: A Comprehensive Comparison Guide

Thiazoles and aminothiazoles represent a highly versatile class of heterocyclic pharmacophores utilized extensively in modern drug discovery for their broad-spectrum antibacterial, anti-inflammatory, and anticancer properties[1]. However, translating these novel compounds from synthesis to preclinical pharmacokinetic evaluation presents a rigorous analytical challenge.

When utilizing standard Octadecylsilane (C18) reversed-phase columns for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter poor retention, severe peak tailing, and co-elution with endogenous matrix components. Because C18 relies exclusively on hydrophobic dispersive forces, polar nitrogen- and sulfur-containing heterocycles like thiazoles resist partitioning into the stationary phase. Attempting to force retention by using highly aqueous mobile phases often leads to stationary phase "dewetting" (phase collapse), resulting in irreproducible retention times and compromised method integrity[2].

Mechanistic Comparison: C18 vs. Biphenyl Chemistries

To overcome the fundamental limitations of C18 chemistries, Biphenyl stationary phases offer a highly effective, orthogonal alternative[2].

  • Standard C18 Columns: Interaction is limited to van der Waals forces. The electron-rich, polar nature of the thiazole ring prevents strong binding with the hydrophobic alkyl chains, causing the analytes to elute dangerously close to the void volume where unprecipitated salts and phospholipids cause severe ion suppression.

  • Advanced Biphenyl Columns: The biphenyl ligand consists of two phenyl rings separated by a single carbon-carbon bond, allowing for dynamic steric alignment. This unique geometry facilitates strong π-π interactions with the delocalized electrons of the thiazole ring, alongside dipole-dipole interactions. Consequently, Biphenyl columns selectively retain aromatic and heterocyclic compounds much longer than C18 columns, pushing the analytes past the early-eluting matrix suppression zone.

LCMS_Workflow Sample Thiazole Sample Prep (Protein Precipitation) Injection UHPLC Injection Sample->Injection C18 Standard C18 Column (Hydrophobic Only) Injection->C18 Traditional Biphenyl Biphenyl Column (π-π & Dipole) Injection->Biphenyl Optimized C18_Out Poor Retention Matrix Co-elution C18->C18_Out Biph_Out Enhanced Retention Isobaric Resolution Biphenyl->Biph_Out MS ESI-MS/MS (MRM) Detection C18_Out->MS Ion Suppression Biph_Out->MS High Sensitivity Data Quantification & Validation MS->Data

Figure 1: Comparative LC-MS/MS workflow logic for thiazole analysis using C18 vs. Biphenyl columns.

Experimental Design & Self-Validating Protocol

To objectively compare these two column chemistries, we outline a highly optimized LC-MS/MS workflow[3].

Self-Validating Mechanism: This protocol functions as a self-validating system through the inclusion of a Stable-Isotope-Labeled Internal Standard (SIL-IS) spiked prior to extraction. By continuously monitoring the absolute peak area of the SIL-IS across all injections, the system automatically flags unmitigated matrix effects. If the SIL-IS area deviates by >15% compared to neat solvent standards, the run is invalidated, ensuring that reported quantification limits are mechanistically sound and not an artifact of matrix suppression.

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (e.g., rat plasma) spiked with novel aminothiazole derivatives and the SIL-IS into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing solvent-induced peak broadening during injection.

Step 2: UHPLC Separation Parameters

  • Columns Compared: Standard C18 (2.1 x 100 mm, 1.7 µm) vs. Advanced Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate. (The ammonium formate buffer is critical for controlling the ionization state and shielding residual silanols to improve peak shape)[3].

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is strictly preferred over acetonitrile for Biphenyl columns, as acetonitrile's triple bond can competitively disrupt the π-π interactions between the stationary phase and the analyte).

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 4 mins, hold for 1.5 mins, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Detection

  • Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Multiple Reaction Monitoring (MRM). The fragmentation pathways of thiazoles typically involve the cleavage of the heterocyclic ring, producing highly stable, diagnostic product ions suitable for ultra-trace quantification[4].

Comparative Performance Data

The following table summarizes the quantitative performance of three novel thiazole derivatives (including a pair of structural isobars) analyzed on both column chemistries under identical gradient conditions.

AnalyteColumn ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)LOQ (ng/mL)
Thiazole A Standard C181.151.85 (Tailing)-42% (Suppression)5.0
Advanced Biphenyl 2.85 1.10 (Symmetrical) -8% (Minimal) 0.5
Aminothiazole B Standard C180.952.10 (Tailing)-55% (Suppression)10.0
Advanced Biphenyl 2.40 1.05 (Symmetrical) -5% (Minimal) 1.0
Isobaric Thiazole C Standard C181.181.90 (Co-elution)-40% (Suppression)N/A (Unresolved)
Advanced Biphenyl 3.15 1.12 (Resolved) -10% (Minimal) 0.5

Mechanistic Insights & Causality

The experimental data reveals a stark contrast in performance driven entirely by the underlying chemical physics of the stationary phases:

  • Retention & Matrix Effects: On the C18 column, the highly polar Aminothiazole B elutes at 0.95 minutes. This places it directly in the solvent front where unprecipitated salts and phospholipids elute, causing severe ion suppression (-55% matrix effect) and artificially raising the Limit of Quantification (LOQ). Conversely, the Biphenyl column's π-π interactions delay the elution to 2.40 minutes, completely bypassing the suppression zone and improving sensitivity tenfold.

  • Isobaric Resolution: Thiazole A and Isobaric Thiazole C co-elute on the C18 column because their hydrophobic profiles are identical. However, the Biphenyl column successfully resolves them (2.85 vs 3.15 min). This causality stems from slight differences in the electron density distribution of the isobaric rings, which interact differently with the highly polarizable π-electrons of the biphenyl stationary phase.

  • Peak Shape: The addition of 5 mM ammonium formate in the mobile phase, combined with the Biphenyl ligand's superior shielding of residual surface silanols, eliminates the secondary cation-exchange interactions that cause the severe peak tailing (Tf > 2.0) observed on the C18 column.

Conclusion & Recommendations

For the LC-MS/MS analysis of novel thiazole and aminothiazole derivatives, traditional C18 columns are fundamentally mismatched to the analytes' physicochemical properties. Advanced Biphenyl UHPLC columns provide the necessary orthogonal selectivity, leveraging π-π interactions to increase retention, resolve structural isobars, and eliminate matrix-induced ion suppression. Drug development professionals should default to Biphenyl chemistries when developing high-throughput pharmacokinetic assays for heterocyclic pharmacophores to ensure maximum sensitivity and method robustness.

References

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry URL: [Link]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: AMT HALO 90Å C18, AQ-C18, Biphenyl, New Alternatives to C18 Brochure Source: MZ-Analysentechnik URL: [Link]

Sources

Validation

Structure elucidation of 2,5-disubstituted thiazoles

Deciphering Thiazole Regiochemistry: A Comparative Guide to Structure Elucidation Platforms for 2,5-Disubstituted Thiazoles As a Senior Application Scientist, I frequently encounter what I call the "thiazole trap" in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Thiazole Regiochemistry: A Comparative Guide to Structure Elucidation Platforms for 2,5-Disubstituted Thiazoles

As a Senior Application Scientist, I frequently encounter what I call the "thiazole trap" in drug development and natural product isolation. When synthesizing or isolating substituted thiazoles, determining the exact regiochemistry—specifically distinguishing between 2,4-disubstituted and 2,5-disubstituted isomers—is notoriously prone to human error. Because the thiazole ring in these isomers contains only a single, isolated proton (H-5 in the 2,4-isomer; H-4 in the 2,5-isomer), simple 1 H NMR multiplicity analysis is rendered useless. The proton appears as a sharp singlet in both cases.

To definitively resolve this, we must move beyond human intuition and rely on the causality of heteronuclear coupling and algorithmic objectivity. This guide objectively compares the performance of leading Computer-Assisted Structure Elucidation (CASE) platforms against traditional manual analysis, providing a self-validating experimental workflow to guarantee structural integrity.

The Scientific Challenge: Why Human Intuition Fails

The core issue with 2,5-disubstituted thiazoles lies in confirmation bias. A chemist expecting a 2,5-isomer will observe a 1 H singlet at ~7.8 ppm, acquire a standard 1 H- 13 C HMBC, and map the correlations to the expected quaternary carbons. However, without calculating the theoretical chemical shifts of the alternative 2,4-isomer, they cannot mathematically exclude it.

To break this ambiguity, we must exploit the 15 N nucleus. In a 2,5-disubstituted thiazole, the H-4 proton exhibits a strong 2J coupling to the thiazole nitrogen (N-3)[1]. Conversely, the H-5 proton in a 2,4-disubstituted thiazole shows a 3J coupling to N-3. By integrating 1 H- 15 N HMBC data with advanced CASE software, we create a self-validating system where the data mathematically converges on a single structural hypothesis, disproving all alternatives.

The Self-Validating Protocol: Multi-Nuclear NMR Workflow

To ensure that any downstream software analysis is built on absolute truth, the following data acquisition protocol must be strictly adhered to. This methodology provides the necessary constraints for algorithmic elucidation.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified thiazole in 600 µL of DMSO- d6​ . Ensure the sample is strictly free of paramagnetic impurities to preserve long-range relaxation times.

  • High-Resolution Mass Spectrometry (HRMS): Obtain exact mass data to lock in the absolute molecular formula (MF), which serves as the foundational constraint for CASE algorithms[2].

  • 1D NMR Acquisition: Acquire standard 1 H (minimum 16 scans) and 13 C NMR (minimum 512 scans) using a 500 MHz or higher spectrometer equipped with a cryoprobe to ensure high signal-to-noise ratios for quaternary carbons[1].

  • Multiplicity-Edited HSQC: Acquire 1 H- 13 C HSQC to definitively identify the single thiazole CH correlation, isolating it from any substituent signals.

  • Optimized 1 H- 13 C HMBC: Acquire HMBC optimized for long-range couplings ( J = 8 Hz). Map the correlations from the isolated thiazole proton to the quaternary carbons of the substituents.

  • Optimized 1 H- 15 N HMBC (Critical Step): Acquire 1 H- 15 N HMBC optimized for J = 5–10 Hz. The thiazole nitrogen typically resonates between 304 ppm and 312 ppm. The presence of a strong 2JHN​ correlation is the definitive marker for the H-4 proton of a 2,5-disubstituted thiazole[1].

Platform Comparison: Algorithmic Objectivity vs. Human Bias

Once the self-validating data matrix is acquired, the choice of elucidation platform dictates the speed and accuracy of the final assignment.

ACD/Labs Structure Elucidator Suite (The Algorithmic Powerhouse)

ACD/Labs Structure Elucidator is the industry standard for de novo elucidation of complex unknowns[2].

  • Mechanism & Causality: The software ingests the HRMS Molecular Formula and NMR data to autonomously generate a Molecular Connectivity Diagram (MCD)[2]. By removing human intuition, it exhaustively generates all mathematically possible isomers (2,4-, 2,5-, and 4,5-thiazoles). It then utilizes HOSE (Hierarchical Orthogonal Space Environment) codes and neural networks to predict the 13 C and 15 N chemical shifts for each candidate[3].

  • Validation: It employs DP4 probability metrics to rank the candidates. If the 2,5-isomer yields a DP4 score of >99%, the structure is mathematically validated against all alternatives[4].

Mestrelab Mnova Structure Elucidation (The Agile Workflow)

Mnova offers a highly integrated CASE system that excels in environments where rapid verification of synthetic products is required[5].

  • Mechanism & Causality: Mnova utilizes Global Spectral Deconvolution (GSD) for automated peak picking and multiplet analysis[5]. It generates structural constraints based on the 2D NMR data and allows the scientist to interactively guide the elucidation process.

  • Validation: It ranks generated structures using empirical 13 C chemical shift predictions. While slightly more reliant on user interaction than ACD/Labs, it drastically reduces the time required to verify expected 2,5-disubstituted products compared to manual analysis.

Manual Elucidation via Bruker TopSpin (The Traditional Baseline)
  • Mechanism & Causality: The scientist manually picks peaks, measures distances, and draws the structure based on visual inspection of the HMBC contours.

  • Validation: This approach is fundamentally flawed for ambiguous heterocycles. It lacks a statistical mechanism to disprove the presence of the 2,4-isomer, leaving the final assignment highly vulnerable to confirmation bias.

Quantitative Performance Matrix

The following table summarizes the performance of each approach when tasked with resolving a highly ambiguous 2,5-disubstituted thiazole dataset.

Feature / MetricACD/Labs Structure ElucidatorMnova Structure ElucidationManual Analysis (TopSpin)
Primary Mechanism MCD & Exhaustive GenerationGSD & Interactive ConstraintsHuman Intuition
Handling of 15 N HMBC Automated 2J vs 3J mappingManual constraint entryHigh risk of misinterpretation
Statistical Validation DP4 Probability Metrics[2]Empirical 13 C Shift RankingNone (Confirmation Bias)
Compute / Analysis Time < 5 minutes10 - 15 minutesHours to Days
Ideal Use Case De novo elucidation, complex unknownsRapid verification of synthetic productsBasic, unambiguous structures

Algorithmic Workflow Visualization

The diagram below illustrates the self-validating logical pathways utilized by advanced CASE systems to eliminate human bias and resolve thiazole regiochemistry.

CASE_Workflow Data Input NMR Data (1H, 13C, HSQC, HMBC, 15N HMBC) MCD Generate Molecular Connectivity Diagram (MCD) Data->MCD HRMS High-Resolution MS (Molecular Formula) HRMS->MCD Isomers Generate Candidate Isomers (2,4- vs 2,5- vs 4,5-thiazoles) MCD->Isomers Predict Predict Chemical Shifts (HOSE Codes / Neural Networks) Isomers->Predict Rank Calculate DP4 Probability (Statistical Ranking) Predict->Rank Result Validated 2,5-Disubstituted Thiazole (>99% DP4 Score) Rank->Result

Algorithmic workflow for resolving thiazole regiochemistry using CASE and DP4 probability metrics.

Conclusion & Recommendations

For modern drug development professionals, relying solely on manual interpretation of 1 H and 13 C NMR data for isolated heterocyclic systems is an unacceptable structural risk.

If your laboratory routinely deals with de novo elucidation or highly ambiguous scaffolds, ACD/Labs Structure Elucidator Suite is the mandatory choice due to its exhaustive MCD generation and rigorous DP4 statistical validation. For laboratories focused on high-throughput synthetic verification, Mnova Structure Elucidation provides an excellent, agile alternative that seamlessly integrates into standard analytical workflows. Regardless of the software chosen, the inclusion of 1 H- 15 N HMBC in your experimental protocol is non-negotiable for establishing the absolute truth of thiazole regiochemistry.

References

  • Computational methods for NMR and MS for structure elucidation I: software for basic NMR.
  • Structure Elucidator Suite - CASE NMR Software. ACD/Labs.
  • Cu(II) Propionyl-Thiazole Thiosemicarbazone Complexes: Crystal Structure, Inhibition of Human Topoisomerase IIα, and Activity against Breast Cancer Cells. SciRP.org.
  • CASE-DFT Structure Elucidation of Proton-Deficient Chlorodepsidones from the Indonesian Lichen Teloschistes flavicans and Structure Revision of Flavicansone.
  • Results of the application of ACD/Structure Elucidator (ACD/SE) to...

Sources

Comparative

Structure-activity relationship (SAR) of 2-aminothiazole analogs

Comparative Structure-Activity Relationship (SAR) Guide: 2-Aminothiazole Analogs vs. Alternative Kinase Inhibitor Scaffolds As kinase-driven pathologies continue to evolve—particularly through acquired resistance mutatio...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: 2-Aminothiazole Analogs vs. Alternative Kinase Inhibitor Scaffolds

As kinase-driven pathologies continue to evolve—particularly through acquired resistance mutations—the architectural selection of small-molecule inhibitors is paramount. The 2-aminothiazole core has emerged as a privileged scaffold in medicinal chemistry, most notably driving the discovery of Dasatinib (BMS-354825), a potent pan-Src and BCR-ABL inhibitor[1].

This guide objectively evaluates the structure-activity relationship (SAR) of 2-aminothiazole analogs against alternative scaffolds (such as phenylaminopyrimidines and imidazo[1,2-b]pyridazines). By analyzing the mechanistic causality behind their binding affinities and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals optimizing next-generation kinase inhibitors.

Mechanistic Architecture: The 2-Aminothiazole Advantage

The fundamental advantage of the 2-aminothiazole ring lies in its highly efficient hydrogen-bonding profile, which acts as a structurally rigid ATP mimic within the kinase hinge region[2].

  • Conformational Flexibility (The Causality): First-generation inhibitors like Imatinib (a phenylaminopyrimidine) are "Type II" inhibitors; they form six hydrogen bonds but strictly require the kinase to be in an inactive (DFG-out) conformation[3]. This strict conformational requirement makes them highly susceptible to resistance mutations that stabilize the active state.

  • The 2-Aminothiazole Solution: 2-Aminothiazole analogs like Dasatinib form only two primary hydrogen bonds with the hinge region but can bind to both the active (open) and inactive (closed) conformations of the ABL kinase[3]. Because the 2-aminothiazole core demands less thermodynamic penalty to induce a specific kinase conformation, it retains sub-nanomolar potency against a broad spectrum of Imatinib-resistant mutations (e.g., Y253H, E255K)[4].

  • The Gatekeeper Limitation: The primary vulnerability of the classical 2-aminothiazole scaffold is steric clash. The T315I "gatekeeper" mutation replaces a polar threonine with a bulky isoleucine, blocking the binding of both Imatinib and Dasatinib[5]. Overcoming this requires third-generation scaffolds like Ponatinib, which utilize a linear carbon-carbon triple bond (alkyne linker) to bypass the bulky isoleucine side chain[6].

G ATP ATP BCR_ABL BCR-ABL / Src Kinase (Active Conformation) ATP->BCR_ABL Binds Hinge Region Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Cascade Dasatinib 2-Aminothiazole Core (Dasatinib) Dasatinib->BCR_ABL Competitive Inhibition

Fig 1: Mechanism of BCR-ABL/Src inhibition by 2-aminothiazole analogs.

Quantitative SAR Comparison

To objectively compare the 2-aminothiazole core against alternatives, we must evaluate their half-maximal inhibitory concentrations ( IC50​ ) across wild-type and mutant kinases. The data below illustrates how structural modifications dictate target engagement[5][7].

CompoundPrimary ScaffoldBinding Mode IC50​ BCR-ABL (WT) IC50​ Src Kinase IC50​ BCR-ABL (T315I)
Imatinib PhenylaminopyrimidineType II (Inactive only)~100 nM>10,000 nMInactive (>10 µM)
Dasatinib 2-AminothiazoleType I (Active/Inactive)< 1.0 nM0.5 nMInactive (>10 µM)
Ponatinib Imidazo[1,2-b]pyridazineType II (Alkyne linker)0.37 nM5.4 nM~2.0 nM

SAR Insights: The introduction of the 2-aminothiazole core (Dasatinib) yields a >100-fold increase in potency against wild-type BCR-ABL compared to the phenylaminopyrimidine core (Imatinib) and introduces potent Src inhibition. However, to overcome the T315I mutation, structural evolution away from the rigid thiazole core toward flexible alkyne-linked scaffolds (Ponatinib) is currently required[4].

Self-Validating Experimental Methodologies

To confidently establish the SAR of novel 2-aminothiazole analogs, researchers must employ a self-validating screening cascade. This requires proving direct biochemical target engagement followed by functional cellular validation.

Protocol A: In Vitro FRET-Based Kinase Inhibition Assay

Purpose: To quantify the biochemical IC50​ and prove direct ATP-competitive inhibition. Causality Check: We perform this assay at the Michaelis constant ( Km​ ) for ATP. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC50​ . Testing at Km​ ensures a standardized, highly sensitive comparison of ATP-competitive 2-aminothiazole analogs.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-aminothiazole analogs in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Combine 5 nM of purified recombinant BCR-ABL (or Src) with the diluted compounds in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a master mix containing the FRET peptide substrate (e.g., Z-LYTE Kinase Assay substrate) and ATP at its pre-determined Km​ concentration (typically 10-20 µM for ABL).

  • Detection & Analysis: Incubate for 1 hour. Add the development reagent (protease) to cleave unphosphorylated peptides. Read the plate on a fluorescence microplate reader (Coumarin emission at 445 nm, Fluorescein emission at 520 nm). Calculate the emission ratio to determine the percentage of phosphorylation and derive the IC50​ using a 4-parameter logistic curve.

Protocol B: Ba/F3 Cellular Proliferation Assay

Purpose: To validate membrane permeability, cellular efficacy, and mutation-specific resistance. Causality Check: Ba/F3 is a murine pro-B cell line that is naturally dependent on Interleukin-3 (IL-3) for survival. When stably transfected with BCR-ABL, the cells become IL-3 independent[5]. Therefore, by withdrawing IL-3 and treating with our analogs, any reduction in cell viability is directly and exclusively caused by the inhibition of the BCR-ABL kinase cascade.

  • Cell Culture: Culture Ba/F3 cells expressing wild-type BCR-ABL and Ba/F3 cells expressing the T315I mutant in RPMI-1640 medium supplemented with 10% FBS, without IL-3[5].

  • Plating: Seed cells at a density of 1×104 cells/well in a 96-well plate.

  • Treatment: Treat the cells with a concentration gradient of the 2-aminothiazole analogs (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (Dasatinib for WT, Ponatinib for T315I)[5].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo (luminescent ATP detection) or MTT reagent to each well. The luminescent/colorimetric signal is directly proportional to the number of metabolically active cells.

  • Validation: A successful 2-aminothiazole analog will show nanomolar IC50​ in the WT Ba/F3 line but will likely show a right-shifted IC50​ (>1 µM) in the T315I line, validating the structural limitations of the thiazole core against the gatekeeper mutation[5].

G Design SAR Design (C2/C4/C5 Modifications) Biochem In Vitro Kinase Assay (Target Engagement) Design->Biochem Cellular Ba/F3 Cell Assay (WT vs T315I Mutants) Biochem->Cellular Lead Lead Optimization (Selectivity & PK/PD) Cellular->Lead

Fig 2: Self-validating experimental workflow for 2-aminothiazole SAR evaluation.

References

  • Das, J., Chen, P., Norris, D., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." PubMed / Journal of Medicinal Chemistry. Available at: [Link]

  • "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." ACS Publications. Available at: [Link]

  • "All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib." PMC / National Institutes of Health. Available at: [Link]

  • "Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1 + cell lines." Oncotarget. Available at: [Link]

  • Kimura S, Ando T, Kojima K. "BCR-ABL Point Mutations and TKI Treatment in CML Patients." JSciMed Central. Available at: [Link]

  • "Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs." Oncohema Key. Available at: [Link]

Sources

Validation

Comparing reactivity of 2-bromothiazole vs 2-bromopyridine

As a Senior Application Scientist, one of the most frequent challenges I observe in early-stage drug discovery and process chemistry is the misapplication of catalytic methodologies to highly reactive heteroaryl halides....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I observe in early-stage drug discovery and process chemistry is the misapplication of catalytic methodologies to highly reactive heteroaryl halides. When designing synthetic routes involving 2-bromothiazole and 2-bromopyridine , researchers often default to palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura) without fully considering the intrinsic electrophilicity of the substrates.

This guide provides an in-depth, data-driven comparison of the reactivity profiles of 2-bromothiazole and 2-bromopyridine. By understanding the electronic causality behind their behavior, you can design self-validating experimental workflows that maximize yield, minimize catalyst waste, and avoid unexpected side reactions.

The reactivity of a heteroaryl bromide is fundamentally dictated by the electron density at the carbon atom bearing the halogen. This electron density governs both the activation energy required for the oxidative addition of a transition metal (e.g., Pd(0) to Pd(II)) and the susceptibility of the carbon center to direct nucleophilic attack via Nucleophilic Aromatic Substitution (SNAr).

  • 2-Bromopyridine: The single nitrogen atom in the pyridine ring withdraws electron density via both inductive and resonance effects, making the C2 and C4 positions electrophilic. However, the aromatic stabilization energy of pyridine is relatively high. While it readily undergoes SNAr with strong nucleophiles (e.g., sodium amide to form 2-aminopyridine), reactions with weaker nucleophiles often require elevated temperatures or specialized activation[1].

  • 2-Bromothiazole: Thiazole features two electronegative heteroatoms (nitrogen and sulfur). The C2 position is uniquely sandwiched between them. The combined inductive withdrawal from both heteroatoms, coupled with the polarizability of sulfur's d-orbitals, drastically lowers the lowest unoccupied molecular orbital (LUMO) energy[2]. Consequently, the C2 carbon is highly electron-deficient. The Meisenheimer complex formed during nucleophilic attack is highly stabilized, making 2-bromothiazole exceptionally prone to SNAr—often at room temperature[3].

Mechanistic Pathway Comparison

G cluster_0 2-Bromothiazole (Highly Electrophilic) cluster_1 2-Bromopyridine (Moderately Electrophilic) A1 2-Bromothiazole B1 Meisenheimer Complex (S & N Stabilized) A1->B1 Nucleophile (RT) C1 Rapid SNAr Product B1->C1 -Br⁻ A2 2-Bromopyridine B2 Meisenheimer Complex (N Stabilized) A2->B2 Nucleophile (Heat) C2 Slower SNAr Product B2->C2 -Br⁻

Mechanistic comparison of SNAr Meisenheimer complex stabilization.

Comparative Reactivity in Key Transformations

A. Nucleophilic Aromatic Substitution (SNAr)

Because 2-bromothiazole is highly susceptible to SNAr, utilizing transition-metal catalysis for amination is often unnecessary and can even be detrimental. In palladium-catalyzed aminocarbonylation or Buchwald-Hartwig aminations, 2-bromothiazole frequently undergoes competitive, uncatalyzed SNAr with the amine nucleophile, leading to off-cycle side products and catalyst poisoning[3]. Conversely, 2-bromopyridine generally requires palladium catalysis to couple with secondary aliphatic amines efficiently, as its background SNAr rate is much slower.

Table 1: Quantitative SNAr Reactivity Comparison (Morpholine as Nucleophile)

SubstrateConditionsReaction TimePrimary PathwayIsolated Yield
2-Bromothiazole Morpholine (2.0 eq), K₂CO₃, DMF, 25 °C2 hoursDirect SNAr> 90%
2-Bromopyridine Morpholine (2.0 eq), K₂CO₃, DMF, 25 °C24 hoursDirect SNAr< 10% (Mostly SM)
2-Bromopyridine Morpholine (2.0 eq), K₂CO₃, DMF, 100 °C12 hoursDirect SNAr75 - 80%
B. Suzuki-Miyaura Cross-Coupling

Both heterocycles are excellent electrophiles for Suzuki-Miyaura cross-couplings[4]. Because boronic acids are poor nucleophiles, the risk of background SNAr is negligible for both substrates. Oxidative addition of Pd(0) into the C-Br bond is facile in both cases, though 2-bromothiazole generally exhibits a faster initial rate due to its highly electron-deficient nature.

Table 2: Suzuki-Miyaura Coupling Performance (Phenylboronic acid)

SubstrateCatalyst SystemConditionsIsolated Yield
2-Bromothiazole Pd(PPh₃)₄ (5 mol%), Na₂CO₃1,4-Dioxane/H₂O, 90 °C, 4 h88 - 92%
2-Bromopyridine Pd(PPh₃)₄ (5 mol%), Na₂CO₃1,4-Dioxane/H₂O, 90 °C, 6 h85 - 90%

Strategic Decision Workflow

To ensure high scientific integrity and process efficiency, the choice between catalyst-free SNAr and Pd-catalyzed coupling must be dictated by the nucleophile's strength and the heterocycle's electronic profile.

Workflow A Target C-N / C-C Bond Formation B 2-Bromothiazole A->B C 2-Bromopyridine A->C D Strong Nucleophile (e.g., Aliphatic Amines) B->D E Weak Nucleophile / Boronic Acids B->E C->D Requires forcing conditions C->E H Pd-Catalyzed Coupling (Standard Suzuki/Buchwald) C->H Preferred route F Direct SNAr (High Yield, Catalyst-Free) D->F Preferred G Pd-Catalyzed Coupling (Risk of competitive SNAr) E->G Monitor side-products

Decision matrix for functionalizing 2-bromothiazole vs 2-bromopyridine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and specific TLC monitoring steps, researchers can definitively track the causality of the reaction progress and rule out false positives (such as homocoupling).

Protocol 1: Catalyst-Free SNAr of 2-Bromothiazole with Secondary Amines

Rationale: Exploits the extreme electrophilicity of C2 to form C-N bonds without expensive transition metals.

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add 2-bromothiazole (1.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent & Nucleophile: Add 3.0 mL of anhydrous DMF, followed by morpholine (1.2 mmol, 1.2 eq).

  • Reaction & Validation: Stir the mixture at room temperature (25 °C).

    • Self-Validation Step: Pull a 10 µL aliquot at 30 minutes, quench in 1 mL EtOAc/H₂O, and spot the organic layer on TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf 2-bromothiazole spot and the appearance of a UV-active, lower-Rf product spot confirms the SNAr trajectory.

  • Workup: After 2 hours (or upon complete consumption of starting material by TLC/LCMS), dilute the mixture with EtOAc (15 mL) and wash with distilled water (3 × 10 mL) to remove DMF and unreacted morpholine.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure by NMR, requiring no column chromatography.

Protocol 2: Standardized Suzuki-Miyaura Coupling for 2-Bromopyridine

Rationale: Demonstrates the necessity of Pd-catalysis for C-C bond formation where SNAr is impossible.

  • Preparation: To a Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Critical Step: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add 5.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Reaction & Validation: Heat the mixture to 90 °C.

    • Self-Validation Step: Monitor the reaction via GC-MS using an internal standard (e.g., dodecane, added at t=0). The absence of biphenyl (boronic acid homocoupling) alongside the steady formation of 2-phenylpyridine validates the efficiency of the transmetalation step relative to off-cycle pathways.

  • Workup: After 6 hours, cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Extract with water, dry the organic phase (MgSO₄), and purify via flash chromatography.

References

  • BenchChem. Reactivity Face-Off: 2-Bromopyridine 1-oxide vs. 2-Chloropyridine 1-oxide in Nucleophilic Aromatic Substitution. Retrieved from 5[5]

  • DSpace@MIT. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Retrieved from 3[3]

  • BenchChem. Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles. Retrieved from 4[4]

  • Pearson. Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from 1[1]

  • The Royal Society of Chemistry. Table of Contents: Descriptors for accurate predictions of SNAr reactivity. Retrieved from 2[2]

Sources

Comparative

In Vitro Biological Evaluation of Synthesized Thiazole Derivatives: A Comparative Efficacy Guide

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved therapeutics[1]. In the pursuit of novel oncology drugs, synthesized thiazole derivatives have demonstrated profound potential as tubulin polymerization inhibitors and modulators of the PI3K/Akt/mTOR and NF-κB pathways[1][2][3].

This technical guide objectively evaluates the in vitro biological performance of recently synthesized thiazole derivatives against standard chemotherapeutic agents. By dissecting the mechanistic causality, experimental methodologies, and comparative efficacy data, this guide provides a self-validating framework for researchers evaluating novel thiazole-based compounds.

Mechanistic Causality: How Thiazole Derivatives Disrupt Tumorigenesis

To accurately evaluate a compound's efficacy, we must first define its mechanism of action. Thiazole derivatives exert their anticancer effects primarily through two validated pathways:

  • Tubulin Polymerization Inhibition: Certain thiazole-chalcone hybrids bind to the colchicine site of tubulin, disrupting microtubule dynamics. This prevents the formation of the mitotic spindle, leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[2].

  • Mitochondrial-Mediated Apoptosis: Benzothiazole and 1,3-thiazole derivatives induce a loss of mitochondrial membrane potential ( ΔΨm​ ). This depolarization releases cytochrome c, activating the caspase-9/3 cascade, while simultaneously downregulating survival pathways like PI3K/Akt/mTOR and NF-κB[1][3].

Pathway Thiazole Synthesized Thiazole Derivatives Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibits PI3K PI3K/Akt/mTOR & NF-κB Thiazole->PI3K Downregulates CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Induces Mito Mitochondrial Depolarization (Loss of ΔΨm) PI3K->Mito Triggers Caspase Caspase-3/9 Activation CellCycle->Caspase Activates Mito->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Caption: Mechanistic signaling pathway of thiazole derivatives inducing apoptosis via tubulin and PI3K inhibition.

Comparative Performance Data

To benchmark the efficacy of novel thiazole compounds, we compare their half-maximal inhibitory concentrations ( IC50​ ) against standard reference drugs (e.g., Combretastatin-A4, Staurosporine, and Sorafenib) across well-characterized human cancer cell lines.

Table 1: Antiproliferative Activity ( IC50​ values in μM )

The following data synthesizes the in vitro cytotoxicity of prominent thiazole derivatives against Breast (MCF-7), Ovarian (Ovar-3), and Hepatocellular (HepG2) carcinoma lines[2][3][4].

Compound Class / Specific DerivativeTarget Cell Line IC50​ ( μM )Reference StandardStandard IC50​ ( μM )Efficacy Conclusion
Thiazole-Chalcone Hybrid (2e) Ovar-31.55Combretastatin-A44.93Superior. 3x more potent due to enhanced tubulin binding affinity[2].
1,3-Thiazole Analogue (Compound 4) MCF-75.73Staurosporine (STU)6.77Comparable/Slightly Superior. High potency attributed to the 2-(hydrazinyl) scaffold[4].
1,3-Thiazole Analogue (Compound 3c) MCF-713.66Staurosporine (STU)6.77Inferior. Bulky substitutions hindered optimal receptor pocket fitting[4].
Benzothiazole Derivative (Compound B) HepG2 (48h)29.63Sorafenib~10.00Moderate. Induces apoptosis via ΔΨm​ loss but requires higher dosing than standard kinase inhibitors[3].
Structure-Activity Relationship (SAR) Insights

The data reveals a clear causality between molecular structure and biological output. Thiazole derivatives bearing a 2-(hydrazinyl) linkage or hybridized with a chalcone moiety exhibit vastly superior antiproliferative activity[2][4]. The hydrazinyl group acts as a flexible hydrogen-bond donor/acceptor, allowing the molecule to anchor securely within the hydrophobic pocket of the tubulin interface or kinase active sites.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the biological evaluation of these compounds must follow rigorous, self-validating workflows. Below are the standardized protocols used to generate the comparative data.

Workflow Prep 1. Compound Prep (DMSO Stock) CellCult 2. Cell Culture (Log-Phase Growth) Prep->CellCult MTT 3. MTT Assay (Viability & IC50) CellCult->MTT 24-72h Exposure FlowCyto 4. Flow Cytometry (Annexin V/PI) CellCult->FlowCyto Apoptosis Profiling Mech 5. Tubulin Assay (Target Validation) CellCult->Mech Mechanistic Check Data 6. Data Synthesis & SAR Modeling MTT->Data IC50 Values FlowCyto->Data % Apoptotic Cells Mech->Data Binding Affinity

Caption: Standardized in vitro experimental workflow for evaluating synthesized thiazole derivatives.

Protocol A: Cell Viability & IC50​ Determination (MTT Assay)

Causality: The MTT assay measures metabolic activity. Viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. A decrease in formazan production directly correlates with compound-induced cytotoxicity[1].

  • Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of 5×103 cells/well in 100 μL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives (e.g., 0.1, 1, 10, 50, 100 μM ) in culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours.

  • MTT Incubation: Remove the treatment medium. Add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 μL of cell culture grade DMSO to each well to dissolve the internalized formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC50​ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS. Propidium Iodide (PI) is a DNA-intercalating dye that cannot penetrate intact membranes; therefore, it only stains late apoptotic or necrotic cells with compromised membranes[1][3].

  • Treatment and Harvesting: Treat cells with the thiazole derivative at its calculated IC50​ concentration for 24 hours. Harvest cells (including floating dead cells) using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution.

  • Incubation: Gently vortex and incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Interpretation: Lower-left quadrant (FITC-/PI-) = Viable cells; Lower-right (FITC+/PI-) = Early apoptosis; Upper-right (FITC+/PI+) = Late apoptosis.

Conclusion for Drug Developers

The in vitro biological evaluation of novel thiazole derivatives confirms their status as highly privileged scaffolds in oncology. Specifically, thiazole-chalcone hybrids and 2-(hydrazinyl)-1,3-thiazoles demonstrate exceptional efficacy, often outperforming standard agents like Combretastatin-A4 and Staurosporine in targeted assays[2][4]. Their ability to simultaneously disrupt tubulin polymerization and induce mitochondrial-mediated apoptosis makes them prime candidates for further in vivo pharmacokinetic profiling and lead optimization.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

Screening of 2-aminothiazole libraries for biological activity

Strategic Screening of 2-Aminothiazole Libraries: A Comparative Guide to Hit Identification and Triage As a Senior Application Scientist overseeing high-throughput screening (HTS) and fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Screening of 2-Aminothiazole Libraries: A Comparative Guide to Hit Identification and Triage

As a Senior Application Scientist overseeing high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns, I frequently encounter the 2-aminothiazole (2-AT) scaffold. Recognized as a "privileged structure" in medicinal chemistry, the 2-AT moiety acts as an exceptional hydrogen bond donor and acceptor, effectively mimicking the adenine ring of ATP. This makes it a highly potent starting point for kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and antiprion compounds [3].

However, the 2-AT scaffold is a double-edged sword. Recent comprehensive biophysical analyses have flagged unsubstituted or low-molecular-weight 2-ATs as "Promiscuous 2-Aminothiazoles" (PrATs) [1]. Due to their flat aromaticity, imine-amine tautomerism, and redox potential, they frequently act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation or redox cycling.

This guide objectively compares 2-AT library screening strategies and provides self-validating experimental protocols to ensure that your screening campaigns yield true, optimizable lead compounds rather than promiscuous false positives.

Comparative Analysis of Screening Libraries

When targeting novel kinases or bacterial phenotypic pathways, researchers must choose the right library architecture. Below is an objective performance comparison of three distinct library strategies evaluated in recent drug discovery campaigns.

Table 1: Performance Comparison of Library Screening Strategies

Library StrategyScaffold FocusTypical Hit RateFalse Positive RiskPhysicochemical ProfileBest Use Case
2-AT Focused HTS Library Decorated 2-AminothiazolesHigh (2.0% - 5.0%)ModerateFavorable (Rule of 5 compliant)Targeted kinase inhibitor discovery; Antimicrobials [4].
2-AT Fragment Library Low MW 2-ATs (<300 Da)Very High (10% - 20%)Very High (PrATs)High Ligand Efficiency (LE)Mapping novel allosteric pockets via biophysical assays.
Standard Diversity Library Highly Diverse (Agnostic)Low (0.1% - 0.5%)LowHighly variableUncharted phenotypic screens; First-in-class targets.

Key Insight: While 2-AT Fragment Libraries yield exceptionally high hit rates (sometimes hitting 14 out of 14 targets in biophysical screens [1]), they carry a severe risk of PAINS behavior. Conversely, HTS libraries featuring decorated 2-ATs (where the 4- or 5-positions are substituted) exhibit lower toxicity and reduced redox reactivity, making them more reliable starting points for lead optimization [2].

Mechanistic Workflows and Signaling Pathways

To successfully navigate a 2-AT screening campaign, researchers must implement a rigorous orthogonal triage workflow. The diagram below illustrates the critical path from primary screening to validated hits, emphasizing the removal of aggregators and redox-active false positives.

Workflow Lib 2-Aminothiazole Library (HTS or FBDD) Pri Primary Biochemical Screen (TR-FRET Kinase Assay) Lib->Pri Hits Initial Hit Pool (High Hit Rate) Pri->Hits Triage Orthogonal Triage (+Detergent, DLS, SPR) Hits->Triage False False Positives (PrATs) (Aggregators / Redox Active) Triage->False Promiscuous True Validated True Hits (Specific Target Engagement) Triage->True Validated Opt Lead Optimization (e.g., Dasatinib analogs) True->Opt

Workflow for 2-aminothiazole library screening and orthogonal triaging of false positives.

When a true 2-AT hit is validated and optimized, its mechanism of action is highly specific. For example, 2-AT-derived Src kinase inhibitors competitively bind the ATP pocket, halting downstream oncogenic signaling.

Mechanism Inhibitor 2-AT Inhibitor (e.g., Dasatinib) Src Src Kinase (Active) Inhibitor->Src ATP-competitive binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces Stat STAT5 Pathway Src->Stat Phosphorylation Proliferation Tumor Proliferation Stat->Proliferation Gene Expression

Mechanism of action for 2-aminothiazole-derived Src kinase inhibitors in oncology.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in a 2-AT screening campaign must explain the causality behind the methodology. The following protocols are designed to inherently validate true biological activity while systematically eliminating PrATs.

Protocol A: High-Throughput Kinase Inhibition Assay with PrAT Triage

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combined with a detergent counter-screen to identify true kinase inhibitors.

  • Primary TR-FRET Assay: Incubate the target kinase, ATP, and a biotinylated peptide substrate with 10 µM of the 2-AT library compounds in a 384-well plate.

    • Causality: TR-FRET utilizes a time delay before measuring emission, which completely bypasses the auto-fluorescence interference commonly caused by the aromatic 2-AT ring.

  • Detergent Counter-Screen (Aggregation Triage): For all primary hits, repeat the TR-FRET assay in a buffer supplemented with 0.01% Triton X-114.

    • Causality: Low-molecular-weight 2-ATs are notorious for forming colloidal aggregates that non-specifically sequester proteins, yielding false positives [2]. Triton X-114 disrupts these micelles. Compounds that lose >50% of their inhibitory potency upon detergent addition are flagged as aggregators and discarded.

  • SPR Stoichiometry Validation: Immobilize the target kinase on a Surface Plasmon Resonance (SPR) sensor chip. Flow the remaining hit compounds over the chip at varying concentrations.

    • Causality: SPR provides real-time binding kinetics. True 2-AT hits will display a 1:1 Langmuir binding isotherm. Compounds exhibiting super-stoichiometric binding or irreversible kinetics (suggesting covalent redox reactivity) are eliminated.

Protocol B: Phenotypic Antimicrobial Screening (MRSA)

2-AT derivatives, particularly trifluoromethoxy-substituted aminothiazoles, have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) [4].

  • Broth Microdilution: Prepare a 2-fold serial dilution of 2-AT compounds (0.5 to 64 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Inoculate with MRSA to achieve a final concentration of 5×105 CFU/mL.

    • Causality: CAMHB contains standardized levels of calcium and magnesium, which stabilizes the bacterial cell membrane, ensuring that the measured Minimum Inhibitory Concentration (MIC) is reproducible and not an artifact of osmotic stress.

  • Resazurin Viability Addition: After 18 hours of incubation at 37°C, add 10 µL of 0.01% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: 2-AT compounds often precipitate in aqueous media, artificially inflating optical density (OD600) readings and masking bacterial death. Resazurin is metabolically reduced by living bacteria from blue to fluorescent pink, providing a definitive, colorimetric validation of true bactericidal activity independent of compound solubility.

References

  • Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W. W., Nissink, J. W. M., Lim, S. S., ... & Scanlon, M. J. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry.[Link]

  • Proj, M., Hrast, M., Knez, D., & Bozovic, K. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.[Link]

  • Gallardo-Godoy, A., Gever, J., Fife, K. L., Silber, B. M., Prusiner, S. B., & Renslo, A. R. (2011). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology.[Link]

  • Karakaya, G., Türe, A., Ercan, A., Özalp, M., & Geronikaki, A. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters.[Link]

Comparative

Comparative study of different building blocks for thiazole synthesis

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore in blockbuster drugs like Dasatinib (antineoplastic), Meloxicam (NSAID), and naturally occurring Vitamin B1 (th...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore in blockbuster drugs like Dasatinib (antineoplastic), Meloxicam (NSAID), and naturally occurring Vitamin B1 (thiamine)[1][2]. As drug targets become more complex, the synthetic strategies used to construct these heterocycles must evolve. Relying solely on classical methods can limit substrate scope or introduce safety and scalability bottlenecks.

As an application scientist, I evaluate synthetic routes not just by their theoretical elegance, but by their operational robustness, atom economy, and functional group tolerance. This guide provides a comparative, data-backed analysis of three distinct building blocks for thiazole synthesis: α-haloketones , alkynes , and TosMIC .

Mechanistic Evaluation of Core Building Blocks

Choosing the correct building block dictates the reaction mechanism, which in turn defines the substitution pattern and scalability of your final thiazole.

α-Haloketones: The Classical Hantzsch Approach

First described in 1887, the Hantzsch thiazole synthesis remains the workhorse of the pharmaceutical industry[3]. It involves the condensation of an α-haloketone with a thioamide or thiourea.

  • The Causality: The reaction is driven by a highly favored thermodynamic sink: aromatization. It initiates with a rapid SN​2 attack by the nucleophilic sulfur of the thioamide onto the α-carbon of the haloketone[4]. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate that rapidly dehydrates to yield the aromatic thiazole[3].

  • Strategic Fit: Ideal for 2,4-disubstituted or 2-amino-4-substituted thiazoles. However, α-haloketones are potent lachrymators and can be unstable, which occasionally complicates large-scale manufacturing[5].

Alkynes: The Oxidative Cyclization Approach

To bypass the toxicity and instability of α-haloketones, modern green chemistry has pivoted toward the oxidative cyclization of alkynes with thioamides.

  • The Causality: This pathway relies on Single-Electron Transfer (SET). Under visible-light irradiation with a photoredox catalyst (e.g., Eosin Y or Ruthenium complexes), the thioamide is oxidized to a highly reactive sulfur-centered radical[6][7]. This radical adds across the alkyne π -system. Subsequent oxidation and intramolecular C-N bond formation yield the thiazole.

  • Strategic Fit: Highly desirable for late-stage functionalization and avoiding halogenated intermediates. It allows for the use of terminal or internal alkynes, though it generally results in lower yields compared to the Hantzsch method due to competing alkyne self-coupling or over-oxidation[6].

TosMIC: The Van Leusen Approach

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a specialized, highly versatile building block for constructing 4,5-disubstituted or 5-monosubstituted thiazoles[5].

  • The Causality: TosMIC possesses a unique reactivity profile: the isocyanide carbon acts as an electrophile, while the adjacent methylene group is highly acidic. Under basic conditions, the TosMIC anion undergoes a cycloaddition with an electrophile (like an aldehyde or carbon disulfide). The tosyl group then acts as an exceptional leaving group, driving the final aromatization step[5].

  • Strategic Fit: Unmatched for regioselective 5-substitution, but limited by the high cost of TosMIC and the requirement for strong bases, which may not be tolerated by sensitive substrates.

Mechanistic Workflow Visualization

Thiazole_Pathways node_halo α-Haloketones node_sn2 S-Alkylation Intermediate node_halo->node_sn2 + Thioamide (SN2) node_alkyne Alkynes node_radical Sulfur Radical Species node_alkyne->node_radical + Thioamide (Photoredox) node_tosmic TosMIC node_anion TosMIC Anion node_tosmic->node_anion + Base node_thiazole 1,3-Thiazole Core node_sn2->node_thiazole Cyclization & Dehydration node_radical->node_thiazole Oxidative C-S/C-N Formation node_anion->node_thiazole + Electrophile (Cycloaddition)

Mechanistic pathways for thiazole synthesis comparing Hantzsch, Oxidative, and Van Leusen approaches.

Quantitative Performance Comparison

The following table synthesizes empirical data across the three methodologies to guide your synthetic planning[6][8][9].

Building BlockCo-ReactantTypical Catalyst / PromoterReaction TempTypical YieldKey AdvantageMajor Limitation
α-Haloketones Thioamides / ThioureasNone, or Silica-supported acids65–100 °C79–90%Highly scalable, robust, rapid reaction times.Lachrymatory starting materials; regioselectivity issues.
Alkynes ThioamidesPhotoredox (e.g., Eosin Y) / I2​ Room Temp43–71%Avoids toxic haloketones; utilizes mild visible light.Moderate yields; sensitive to electron-withdrawing groups.
TosMIC Aldehydes / CS2​ Strong Base (e.g., K2​CO3​ , tBuOK )Reflux / RT60–85%Strict regiospecificity for 4,5-substitution.High reagent cost; incompatible with base-sensitive moieties.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks and explaining the physical chemistry behind the workup steps.

Protocol A: Classical Hantzsch Synthesis (2-amino-4-phenylthiazole)

This protocol utilizes the robust precipitation-driven isolation method, bypassing the need for column chromatography[4][10].

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). The excess thiourea ensures complete consumption of the lachrymatory haloketone.

  • Solvent & Activation: Add 5 mL of methanol and a magnetic stir bar. Heat the mixture with vigorous stirring at 65–100 °C for 30 minutes[4].

  • In-Process Check: The solution will initially become homogeneous, followed by a noticeable color change (typically yellow/orange) as the hydroxythiazoline intermediate forms and dehydrates.

  • Causality-Driven Workup: Remove from heat and cool to room temperature. Pour the crude mixture into a beaker containing 20 mL of 5% aqueous Na2​CO3​ .

    • Why Na2​CO3​ ? The reaction generates hydrobromic acid as a byproduct, yielding the thiazole as a soluble hydrobromide salt. The weak base neutralizes this salt, forcing the neutral, hydrophobic 2-amino-4-phenylthiazole to crash out of the aqueous solution as a solid precipitate[10].

  • Isolation: Filter the suspension through a Büchner funnel, wash the filter cake with cold distilled water to remove residual salts and unreacted thiourea, and dry under a vacuum.

Protocol B: Visible-Light Oxidative Cyclization (2,4-Diphenylthiazole)

This protocol utilizes photoredox catalysis to avoid halogenated precursors, utilizing air as a terminal oxidant[6][7].

  • Reaction Setup: In a dry Schlenk tube, add benzothioamide (1.0 mmol), phenylacetylene (1.2 mmol), and Eosin Y (5 mol%) as the organic photoredox catalyst.

  • Solvent System: Dissolve the mixture in a 3:1 ratio of Dichloroethane (DCE) and Acetonitrile ( CH3​CN ) (2.0 mL total). The mixed solvent system stabilizes both the polar radical intermediates and the non-polar alkyne[6].

  • Irradiation: Stir the mixture under irradiation with a 5 W Blue LED at room temperature, open to the air (or under an O2​ balloon).

    • Why Air? Molecular oxygen acts as the terminal electron acceptor to regenerate the active state of the Eosin Y catalyst[7].

  • In-Process Check: Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly UV-active thioamide spot indicates the completion of the SET initiation phase.

  • Isolation: After 6 hours, concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the 2,4-diphenylthiazole (Typical yield: ~43-60%)[6].

References

  • Recent Development in the Synthesis of Thiazoles Source: Bentham Science Publishers URL:[Link]

  • Visible Light-Induced Difunctionalization of Alkynes: The Synthesis of Thiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Hantzsch Thiazole Synthesis: Experimental Procedures Source: Chem Help Asap URL:[Link]

  • Eosin Y Catalyzed Visible-Light-Driven Aerobic Oxidative Cyclization of Thioamides Source: ResearchGate URL:[Link]

Sources

Validation

Validation of Synthesis Routes for Novel Thiazole Compounds: A Comparative Guide

Introduction The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its broad spectrum of biological activities, including potent antimicrobial and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its broad spectrum of biological activities, including potent antimicrobial and anticancer properties[1],[2]. As drug development professionals push toward more complex, multi-target novel derivatives, the validation of the synthetic route becomes just as critical as the compound itself. A highly validated route ensures scalability, reproducibility, and high purity, which are non-negotiable for downstream biological assays.

This guide provides an objective, data-driven comparison of prominent thiazole synthesis methodologies, detailing the mechanistic causality behind experimental choices and establishing self-validating protocols to guarantee scientific integrity.

Mechanistic Causality & Route Selection

The selection of a synthetic route is a calculated trade-off between yield, reaction time, substrate scope, and environmental impact[1]. Understanding the underlying mechanisms allows researchers to manipulate reaction conditions rationally rather than empirically.

  • Conventional Hantzsch Synthesis: The oldest and most widely known method, involving the condensation of α -haloketones with thioamides or thiourea[3].

    • Causality: The reaction is driven by the nucleophilic attack of the highly polarizable thioamide sulfur atom on the α -carbon of the haloketone. This forms an imino thioether intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the thiazole ring[4],[3]. While robust, prolonged thermal refluxing often leads to thermodynamic degradation products and lower overall yields.

  • Microwave-Assisted Multicomponent Synthesis: A modern, greener alternative for synthesizing complex thiazole derivatives.

    • Causality: Microwave irradiation utilizes dielectric heating to directly activate polar intermediates. This rapid, uniform energy transfer quickly overcomes the activation energy barrier for the dehydration step, effectively outcompeting the formation of slower, thermodynamic side products. This results in significantly higher yields and reduces reaction times from hours to mere minutes[3],[5],[2].

  • Ionic Liquid-Mediated Synthesis: An eco-friendly approach utilizing solvents like 1-methyl-3-octylimidazolium hydroxide ([omim]OH).

    • Causality: Ionic liquids act as both the solvent and the catalytic base. Their highly organized supramolecular network stabilizes the polar transition state of the cyclization step via hydrogen bonding, promoting regioselectivity under mild conditions while allowing for catalyst recyclability[4].

Quantitative Comparative Analysis

To objectively evaluate these methodologies, the following table summarizes the performance metrics of the three primary synthetic routes based on empirical data[1],[4],[3],[2].

MethodologyReaction TimeAvg. Yield (%)Environmental ImpactScalabilityKey Causality for Yield Optimization
Conventional Hantzsch 2 – 12 hours55 – 85%High (Solvent waste)ExcellentExtended thermal exposure ensures complete conversion but risks byproduct formation.
Microwave-Assisted 15 – 45 mins80 – 95%Low (Solvent-free/Green)ModerateDielectric heating rapidly overcomes activation barriers, preventing degradation.
Ionic Liquid-Mediated 30 – 60 mins75 – 90%Very Low (Recyclable)GoodILs stabilize the transition state via hydrogen bonding, enhancing regioselectivity.

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol cannot merely be a list of instructions; it must be a self-validating system. The following workflows incorporate built-in checkpoints to confirm mechanistic progression and product integrity.

Protocol A: Microwave-Assisted One-Pot Synthesis of Thiazole-2-imines[2]

This multicomponent reaction is ideal for generating novel anti-cancer thiazole hybrids.

  • Reactant Assembly: In a microwave-safe vessel, combine the substituted primary amine (1.0 eq) and aryl isothiocyanate (1.0 eq) in ethanol.

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the developing charges and facilitating the nucleophilic addition to form the thiosemicarbazide intermediate within ~15 minutes[2].

  • Cyclization: Add the substituted phenacyl bromide (1.0 eq) and a catalytic amount of base (e.g., triethylamine). Subject the mixture to microwave irradiation at 60°C for 15–45 minutes.

    • Causality: The base is critical to neutralize the hydrobromic acid (HBr) generated during cyclization, preventing the protonation of the intermediate and driving the equilibrium toward the closed-ring product[2].

  • Self-Validation Checkpoint (Kinetic Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Toluene/Ethanol (8:2) mobile phase.

    • Validation: The complete disappearance of the high-Rf phenacyl bromide spot and the emergence of a distinct, lower-Rf UV-active spot confirms full conversion. If starting material remains, extend irradiation by 5-minute increments.

  • Purification & Structural Validation: Cool the mixture, filter the precipitate, and recrystallize from hot ethanol.

    • Validation: Analyze the purified crystals via 1 H-NMR and MS. A successful cyclization is definitively validated by a diagnostic singlet in the 1 H-NMR spectrum at ~7.0–7.5 ppm, corresponding to the isolated C5-proton of the newly formed thiazole ring[2]. Mass spectrometry must show the expected [M+1]+ molecular ion peak.

Protocol B: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

This serves as a highly scalable baseline method for generating simple thiazole cores.

  • Condensation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add 5 mL of methanol and a stir bar. Heat with stirring at 100°C for 30 minutes[1].

    • Causality: The 1.5x stoichiometric excess of thiourea ensures the complete consumption of the highly reactive alkylating agent (2-bromoacetophenone), preventing it from participating in unwanted side reactions.

  • Neutralization & Precipitation: Remove from heat and cool to room temperature. Slowly add 20 mL of a 5% Sodium Carbonate ( Na2​CO3​ ) solution[1].

    • Causality: The initial reaction yields the thiazole hydrobromide salt, which is highly soluble in methanol. The mild base deprotonates the salt, drastically reducing its solubility and forcing the free-base thiazole to precipitate out of the solution.

  • Self-Validation Checkpoint (Purity Assessment): Filter the mixture through a Buchner funnel and wash with cold distilled water.

    • Validation: Dry the product and determine the melting point. A sharp melting point range (< 2°C variance) validates high purity. A broad or depressed melting point indicates trapped unreacted thiourea or degradation products, triggering a mandatory recrystallization step.

Visualizing the Validation Workflow

The following diagram illustrates the logical relationship between the synthetic steps and the self-validating checkpoints required to ensure the integrity of the novel thiazole compounds.

Workflow N1 Starting Materials (α-haloketone + thiourea) N2 Synthesis Route (Microwave / Conventional) N1->N2 N3 Cyclization & Dehydration (Hantzsch Mechanism) N2->N3 N4 Crude Thiazole Product N3->N4 N5 Purification (Recrystallization) N4->N5 N6 Validation System (TLC, NMR, MS) N5->N6 N6->N5 Impurities Detected N7 Validated Novel Thiazole N6->N7 Purity > 95%

Self-validating workflow for the synthesis and purification of novel thiazole compounds.

Sources

Comparative

Assessing the Purity of Synthesized 2-Aminothiazoles: A Comparative Guide to Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard As a Senior Application Scientist, I approach purity assessment not as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

As a Senior Application Scientist, I approach purity assessment not as a single data point, but as a self-validating system. The 2-aminothiazole scaffold is a privileged pharmacophore found in numerous blockbuster drugs, including dasatinib, pramipexole, and mirabegron. However, the synthesis of these derivatives—most commonly via the Hantzsch thiazole synthesis—is notoriously prone to generating complex impurity profiles[1].

Relying solely on a single analytical technique like HPLC-UV is a common pitfall in early-stage drug discovery that can lead to false positives in biological screening due to undetected contaminants. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven, self-validating protocols to ensure the absolute purity of your synthesized 2-aminothiazoles.

The Mechanistic Origin of Synthesis Impurities

To accurately assess purity, we must first understand the causality behind the impurities. The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or thioamide derivative[1]. While robust, this reaction generates specific classes of byproducts that dictate our choice of analytical methods:

  • Regioisomers: When using unsymmetrical reactants or N-substituted thioureas, cyclization can occur at alternative positions, forming 3-substituted 2-imino-2,3-dihydrothiazoles[2]. These isomers often have identical masses and similar polarities to the target API.

  • Bis-thiazoles (Dimeric Impurities): Arising from the self-condensation of multiple reactant molecules under basic conditions or high temperatures[2].

  • Unreacted Starting Materials: Thiourea can decompose under harsh reaction conditions, or remain unreacted, leaving highly polar, often UV-transparent contaminants in the crude mixture[2].

G Start α-Haloketone + Thiourea Reaction Hantzsch Condensation Start->Reaction Crude Crude 2-Aminothiazole Reaction->Crude Impurities Impurities: Regioisomers, Bis-thiazoles Crude->Impurities HPLC HPLC-UV/MS (Relative Purity) Crude->HPLC qNMR qNMR (Absolute Mass Fraction) Crude->qNMR Decision Purity > 98%? HPLC->Decision qNMR->Decision Pure Validated API Decision->Pure Yes

Caption: Orthogonal analytical workflow for 2-aminothiazole purity assessment.

Comparative Analysis of Purity Assessment Techniques

To build a self-validating system, we must combine techniques with orthogonal detection principles. Table 1 summarizes the performance of the three primary analytical methods used for 2-aminothiazoles.

Table 1: Quantitative Comparison of Analytical Techniques
Analytical TechniquePrimary OutputDetection PrincipleAdvantagesLimitations
HPLC-UV/MS Relative Purity (%) & MassHydrophobic separation (C18) coupled with UV absorption and m/z.High sensitivity; excellent resolution of regioisomers; mass confirmation[3].UV response factors vary between API and impurities; blind to inorganic salts.
qNMR Absolute Purity (Mass Fraction)NMR signal integral is directly proportional to nuclei concentration[4].No API reference standard needed; highly accurate; detects all protonated species[5].Lower sensitivity (requires ~10-20 mg); potential signal overlap in complex mixtures.
GC-MS Volatile ImpuritiesGas-phase separation of volatile components.Gold standard for detecting residual solvents (e.g., EtOH, EtOAc).Not suitable for analyzing the non-volatile 2-aminothiazole API itself.
The Self-Validating Concept

If HPLC-UV reports a purity of 99.5% (via area normalization) but qNMR calculates an absolute mass fraction of only 85.0%, the system has successfully caught a discrepancy. This 14.5% gap is typically caused by UV-transparent impurities—such as inorganic salts from the reaction workup or residual water/solvents—that HPLC cannot detect.

Experimental Protocols

The following methodologies are engineered to address the specific chemical properties of 2-aminothiazoles.

Protocol 1: HPLC-UV/MS Method for Relative Purity

Causality Insight: 2-aminothiazoles possess a basic thiazole nitrogen. On standard silica-based C18 columns, unendcapped free silanols will interact with this basic group, causing severe peak tailing. We utilize an acidic modifier (orthophosphoric acid) to lower the mobile phase pH, thereby protonating and neutralizing the silanols to ensure sharp, symmetrical peaks for accurate integration[6].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a reversed-phase C18 column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 μm)[6].

  • Mobile Phase Preparation:

    • Solvent A: 55% Water containing 0.1% v/v orthophosphoric acid[6].

    • Solvent B: 45% Acetonitrile containing 0.1% v/v orthophosphoric acid[6].

  • Chromatographic Conditions: Run an isocratic elution at a flow rate of 1.0 mL/min. Maintain the column compartment at 25 °C.

  • Sample Preparation: Dissolve the synthesized 2-aminothiazole in a 50:50 mixture of Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Detection: Set the UV detector to 272 nm (the typical λ_max for the 2-aminothiazole core)[6].

  • Data Analysis: Calculate relative purity using the area normalization method: (Area of API Peak / Total Area of All Peaks) × 100.

Protocol 2: qNMR Protocol for Absolute Mass Fraction

Causality Insight: In qNMR, the area under the curve (integral) must perfectly represent the number of protons. If the relaxation delay (D1) is too short, protons with long longitudinal relaxation times (T1) will not fully return to their equilibrium magnetization before the next radiofrequency pulse. This leads to signal saturation and an underestimation of purity. A D1 of at least 5 × T1 is mandatory[4].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) that produces a singlet peak that does not overlap with the 2-aminothiazole signals (typically found between 6.5–8.0 ppm). Maleic acid (singlet at ~6.3 ppm) or 3,4,5-trichloropyridine are excellent choices[5].

  • Sample Weighing (Critical Step): Using a microbalance (accurate to 0.01 mg), accurately weigh ~15.00 mg of the 2-aminothiazole analyte and ~5.00 mg of the Internal Standard into the same vial.

  • Solvent Addition: Dissolve the mixture completely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: 1H (400 MHz or 600 MHz spectrometer).

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to 20 seconds to ensure >99% magnetization recovery[4].

    • Number of Scans (NS): 16 to 64 (depending on concentration).

  • Data Processing & Calculation: Apply baseline correction and integrate the IS singlet and a distinct, well-resolved proton signal from the 2-aminothiazole (e.g., the thiazole C5-H proton).

  • Purity Equation: Calculate the absolute mass fraction ( Panalyte​ ) using the following formula[5]:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Conclusion

Achieving >98% purity in 2-aminothiazole synthesis requires more than just optimizing the Hantzsch condensation; it requires an analytical strategy that cannot be fooled. By pairing the high-resolution separation capabilities of HPLC-UV with the absolute mass quantification of qNMR, researchers can create a self-validating workflow. This dual-pronged approach ensures that neither isomeric byproducts nor UV-transparent contaminants compromise downstream biological assays.

References

  • BenchChem Technical Support Team. "Technical Support Center: 2-Aminothiazole Derivative Synthesis." BenchChem. 1

  • BenchChem Technical Support Team. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminothiazole Compounds." BenchChem. 3

  • Alqahtani, Y. S., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry / PubMed. 6

  • Emery Pharma Scientific Team. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. 4

  • Webster, G. F., et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." American Chemical Society (ACS).5

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (2-Bromothiazol-5-yl)methanamine dihydrochloride

(2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1)[1] is a highly specialized chemical building block frequently utilized in drug discovery for the synthesis of kinase inhibitors and heterocyclic pharma...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1)[1] is a highly specialized chemical building block frequently utilized in drug discovery for the synthesis of kinase inhibitors and heterocyclic pharmacophores. While invaluable to medicinal chemistry, its unique structural properties present specific occupational hazards. This guide provides a self-validating, causally-driven system for laboratory safety, operational planning, and disposal.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To effectively protect yourself, it is essential to understand the chemical causality behind the compound's hazards. The risk profile of this molecule is driven by two distinct structural features:

  • The Bromothiazole Moiety (Skin & Systemic Hazard): Halogenated heteroaromatic rings are both lipophilic and electrophilic. This allows the compound to readily penetrate the lipid bilayer of the skin. Once absorbed, the electrophilic nature of the ring can react with nucleophilic residues on biological proteins, acting as a sensitizer and causing acute skin irritation, as well as potential systemic toxicity if swallowed.

  • The Amine Dihydrochloride Salt (Mucous Membrane Hazard): As a dihydrochloride salt, this powder is highly hygroscopic. Upon contact with the moisture inherent in eyes, the respiratory tract, or sweaty skin, the salt rapidly dissolves and dissociates, generating localized micro-concentrations of hydrochloric acid. This exothermic dissolution causes immediate, severe eye and respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers are required to assess workplace hazards and select appropriate, properly fitted PPE[2]. Based on the mechanistic hazards outlined above, the following PPE is mandatory for handling this compound.

Body PartRequired PPE SpecificationMechanistic Rationale
Eyes/Face ANSI Z87.1 Chemical Splash GogglesPrevents airborne, hygroscopic dihydrochloride dust from contacting ocular fluid and generating localized hydrochloric acid[2].
Hands Double-layered Nitrile Gloves (min 4 mil)Nitrile provides a robust chemical barrier against the lipophilic bromothiazole ring. Double-gloving ensures integrity if the outer layer is compromised.
Body Flame-Resistant (FR) or Cotton Lab CoatPrevents the accumulation of reactive, acidic dust on street clothes, minimizing prolonged dermal exposure.
Respiratory Chemical Fume Hood (80-100 fpm)Serves as the primary engineering control to prevent inhalation of acidic dust. If a hood is unavailable, an N95/P100 particulate respirator is required[3].

Standard Operating Procedure (SOP): Handling & Transfer

The National Research Council's Prudent Practices in the Laboratory emphasizes minimizing chemical exposures through rigorous administrative and engineering controls rather than relying solely on PPE[3].

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational (sash at the correct height, continuous inward airflow verified by a flow monitor).

  • Clear the workspace of incompatible materials, specifically strong bases or oxidizers, which could react violently with the acidic salt.

Step 2: Weighing Protocol

  • Causality: Static electricity can cause the fine dihydrochloride powder to aerosolize, significantly increasing inhalation risk.

  • Use an anti-static weigh boat or apply a static eliminator (e.g., Zerostat gun) to the container before transferring the powder.

  • Use a clean, stainless steel or PTFE-coated spatula. Avoid aluminum tools, as the localized acidity from the salt can degrade aluminum over time.

Step 3: Transfer and Dissolution (Self-Validating Step)

  • Transfer the pre-weighed solid directly into the reaction vessel inside the fume hood.

  • Validation: When adding the primary solvent, do so dropwise initially. Because the dihydrochloride salt is hygroscopic, trace water in the solvent may cause the salt to release heat or HCl fumes. A slow, dropwise addition validates the thermal stability of the dissolution process before scaling up the solvent volume.

Spill Response & Disposal Plan

A spill of (2-Bromothiazol-5-yl)methanamine dihydrochloride requires immediate containment to prevent dust aerosolization.

Solid Spill Response:

  • Do Not Dry Sweep: Sweeping will immediately aerosolize the acidic dust, creating an inhalation hazard.

  • Wet Wiping: Cover the spilled powder with paper towels slightly dampened with a mild aqueous buffer (e.g., 5% sodium bicarbonate). Causality: The moisture traps the dust, while the bicarbonate safely neutralizes the acidic hydrochloride salt.

  • Secondary Wipe: Wipe the area a second time with 70% ethanol to dissolve and remove any residual lipophilic bromothiazole free-base that may have separated from the salt.

Waste Disposal:

  • Collect all contaminated wipes, gloves, and weigh boats.

  • Place them in a designated, sealable hazardous waste container.

  • Label the container clearly as: "Hazardous Waste: Solid Halogenated Organic / Acidic Amine Salt."

  • Ensure this waste stream is kept strictly separate from strong oxidizing agents.

Operational Workflow Visualization

G Start Hazard Assessment PPE Don Required PPE (Goggles, Gloves, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weigh Chemical (Anti-Static Boat) Hood->Weigh Spill Spill Occurred? Weigh->Spill SpillYes Cover with damp towels Do not dry sweep Spill->SpillYes Yes SpillNo Proceed to Reaction Spill->SpillNo No Waste Dispose as Halogenated Acidic Waste SpillYes->Waste Decon Decontaminate Surfaces (Aqueous base, then EtOH) SpillNo->Decon Waste->Decon

Workflow for handling and spill management of (2-Bromothiazol-5-yl)methanamine dihydrochloride.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 , Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council / NCBI Bookshelf.[Link]

  • 1803595-76-7 / (2-bromo-1,3-thiazol-5-yl)methanamine dihydrochloride Product Data , Accela ChemBio.[Link]

Sources

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